5-Methylindole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKBCLZFIYBSHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060638 | |
| Record name | 5-Methylindole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-96-0 | |
| Record name | 5-Methylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Methylindole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHYLINDOLE | |
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| Record name | 5-Methylindole | |
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| Record name | 5-methylindole | |
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| Record name | 5-METHYLINDOLE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 5-Methylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylindole is an aromatic heterocyclic organic compound that belongs to the indole (B1671886) family. It is characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, with a methyl group substituted at the fifth position.[1] This compound serves as a valuable building block in organic synthesis and is a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] Its biological activity, particularly as a protein kinase inhibitor and an antibacterial agent, has garnered significant interest in the field of drug development.[1][2][3] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies of this compound.
Chemical Structure and Identification
The structural framework of this compound, featuring a methyl-substituted indole core, dictates its chemical reactivity and biological function.
| Identifier | Value |
| IUPAC Name | 5-methyl-1H-indole[4] |
| CAS Number | 614-96-0[1][4] |
| Molecular Formula | C₉H₉N[1][2][4] |
| SMILES | CC1=CC2=C(C=C1)NC=C2[1][2] |
| InChI Key | YPKBCLZFIYBSHK-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| Molecular Weight | 131.17 g/mol | [4][5] |
| Appearance | White to slightly beige crystalline solid | [6] |
| Melting Point | 60-62 °C | [5][6] |
| Boiling Point | 269.0 ± 9.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Solubility | Insoluble in water, soluble in organic solvents. | [1][6] |
| LogP | 2.60 | [5] |
| Flash Point | 114.7 ± 11.3 °C | [5] |
Spectral Data
Spectroscopic data is crucial for the identification and structural elucidation of this compound.
| Spectroscopy | Key Features |
| ¹H NMR | Spectral data available.[4] |
| ¹³C NMR | Spectral data available.[7] |
| Infrared (IR) | Characteristic peaks for N-H and C-H stretching.[4][8][9] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 131.[4] |
Experimental Protocols
The following sections provide generalized methodologies for the synthesis, purification, and analysis of this compound based on common laboratory practices.
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer indole synthesis. A generalized protocol is as follows:
-
Reaction Setup: A mixture of p-tolylhydrazine hydrochloride and pyruvic acid is prepared in a suitable solvent, such as ethanol (B145695) or acetic acid.
-
Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Cyclization: The intermediate phenylhydrazone is then cyclized, often in the presence of a catalyst like polyphosphoric acid or zinc chloride, by heating at an elevated temperature.
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium hydroxide (B78521) solution.
-
Extraction: The product is extracted with an organic solvent like diethyl ether or ethyl acetate (B1210297).
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified using the following techniques:
-
Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., hexane (B92381) or ethanol/water mixture) and allowed to cool slowly to form crystals.
-
Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed, using a solvent system such as hexane/ethyl acetate as the eluent.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed on the ATR crystal of an FTIR spectrometer, or mixed with KBr to form a pellet.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is commonly used.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and fragment ions.
-
Biological Activity and Signaling Pathways
This compound has been identified as a biologically active molecule with potential therapeutic applications. It has been shown to inhibit glycogen (B147801) synthase kinase 3 (GSK-3), an enzyme implicated in various cellular processes.[1] Inhibition of GSK-3 can modulate downstream signaling pathways, such as the Wnt/β-catenin pathway, which are often dysregulated in diseases like cancer.
Furthermore, this compound exhibits antibacterial properties and has been shown to potentiate the activity of aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[10] This suggests a potential role in combating antibiotic resistance.
Visualizations
Experimental Workflow for Synthesis and Purification of this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
Logical Relationship in this compound's Antibacterial Action
Caption: Logical diagram illustrating the synergistic antibacterial effect of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [PeerJ] [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Potentiates Aminoglycoside Against Gram-Positive Bacteria Including Staphylococcus aureus Persisters Under Hypoionic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. This compound(614-96-0) IR Spectrum [m.chemicalbook.com]
- 10. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
5-Methylindole (CAS 614-96-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylindole, a heterocyclic aromatic organic compound, is a versatile building block in medicinal chemistry and a molecule of significant interest for its diverse biological activities. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical and spectroscopic properties, detailed synthesis and experimental protocols, and its applications in drug discovery, with a focus on its role as a kinase inhibitor and antimicrobial agent. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and organic synthesis.
Physicochemical and Spectroscopic Properties
This compound is a white to slightly beige crystalline solid at room temperature.[1][2] It is characterized by the following properties:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 614-96-0 | [3] |
| Molecular Formula | C₉H₉N | [4] |
| Molecular Weight | 131.17 g/mol | [3] |
| Melting Point | 58-62 °C | [5] |
| Boiling Point | 267-269 °C at 760 mmHg | [5] |
| Density | 1.11 g/cm³ | [5] |
| Solubility | Insoluble in water; slightly soluble in chloroform (B151607) and methanol. | [1] |
| Appearance | White to slightly beige crystalline solid. | [1][2] |
| LogP | 2.68-2.7 | [5] |
Spectroscopic Data:
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data of this compound
| Technique | Key Data and Interpretation | Reference(s) |
| ¹H NMR | Data available on PubChem. | [3] |
| ¹³C NMR | Data available on ChemicalBook and SpectraBase. | [2][6] |
| FTIR | The spectrum shows characteristic peaks for N-H stretching, C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic rings. | [1] |
| Mass Spectrometry | The mass spectrum typically shows a prominent molecular ion peak. Fragmentation patterns are characteristic of indole (B1671886) derivatives. | [3][7] |
Synthesis and Experimental Protocols
The most common method for the synthesis of this compound is the Fischer indole synthesis.
Fischer Indole Synthesis of this compound
The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[8][9]
Experimental Protocol:
Materials:
-
p-Tolylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid
Procedure:
-
Hydrazone Formation: A mixture of p-tolylhydrazine hydrochloride and pyruvic acid in aqueous ethanol is refluxed to form the corresponding hydrazone.
-
Indolization: The isolated hydrazone is heated in glacial acetic acid. The reaction mixture is then poured into water.
-
Work-up: The resulting solid is collected by filtration, washed with water, and then dissolved in a suitable organic solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound-2-carboxylic acid.
-
Decarboxylation: The this compound-2-carboxylic acid is then heated at a high temperature to induce decarboxylation, yielding this compound.
Workflow for Fischer Indole Synthesis:
References
- 1. This compound(614-96-0) IR Spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indole, 5-methyl- [webbook.nist.gov]
- 5. promega.com [promega.com]
- 6. This compound(614-96-0) 13C NMR [m.chemicalbook.com]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. testbook.com [testbook.com]
- 9. jk-sci.com [jk-sci.com]
Spectroscopic Profile of 5-Methylindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-methylindole, a key heterocyclic compound of interest in pharmaceutical research and organic synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Herein, we provide the ¹H and ¹³C NMR data.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | br s | 1H | N-H |
| 7.45 | s | 1H | H-4 |
| 7.23 | d | 1H | H-7 |
| 7.15 | t | 1H | H-2 |
| 6.98 | dd | 1H | H-6 |
| 6.45 | t | 1H | H-3 |
| 2.45 | s | 3H | -CH₃ |
br s: broad singlet, s: singlet, d: doublet, t: triplet, dd: doublet of doublets
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the this compound structure. The data was obtained in deuterated chloroform (CDCl₃).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 134.6 | C-7a |
| 128.8 | C-5 |
| 128.4 | C-3a |
| 124.5 | C-2 |
| 123.5 | C-6 |
| 120.0 | C-4 |
| 110.5 | C-7 |
| 102.0 | C-3 |
| 21.5 | -CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
IR Spectroscopic Data
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.
Table 3: Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3408 | Strong, Sharp | N-H Stretch |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2920 | Medium | Aliphatic C-H Stretch |
| 1620 | Medium | C=C Aromatic Ring Stretch |
| 1465 | Strong | C=C Aromatic Ring Stretch |
| 800 | Strong | C-H Out-of-plane Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Mass Spectrometric Data
The mass spectrum of this compound was obtained using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).
Table 4: Major Peaks in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Assignment |
| 131 | 100 | [M]⁺ (Molecular Ion) |
| 130 | 95 | [M-H]⁺ |
| 103 | 15 | [M-C₂H₂]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
| 51 | 15 | [C₄H₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: A 10-20 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated. Proton decoupling was applied during the acquisition.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential window function. Phase and baseline corrections were applied to the resulting spectra. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
IR Spectroscopy Protocol
-
Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram was processed using a Fourier transform to generate the infrared spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (B109758) (1 mg/mL).
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source was used for the analysis.
-
Gas Chromatography (GC) Conditions:
-
Column: A 30 m x 0.25 mm i.d. capillary column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: The oven temperature was initially held at 70 °C for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held at 280 °C for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
-
Data Processing: The acquired mass spectra were processed to identify the molecular ion and major fragment ions. The relative intensities of the peaks were determined by normalizing the most intense peak to 100%.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for obtaining and analyzing spectroscopic data of this compound.
5-Methylindole Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-methylindole in various organic solvents. Due to the limited availability of precise quantitative public data, this document focuses on presenting the existing qualitative information, outlining a detailed experimental protocol for accurate solubility determination, and providing a logical framework for solubility studies.
Core Concepts in Solubility
Solubility is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For indole (B1671886) derivatives like this compound, solubility can be influenced by factors such as the polarity of the solvent, the potential for hydrogen bonding, and the crystalline structure of the solute.
Solubility Profile of this compound
This compound is a solid at room temperature and is generally characterized as having moderate solubility in organic solvents and being insoluble in water. The available qualitative data from various chemical suppliers and databases is summarized below.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Chloroform | Slightly Soluble[1][2] |
| Methanol | Slightly Soluble[1][2] |
| Water | Insoluble[1][2] |
| General Organic Solvents | Moderately Soluble[3] |
Note: "Slightly soluble" and "moderately soluble" are qualitative terms and can vary between information sources. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination (Equilibrium Method)
The following is a standard methodology for determining the equilibrium solubility of a compound like this compound in various organic solvents. This method is widely accepted for its accuracy and reliability.
Objective: To determine the equilibrium concentration of this compound in a range of organic solvents at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with tight-sealing caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Syringe filters (chemically compatible with the solvents)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Add a known volume of a specific organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a compatible filter.
-
Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid before carefully collecting the supernatant.
-
-
Quantification:
-
Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the diluted samples to determine the concentration of this compound.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted samples.
-
Calculate the solubility in the original solvent by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualizing the Solubility Determination Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for Experimental Solubility Determination.
This guide serves as a foundational resource for understanding and determining the solubility of this compound. For critical applications, the experimental protocol outlined should be followed to obtain precise and reliable solubility data.
References
The Multifaceted Biological Activities of 5-Methylindole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic compounds. Among its numerous derivatives, 5-methylindoles have garnered significant attention for their diverse and potent pharmacological activities. The strategic placement of a methyl group at the 5-position of the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets, leading to enhanced or novel therapeutic effects. This technical guide provides a comprehensive overview of the current state of research on the biological activities of 5-methylindole derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers and drug development professionals by consolidating quantitative data, detailing experimental methodologies, and visualizing key biological pathways.
Anticancer Activity
This compound derivatives have emerged as a promising class of compounds in oncology, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrazol-methylindole | Arylidene substituted tetrazole derivative 7c | HepG2 (Liver) | Highly Active | [1] |
| Tetrazol-methylindole | Arylidene substituted tetrazole derivative 7d | HepG2 (Liver) | Highly Active | [1] |
| Indole-based Tyrphostin | N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile | HCT-116 p53-/- (Colon) | Sub-micromolar | [2] |
| Indole-2-carboxamides | Derivative 5j | Mean of 4 cancer cell lines | 0.037 | [1] |
| Indole-based Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [3] |
| Indole-based Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [3] |
Mechanism of Action: Modulation of PI3K/Akt/mTOR and NF-κB Signaling Pathways
Many indole derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[4][5] These pathways are crucial for cell growth, proliferation, and survival. Inhibition of these pathways by this compound derivatives can lead to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
This compound and its derivatives have demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.[4][6] This makes them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound and its derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC | Reference |
| This compound | Escherichia coli | 8 mM | [4] |
| This compound | Pseudomonas aeruginosa | 16 mM | [4] |
| This compound | Shigella flexneri | 2 mM | [4] |
| This compound | Klebsiella pneumoniae | 4 mM | [6] |
| 5-iodoindole | Staphylococcus aureus | More potent than this compound | [4] |
| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8 | Gram-positive & Gram-negative bacteria | 0.004–0.03 mg/mL | [7] |
| 5-substituted indole-2-carboxamide derivative 14i | K. pneumoniae, E. coli | 0.12–6.25 µg/mL | [8] |
Mechanism of Action: Membrane Disruption
One of the proposed mechanisms for the antimicrobial activity of this compound derivatives is the disruption of the bacterial cell membrane.[9] As lipophilic molecules, they can intercalate into the lipid bilayer, altering its fluidity and integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Antiviral Activity
Derivatives of the indole nucleus have shown promise as antiviral agents, with activity against a range of viruses. Research into this compound derivatives specifically is an active area of investigation.
Quantitative Antiviral Activity Data
The following table summarizes the 50% effective concentration (EC50) of selected indole derivatives against various viruses.
| Compound Class | Specific Derivative | Virus | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Indole derivative | W20 | Tobacco Mosaic Virus (TMV) | 65.7 (protective) |[10] | | 7-aza-indole derivative | 4d | Respiratory Syncytial Virus (RSV) | 0.55 |[11] | | Indole-3-acetonitrile | 3-indoleacetonitrile (B1196911) | SARS-CoV-2 | Not less than 38.79 |[12] | | Indoline-2,3-dione derivative | Compound 9 | Influenza H1N1 | 0.0027 |[13] | | Indoline-2,3-dione derivative | Compound 5 | HSV-1 | 0.0022 |[13] |
Mechanism of Action: Inhibition of Viral Entry
A key mechanism by which some indole derivatives exert their antiviral effect is by inhibiting the entry of the virus into the host cell.[14] This can occur through various interactions, such as blocking the binding of viral glycoproteins to host cell receptors or interfering with the conformational changes required for membrane fusion.
References
- 1. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Methylindole as a Biochemical Reagent
Introduction
This compound is an aromatic heterocyclic organic compound belonging to the indole (B1671886) family.[1] It is characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, with a methyl group attached at the fifth position.[1] This substitution significantly influences its chemical and biological properties, making it a valuable molecule in biochemical research and a versatile building block in medicinal chemistry.[1][2] this compound serves as an intermediate in the synthesis of a wide array of compounds with diverse pharmacological activities, including novel protein kinase inhibitors, potential anticancer immunomodulators, and agents for managing diabetes.[2][3][4] Its utility extends to its role as a modulator of biological pathways and as a tool for studying protein-ligand interactions.[1][3]
Physicochemical Properties
This compound is typically a white to slightly beige crystalline solid under standard conditions.[2][5] It is sensitive to light and should be stored accordingly.[2][5] Its fundamental properties are crucial for its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 614-96-0 | [1][6] |
| Molecular Formula | C₉H₉N | [1][6][7] |
| Molecular Weight | 131.17 g/mol | [1][6] |
| Melting Point | 58-62 °C | [2][7][8] |
| Boiling Point | 269.0 ± 9.0 °C at 760 mmHg | [8] |
| Solubility | Insoluble in water; Slightly soluble in Chloroform and Methanol. | [2][5] |
| Appearance | White to slightly beige crystalline solid. | [2][5] |
| pKa | 17.17 ± 0.30 (Predicted) | [2] |
| LogP | 2.47630 | [2] |
Biochemical and Pharmacological Activities
This compound exhibits a range of biological activities, making it a subject of interest in drug discovery and biochemical studies.
Enzyme Inhibition
This compound has been identified as an inhibitor of various kinases.[1] Notably, it inhibits Glycogen (B147801) Synthase Kinase 3 (GSK-3), an enzyme implicated in numerous cellular processes, including glycogen metabolism and inflammation.[1] By inhibiting GSK-3, this compound can reduce the production of proinflammatory cytokines.[1] This activity makes it a valuable tool for studying GSK-3 signaling and a potential scaffold for developing anti-inflammatory agents.
Antibacterial Activity
Recent studies have highlighted the potent bactericidal properties of this compound against a spectrum of both Gram-positive and Gram-negative pathogens.[9][10] It has demonstrated efficacy against clinically significant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Klebsiella pneumoniae, and Mycobacterium tuberculosis.[9][10]
A key finding is its ability to potentiate the activity of aminoglycoside antibiotics.[9][10] This synergistic effect is particularly important for combating antibiotic-tolerant "persister" cells and overcoming antibiotic resistance. The proposed mechanism involves this compound acting as a proton ionophore, which may reduce the electrochemical potential across the bacterial cytoplasmic membrane, thereby enhancing the uptake or efficacy of aminoglycosides.[9]
Building Block for Drug Synthesis
This compound is extensively used as a reactant and intermediate in the synthesis of complex, pharmaceutically active molecules.[2][3] Its applications in this area are diverse and include the preparation of:
-
Protein Kinase Inhibitors : It is a precursor for staurosporine-like bisindole inhibitors.[7]
-
Anticancer Agents : Used in synthesizing potential anticancer immunomodulators.[3]
-
Diabetes Therapeutics : A reactant for creating sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors.[3][4]
-
ITK and Chk1 Inhibitors : Employed in the development of inhibitors for IL2-inducible T-cell kinase (ITK) and Checkpoint kinase 1 (Chk1).[3]
-
CRTh2 Antagonists : Serves as a building block for antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells.[3]
-
HIV-1 Attachment Inhibitors : Used in the synthesis of compounds that block the attachment of HIV-1 to host cells.[3]
Interaction with Bacterial Regulatory Proteins
The binding of this compound as an inducer to the Escherichia coli trp repressor has been studied.[3][8] The trp repressor is a key protein in regulating tryptophan biosynthesis. The interaction of indole analogs like this compound provides insights into the structural requirements for ligand binding and the allosteric regulation of gene expression.
Quantitative Data: Antibacterial Efficacy
The antibacterial potency of this compound has been quantified through Minimum Inhibitory Concentration (MIC) assays.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus ATCC25923 | > 8 mM | [9] |
| Enterococcus faecalis ATCC 29212 | > 8 mM | [9] |
| Escherichia coli BW25113 | > 8 mM | [9] |
| Pseudomonas aeruginosa PAO1 | > 8 mM | [9] |
| Shigella flexneri 24T7T | > 8 mM | [9] |
| Klebsiella pneumoniae KP-D367 | > 8 mM | [9] |
Note: While the MIC is reported as >8 mM, the compound demonstrates significant bactericidal activity at concentrations of 4-8 mM in cell survival assays, particularly against stationary-phase cells.[9]
Signaling Pathways and Mechanisms of Action
Inhibition of GSK-3 Signaling
This compound's inhibition of GSK-3 interferes with downstream signaling cascades. GSK-3 is a constitutively active kinase that phosphorylates and inactivates glycogen synthase. It is also a key component of pathways like Wnt signaling and inflammatory responses.
Caption: this compound inhibits GSK-3, preventing cytokine production.
Potentiation of Aminoglycoside Antibiotics
This compound enhances the bactericidal effect of aminoglycosides, possibly by disrupting the bacterial cell's electrochemical gradient, which is crucial for aminoglycoside uptake.
Caption: this compound disrupts the bacterial membrane, enhancing aminoglycoside uptake.
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visually inhibits bacterial growth.[9]
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Bacterial Culture Preparation: Inoculate the test bacterium into LB broth and incubate overnight at 37°C. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in LB broth to achieve a range of desired final concentrations.
-
Inoculation: Add the diluted bacterial culture to each well containing the this compound dilutions. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Hemolysis Assay
This protocol assesses the cytotoxicity of this compound by measuring its ability to lyse red blood cells.[9]
Materials:
-
This compound
-
Fresh mouse or human red blood cells
-
Phosphate-buffered saline (PBS) or 0.9% NaCl
-
Sodium citrate (B86180) (as anticoagulant)
-
Triton X-100 (as positive control for 100% lysis)
-
Centrifuge
-
96-well plate reader (545 nm)
Procedure:
-
Prepare Red Blood Cells (RBCs): Collect blood with an anticoagulant. Centrifuge at 1,000 rpm for 15 minutes to pellet the cells. Wash the pellet twice with 0.9% NaCl solution.
-
Prepare Test Solutions: Resuspend the washed RBC pellet in 0.9% NaCl. Prepare serial dilutions of this compound in the same saline solution.
-
Incubation: In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with the different concentrations of this compound. Include a negative control (RBCs in saline) and a positive control (RBCs with Triton X-100).
-
Incubate: Incubate the mixtures at 37°C for 3 hours.
-
Centrifugation: Centrifuge the samples to pellet intact RBCs and debris.
-
Measure Absorbance: Transfer the supernatant to a new 96-well plate and measure the absorbance at 545 nm, which corresponds to released hemoglobin.
-
Calculate Hemolysis: Calculate the percentage of hemolysis for each concentration relative to the positive control.
Conclusion
This compound is a multifaceted biochemical reagent with significant potential in both fundamental research and applied drug discovery. Its activities as a kinase inhibitor and a potent antibacterial agent, especially its ability to synergize with existing antibiotics, mark it as a compound of high interest.[1][9][10] Furthermore, its established role as a versatile synthetic intermediate ensures its continued relevance in the development of novel therapeutics targeting a wide range of diseases, from cancer to infectious diseases and metabolic disorders.[2][3] The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists looking to harness the unique properties of this compound in their research endeavors.
References
- 1. CAS 614-96-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound 99 614-96-0 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | CAS#:614-96-0 | Chemsrc [chemsrc.com]
- 9. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [PeerJ] [peerj.com]
An In-depth Technical Guide to the Synthesis of 5-Methylindole from p-Toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 5-methylindole, a crucial heterocyclic scaffold in medicinal chemistry and materials science, using p-toluidine (B81030) as a readily available starting material. This document details the core synthetic strategies, providing in-depth experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways and workflows.
Executive Summary
The synthesis of this compound from p-toluidine can be effectively achieved through several established methods. This guide focuses on three principal routes: the Fischer Indole (B1671886) Synthesis, the Leimgruber-Batcho Indole Synthesis, and a direct approach involving alkylation and cyclization of p-toluidine. Each method offers distinct advantages and disadvantages in terms of step count, reagent availability, reaction conditions, and overall yield. The Fischer indole synthesis represents a classical and versatile approach, while the Leimgruber-Batcho synthesis provides an alternative for specific precursor availability. The direct alkylation method offers a potentially more streamlined process. This guide aims to equip researchers with the necessary information to select and implement the most suitable synthetic strategy for their specific needs.
Physicochemical and Spectroscopic Data of this compound
A summary of the key physical and spectroscopic properties of the target compound, this compound, is presented below for reference and characterization purposes.[1][2]
| Property | Value |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol [1] |
| CAS Number | 614-96-0[1] |
| Melting Point | 60-62 °C[2] |
| Appearance | White to slightly beige crystalline solid[2] |
| ¹H NMR (CDCl₃) | δ 7.95 (br s, 1H, NH), 7.45 (s, 1H, H-4), 7.20 (d, J=8.2 Hz, 1H, H-7), 7.00 (dd, J=8.2, 1.8 Hz, 1H, H-6), 6.45 (t, J=2.0 Hz, 1H, H-3), 2.45 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 135.0, 130.1, 128.8, 124.0, 121.1, 119.9, 110.1, 102.2, 21.5 |
| IR (KBr, cm⁻¹) | 3400 (N-H), 3050 (Ar C-H), 2920 (C-H), 1610, 1490, 1450 (C=C) |
| Mass Spectrum (EI) | m/z (%): 131 (M⁺, 100), 130 (95), 103 (15), 77 (10)[1] |
Synthetic Strategies
This section details the three primary synthetic routes from p-toluidine to this compound, including reaction mechanisms, experimental protocols, and quantitative data.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and highly versatile method for constructing the indole ring system.[3][4][5] This route involves two key steps: the synthesis of p-tolylhydrazine from p-toluidine and the subsequent acid-catalyzed cyclization of the hydrazine (B178648) with a suitable carbonyl compound.
Logical Workflow for Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Step 1: Synthesis of p-Tolylhydrazine Hydrochloride from p-Toluidine
Reaction: p-Toluidine is first diazotized with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then reduced in situ to p-tolylhydrazine using a reducing agent such as tin(II) chloride or sodium sulfite.
Experimental Protocol:
-
Diazotization: A solution of p-toluidine (10.7 g, 0.1 mol) in concentrated hydrochloric acid (30 mL) and water (30 mL) is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (7.0 g, 0.101 mol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Reduction: In a separate flask, a solution of tin(II) chloride dihydrate (45.2 g, 0.2 mol) in concentrated hydrochloric acid (50 mL) is prepared and cooled to 0 °C. The cold diazonium salt solution is slowly added to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
Isolation: After the addition is complete, the reaction mixture is stirred for 2 hours at room temperature. The precipitated p-tolylhydrazine hydrochloride is collected by vacuum filtration, washed with a small amount of cold water, and then with diethyl ether. The product is dried in a desiccator.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| p-Toluidine | 107.15 | 10.7 g | 0.1 | - |
| Sodium Nitrite | 69.00 | 7.0 g | 0.101 | - |
| Tin(II) Chloride Dihydrate | 225.63 | 45.2 g | 0.2 | - |
| p-Tolylhydrazine HCl | 158.63 | - | - | ~75-85 |
Step 2: Fischer Indole Synthesis of this compound
Reaction: p-Tolylhydrazine is condensed with an appropriate carbonyl compound, such as pyruvic acid, to form a hydrazone. This intermediate, upon heating in the presence of an acid catalyst, undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield this compound-2-carboxylic acid. Subsequent decarboxylation affords this compound.
Experimental Protocol:
-
Hydrazone Formation and Cyclization: p-Tolylhydrazine hydrochloride (15.9 g, 0.1 mol) and pyruvic acid (8.8 g, 0.1 mol) are suspended in glacial acetic acid (100 mL). The mixture is heated to reflux for 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice-water (500 mL). The precipitated solid, this compound-2-carboxylic acid, is collected by filtration, washed with water, and dried.
-
Decarboxylation: The crude this compound-2-carboxylic acid is placed in a flask and heated to its melting point (around 190-200 °C) until the evolution of carbon dioxide ceases.
-
Purification: The resulting crude this compound is purified by vacuum distillation or recrystallization from a suitable solvent like ethanol (B145695)/water.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) |
| p-Tolylhydrazine HCl | 158.63 | 15.9 g | 0.1 | - |
| Pyruvic Acid | 88.06 | 8.8 g | 0.1 | - |
| This compound | 131.17 | - | - | ~60-70 (overall) |
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a powerful method for preparing indoles from o-nitrotoluenes.[7][8] To utilize p-toluidine as the starting material, it must first be converted to a suitable o-nitro-p-methylaniline derivative.
Logical Workflow for Leimgruber-Batcho Synthesis
Caption: Workflow for the Leimgruber-Batcho Synthesis of this compound.
Step 1: Synthesis of 4-Methyl-2-nitroaniline from p-Toluidine
Reaction: To direct the nitration to the ortho position of the amino group and to prevent oxidation, the amino group of p-toluidine is first protected by acetylation. The resulting N-acetyl-p-toluidine is then nitrated, followed by deprotection to yield 4-methyl-2-nitroaniline.[9]
Experimental Protocol:
-
Acetylation: To a stirred solution of p-toluidine (10.7 g, 0.1 mol) in glacial acetic acid (50 mL), acetic anhydride (B1165640) (11.2 g, 0.11 mol) is added. The mixture is heated at reflux for 30 minutes, then cooled and poured into ice-water. The precipitated N-acetyl-p-toluidine is collected by filtration and dried. (Yield: ~90-95%).
-
Nitration: N-acetyl-p-toluidine (14.9 g, 0.1 mol) is dissolved in concentrated sulfuric acid (50 mL) at 0-5 °C. A nitrating mixture of concentrated nitric acid (7.0 mL, ~0.11 mol) and concentrated sulfuric acid (10 mL) is added dropwise, maintaining the temperature below 10 °C. The mixture is stirred for 2 hours at this temperature and then poured onto crushed ice. The precipitated 4-methyl-2-nitroacetanilide is filtered, washed with water, and dried. (Yield: ~70-80%).[10]
-
Hydrolysis: The 4-methyl-2-nitroacetanilide (19.4 g, 0.1 mol) is suspended in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL). The mixture is heated at reflux for 4 hours. After cooling, the solution is neutralized with a sodium hydroxide (B78521) solution. The precipitated 4-methyl-2-nitroaniline is collected by filtration, washed with water, and dried. (Yield: ~85-95%).
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (Starting from 0.1 mol p-toluidine) | Moles | Overall Yield (%) |
| p-Toluidine | 107.15 | 10.7 g | 0.1 | - |
| 4-Methyl-2-nitroaniline | 152.15 | - | - | ~53-72 |
Step 2: Conversion of 4-Methyl-2-nitroaniline to this compound
This conversion involves the deamination of 4-methyl-2-nitroaniline to 4-methyl-2-nitrotoluene, followed by the Leimgruber-Batcho reaction.
Experimental Protocol (Conceptual - requires further optimization):
-
Deamination (Sandmeyer-type reaction): 4-Methyl-2-nitroaniline is diazotized and the diazonium group is subsequently removed. This is a challenging step and may result in low yields.
-
Leimgruber-Batcho Reaction: The resulting 4-methyl-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine. This enamine is then subjected to reductive cyclization using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas, or Raney nickel, to afford this compound.
Due to the multi-step nature and potential for low yields in the deamination step, this route starting from p-toluidine is generally less preferred compared to the Fischer synthesis or the direct alkylation method.
Direct Synthesis via Alkylation and Cyclization
This approach offers a more direct route to this compound from p-toluidine by first alkylating the aniline (B41778) with an α-haloacetaldehyde acetal, followed by an acid-catalyzed cyclization.[11]
Logical Workflow for Direct Synthesis
Caption: Workflow for the Direct Synthesis of this compound.
Reaction: p-Toluidine is reacted with chloroacetaldehyde (B151913) dimethyl acetal to form N-(2,2-dimethoxyethyl)-4-methylaniline. This intermediate is then cyclized in the presence of a strong acid, such as polyphosphoric acid (PPA), to yield this compound.
Experimental Protocol:
-
Alkylation: A mixture of p-toluidine (10.7 g, 0.1 mol), chloroacetaldehyde dimethyl acetal (12.5 g, 0.1 mol), and sodium carbonate (10.6 g, 0.1 mol) in a suitable solvent like N,N-dimethylformamide (DMF) (100 mL) is heated at reflux for 24-48 hours. The reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled and filtered. The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to give the crude N-(2,2-dimethoxyethyl)-4-methylaniline.
-
Cyclization: The crude intermediate is added to polyphosphoric acid (PPA) (100 g) at 80-100 °C with stirring. The reaction is typically complete within 1-2 hours.
-
Isolation and Purification: The reaction mixture is cooled and carefully poured onto crushed ice. The mixture is neutralized with a strong base (e.g., NaOH solution) and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water, dried, and the solvent is evaporated. The crude this compound is purified by vacuum distillation or column chromatography.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Overall Yield (%) |
| p-Toluidine | 107.15 | 10.7 g | 0.1 | - |
| Chloroacetaldehyde Dimethyl Acetal | 124.57 | 12.5 g | 0.1 | - |
| This compound | 131.17 | - | - | 60-86[11] |
Comparison of Synthetic Routes
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis | Direct Alkylation/Cyclization |
| Starting Material from p-Toluidine | p-Tolylhydrazine | 4-Methyl-2-nitrotoluene | p-Toluidine |
| Number of Steps | 2-3 | 3-4 | 2 |
| Key Reagents | NaNO₂, SnCl₂, Pyruvic Acid | Acetic Anhydride, HNO₃, H₂SO₄, DMF-DMA, H₂/Pd-C | Chloroacetaldehyde Dimethyl Acetal, PPA |
| Typical Overall Yield | Moderate (60-70%) | Low to Moderate (variable) | Good to Excellent (60-86%)[11] |
| Advantages | Well-established, versatile | Good for specific o-nitrotoluenes | Fewer steps, potentially high yielding |
| Disadvantages | Use of hydrazine derivatives | Multi-step, challenging deamination | Requires specific acetal reagent |
Conclusion
The synthesis of this compound from p-toluidine is a well-documented process with several viable routes available to researchers. The Fischer indole synthesis remains a robust and reliable method, despite the need to handle hydrazine intermediates. The Leimgruber-Batcho synthesis , while powerful, is less direct when starting from p-toluidine due to the required multi-step conversion to the necessary o-nitrotoluene precursor. The direct alkylation and cyclization method presents a highly attractive and efficient alternative, offering a shorter reaction sequence and potentially high yields.
The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability and cost of reagents, and the specific expertise and equipment available in the laboratory. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this compound for their research and development endeavors.
References
- 1. This compound | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. This compound-2-CARBOXYLIC ACID(10241-97-1) 1H NMR spectrum [chemicalbook.com]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. chemistry-online.com [chemistry-online.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. ecommons.luc.edu [ecommons.luc.edu]
An In-depth Technical Guide to the Fischer Indole Synthesis of 5-Methylindole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the Fischer indole (B1671886) synthesis for the preparation of 5-methylindole, a valuable scaffold in medicinal chemistry and materials science. This document details the reaction mechanism, provides curated experimental protocols, and presents relevant quantitative and qualitative data in a clear, structured format.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and versatile method for the synthesis of indoles.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2] The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) being effective.[1][2]
For the synthesis of this compound, the common strategy involves the reaction of p-tolylhydrazine with pyruvic acid to yield this compound-2-carboxylic acid, which is subsequently decarboxylated to afford the final product.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via the Fischer indole synthesis from p-tolylhydrazine and pyruvic acid proceeds through two key stages: the formation of this compound-2-carboxylic acid and its subsequent decarboxylation.
Signaling Pathway: The Fischer Indole Synthesis Mechanism
The mechanism of the Fischer indole synthesis is a well-established cascade of reactions. It begins with the formation of a phenylhydrazone from the arylhydrazine and the carbonyl compound. This is followed by tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, aromatization, and finally, cyclization with the elimination of ammonia (B1221849) to form the indole ring.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The overall experimental procedure can be visualized as a two-step process, starting from the commercially available reagents to the final purified product.
Caption: Experimental workflow for this compound synthesis.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Reagents and Product
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| p-Tolylhydrazine Hydrochloride | C₇H₁₁ClN₂ | 158.63 | 216-220 | - |
| Pyruvic Acid | C₃H₄O₃ | 88.06 | 11.8 | 165 |
| This compound-2-carboxylic Acid | C₁₀H₉NO₂ | 175.18 | 205-208 (dec.) | - |
| This compound | C₉H₉N | 131.17 | 59-61 | 265-267 |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 8.0 (br s, 1H, NH), 7.4-7.0 (m, 3H, Ar-H), 6.4 (m, 1H, Ar-H), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 135.2, 130.1, 128.8, 123.8, 120.3, 110.3, 102.1, 21.5 |
| IR (KBr, cm⁻¹) | 3400 (N-H stretch), 3100-3000 (C-H aromatic stretch), 2920 (C-H aliphatic stretch), 1460, 1330, 780 |
| Mass Spec (EI) | m/z 131 (M+), 130, 115, 103, 77 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. These are based on established procedures for similar Fischer indole syntheses.
Step 1: Synthesis of this compound-2-carboxylic Acid
Materials:
-
p-Tolylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in a minimal amount of warm ethanol.
-
To this solution, add pyruvic acid (1.1 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid (a few drops).
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product, this compound-2-carboxylic acid, may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 70-85%
Step 2: Decarboxylation of this compound-2-carboxylic Acid
Materials:
-
This compound-2-carboxylic acid
-
Quinoline
-
Copper-bronze powder (catalyst)
Procedure:
-
In a flask equipped for distillation, suspend this compound-2-carboxylic acid (1 equivalent) in quinoline.
-
Add a catalytic amount of copper-bronze powder.
-
Heat the mixture to a temperature of 230-240 °C. The decarboxylation reaction will commence, evidenced by the evolution of carbon dioxide.
-
Maintain this temperature until the gas evolution ceases (typically 30-60 minutes).
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the mixture in a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Wash the organic solution with dilute hydrochloric acid to remove the quinoline, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane (B92381) or ethanol/water) or by column chromatography on silica (B1680970) gel.
Expected Yield: 60-80%
Conclusion
The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and adaptable route to a wide array of indole derivatives. The synthesis of this compound from p-tolylhydrazine and pyruvic acid, followed by decarboxylation, is an effective application of this classic reaction. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the efficient synthesis and application of this important molecular scaffold.
References
5-Methylindole: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of 5-methylindole, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document offers a compilation of its fundamental chemical and physical characteristics, standardized experimental methodologies for their determination, and a visualization of its role in relevant biological pathways.
Core Physicochemical Properties
This compound, a derivative of indole, presents as a white to slightly beige crystalline solid.[1][2] Its key physicochemical parameters are summarized in the table below, providing a foundational dataset for its application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N | [1][3] |
| Molecular Weight | 131.17 g/mol | [3][4] |
| Melting Point | 58-62 °C | [3][5][6] |
| Boiling Point | 267-269 °C at 760 mmHg | [1][6][7] |
| Density | 1.1 ± 0.1 g/cm³ | [1][8] |
| pKa | 17.17 ± 0.30 (Predicted) | [1][2] |
| LogP (Octanol-Water Partition Coefficient) | 2.476 - 2.68 | [1][6][7] |
| Water Solubility | Insoluble; 467.9 mg/L @ 25 °C (estimated) | [1][2][7] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | [1][2] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for its determination.
Methodology:
-
Sample Preparation: A small quantity of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).
-
Heating: The heating bath is heated gradually, with constant stirring to ensure uniform temperature distribution. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination (Thiele Tube Method)
The boiling point is a fundamental physical property of a liquid. For small sample volumes, the Thiele tube method is a convenient and accurate approach.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid organic compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.
-
Heating: The Thiele tube is gently heated, causing the liquid sample to heat up.
-
Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.
-
Recording the Boiling Point: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a crucial parameter in drug development, indicating the lipophilicity of a compound. The shake-flask method is the traditional and most reliable technique for its determination.[9]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A measured volume of the this compound solution is added to a measured volume of the other phase in a separatory funnel. The funnel is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Solubility Determination
Assessing the solubility of a compound in various solvents is fundamental to its handling, formulation, and biological activity.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities is chosen, including water, buffers at different pH values, and common organic solvents (e.g., ethanol, methanol, chloroform, hexane).
-
Sample Addition: A small, accurately weighed amount of this compound is added to a fixed volume of the chosen solvent in a vial at a constant temperature (e.g., 25 °C).
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: If the compound has not fully dissolved, the saturated solution is separated from the excess solid by centrifugation or filtration.
-
Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC). The solubility is expressed in units such as mg/mL or mol/L.
Visualizations
Experimental Workflow: Antibacterial Activity Testing
This compound has demonstrated notable antibacterial activity.[10] The following diagram illustrates a typical workflow for evaluating its efficacy against bacterial pathogens.
Caption: A typical workflow for assessing the antibacterial activity of this compound.
Logical Relationship: Regulation of the E. coli trp Operon
This compound can act as an inducer of the E. coli tryptophan (trp) repressor.[2] The following diagram illustrates the negative feedback mechanism of the trp operon and the role of an inducer.
Caption: The role of this compound as an inducer in the trp operon regulatory pathway.
References
- 1. Tryptophan repressor - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. trp operon - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Experiment 1. Solubility of Organic Compounds | PDF | Solution | Properties Of Water [scribd.com]
5-Methylindole stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of 5-Methylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial heterocyclic compound utilized in the synthesis of a wide array of pharmacologically active molecules. As a pivotal building block in drug discovery and development, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and performance in sensitive applications. This technical guide provides a comprehensive overview of the stability of this compound, including its degradation pathways under various stress conditions such as hydrolysis, oxidation, photolysis, and thermolysis. Detailed experimental protocols for assessing its stability are provided, alongside recommended storage conditions to minimize degradation. Furthermore, this guide illustrates the interaction of this compound with the E. coli tryptophan (trp) repressor and the general mechanism of protein kinase inhibition by indole (B1671886) derivatives.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference(s) |
| Appearance | White to slightly beige crystalline solid | [1][2] |
| Molecular Formula | C₉H₉N | [3][4] |
| Molecular Weight | 131.17 g/mol | [4] |
| Melting Point | 58-62 °C | [1][3] |
| Boiling Point | 267-269 °C at 760 mmHg | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and methanol. | [1] |
| Light Sensitivity | Light-sensitive | [5] |
Stability Profile and Degradation Pathways
This compound, like many indole derivatives, is susceptible to degradation under various environmental conditions. Understanding these degradation pathways is critical for developing stable formulations and for the accurate interpretation of experimental results.
General Stability and Recommended Storage
This compound is a relatively stable compound under standard conditions[5]. However, it is known to be sensitive to light, air (oxygen), and heat. Discoloration of the solid material, often to a pink or brownish hue, is a common indicator of degradation, likely due to oxidation[6].
For optimal long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cold and dry place. Recommended storage temperatures are typically refrigerated (2-8 °C) or frozen (-20 °C) for extended periods[6].
Forced Degradation Studies
Hydrolysis involves the reaction of a substance with water. The stability of indole derivatives to hydrolysis is pH-dependent.
Expected Behavior of this compound: The indole ring is generally stable to hydrolysis under neutral and acidic conditions. However, under strongly acidic or basic conditions and elevated temperatures, degradation may occur.
Quantitative Data for Indole (as a surrogate): Specific kinetic data for the hydrolysis of this compound is not available. The indole ring itself is generally resistant to hydrolysis under typical pharmaceutical testing conditions.
Oxidation is a common degradation pathway for electron-rich aromatic compounds like indoles.
Expected Behavior of this compound: this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The pyrrole (B145914) ring is the most likely site of initial oxidation[7]. This can lead to the formation of various oxidized species, including oxindoles, and potentially polymerization to form colored impurities[6].
Quantitative Data for Indole Oxidation (as a surrogate): The atmospheric oxidation of indole initiated by hydroxyl radicals has a calculated rate constant (kₒₕ) of 7.9 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[8][9]. In the presence of chloroperoxidase and H₂O₂, indole is oxidized to oxindole, with the reaction kinetics being first-order with respect to indole[10].
| Condition | Oxidizing Agent | Expected Products |
| Atmospheric | OH radicals | Hydroxylated indoles, ring-opened products |
| Chemical | H₂O₂ | Oxindoles, further oxidized products, dimers |
Exposure to light, particularly in the UV region, can lead to the degradation of photosensitive molecules.
Expected Behavior of this compound: As a light-sensitive compound, this compound is expected to degrade upon exposure to UV and visible light. Photodegradation can involve complex radical-mediated pathways, leading to a variety of degradation products, including dimers and photo-oxidized species.
Quantitative Data for Indole Photodegradation (as a surrogate): Specific photodegradation quantum yields for this compound are not readily available. The quantum yield for the photodegradation of a compound is wavelength-dependent and requires specific experimental determination[11][12].
Elevated temperatures can provide the energy required to initiate decomposition reactions.
Expected Behavior of this compound: At elevated temperatures, this compound is expected to undergo thermal decomposition. Studies on the parent indole molecule show that at very high temperatures (1050-1650 K), isomerization and fragmentation are the main degradation pathways[13]. Under more conventional laboratory heating conditions, accelerated oxidation and polymerization are likely to be the primary modes of thermal degradation.
Quantitative Data for Indole Thermal Decomposition (as a surrogate): The total disappearance of indole at high temperatures (1050−1650 K) follows a first-order rate constant given by the Arrhenius equation: ktotal = 1015.78 exp(−83.6 × 10³ / RT) s⁻¹ (where R is in cal/(K·mol))[13].
Experimental Protocols for Stability Assessment
The following protocols are provided as a guide for researchers to conduct forced degradation studies on this compound. These should be adapted based on the specific analytical methods and equipment available. The primary analytical technique for stability testing is typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating the parent compound from its degradation products[6][7].
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
Protocol Outline:
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: UV detection is suitable for indole derivatives. The detection wavelength should be set at the absorption maximum of this compound.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Experimental Protocols
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Analyze samples by HPLC at various time points.
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of ~100 µg/mL.
-
Incubate at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At various time points, withdraw samples and analyze by HPLC. It may be necessary to quench the reaction, for example, by adding a reducing agent like sodium bisulfite, before analysis.
-
Expose a solution of this compound (~100 µg/mL) and the solid compound to a light source according to ICH Q1B guidelines (e.g., an integrated exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze the samples by HPLC at the end of the exposure period.
-
Solid State: Store the solid this compound in a controlled temperature oven (e.g., 60 °C or 80 °C) for a defined period. At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
Solution State: Incubate a solution of this compound (~100 µg/mL) in a suitable solvent at a controlled elevated temperature (e.g., 60 °C or 80 °C), protected from light. Analyze samples by HPLC at various time points.
Visualization of Interactions and Pathways
Interaction with the E. coli trp Repressor
This compound is known to act as an inducer of the E. coli tryptophan (trp) operon. It binds to the trp repressor protein, causing a conformational change that prevents the repressor from binding to the operator DNA. This, in turn, allows for the transcription of the genes involved in tryptophan biosynthesis[14][15].
General Mechanism of Protein Kinase Inhibition by Indole Derivatives
Indole derivatives are a prominent class of compounds that have been developed as protein kinase inhibitors for various therapeutic applications, including oncology[16][17][18]. They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins[19][20].
Conclusion
This compound is a valuable research chemical whose stability is crucial for its effective use. It is susceptible to degradation by light, oxygen, and heat. Proper storage in a cold, dark, and inert environment is essential to maintain its purity and integrity. While specific quantitative stability data for this compound is limited, an understanding of the degradation pathways of the indole nucleus provides a strong basis for its handling and for the design of stability studies. The provided experimental protocols offer a framework for researchers to assess the stability of this compound under various stress conditions, ensuring the reliability of experimental outcomes and the quality of synthesized products.
References
- 1. This compound | 614-96-0 [chemicalbook.com]
- 2. This compound CAS#: 614-96-0 [m.chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 614-96-0: this compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 10. 5-甲基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. Quantum yield for the photo-degradation of vitamin D3 - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Repressors | Biology for Majors I [courses.lumenlearning.com]
- 15. Khan Academy [khanacademy.org]
- 16. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of 99% pure 5-Methylindole
An In-depth Technical Guide to 99% Pure 5-Methylindole for Researchers and Drug Development Professionals
Introduction
This compound is a versatile aromatic heterocyclic organic compound with the chemical formula C₉H₉N.[1] Structurally, it is an indole (B1671886) molecule with a methyl group attached to the fifth position of the bicyclic structure. This modification influences its chemical properties and reactivity, making it a valuable intermediate and building block in a wide range of research and industrial applications.[2]
In the pharmaceutical and drug development sectors, this compound serves as a crucial precursor for the synthesis of compounds with diverse pharmacological activities.[1] It is a reactant in the preparation of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, IL2-inducible T-cell kinase (ITK) inhibitors, and novel protein kinase inhibitors.[2][3] Its structural similarity to neurotransmitters also makes it a key component in creating drugs targeting neurological disorders.[4] Furthermore, recent studies have highlighted its potential as an antimicrobial agent, capable of killing various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and potentiating the effects of existing antibiotics like aminoglycosides.[5]
This technical guide provides an overview of commercial suppliers offering high-purity this compound, detailed experimental protocols for its use, and visualized workflows relevant to researchers, scientists, and drug development professionals.
Commercial Suppliers and Specifications
For research and development purposes, sourcing high-purity this compound is critical. A purity of 99% or greater ensures reproducibility in experimental results and minimizes the impact of impurities on biological assays and chemical syntheses. The following table summarizes the specifications for 99% pure this compound from several leading commercial suppliers.
| Parameter | Thermo Scientific Chemicals [6] | Sigma-Aldrich [7] | TCI Chemicals [8] | UTECH® Products [9] | Chem-Impex [4] |
| Product Code | L06893 | 222410 | M0348 | 2335609 | 00557 |
| Purity (Assay) | ≥98.5% (GC) | 99% | >99.0% (GC) | 99% | ≥98% (HPLC) |
| CAS Number | 614-96-0 | 614-96-0 | 614-96-0 | 614-96-0 | 614-96-0 |
| Molecular Formula | C₉H₉N | C₉H₉N | C₉H₉N | C₉H₉N | C₉H₉N |
| Molecular Weight | 131.17 g/mol | 131.17 g/mol | 131.17 g/mol | 131.17 g/mol | 131.18 g/mol |
| Melting Point | 56.0-62.0 °C | 60-62 °C | 58.0-61.0 °C | 60-62 °C | 56-63 °C |
| Appearance | White to cream to pale yellow crystals or powder | Solid | White to light yellow powder to crystal | - | White powder |
| Storage | - | - | - | Keep Cold, Light Sensitive | Store at 0-8°C |
Experimental Protocols
Detailed and standardized protocols are essential for achieving reliable and comparable results. The following sections provide methodologies for common applications of this compound.
Protocol 1: Preparation of Stock Solutions for In Vitro Assays
This protocol outlines the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.[10]
Materials:
-
This compound (≥99% purity)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). For a 100 mM stock, dissolve 13.12 mg of this compound in 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex the solution vigorously for 2-3 minutes until the compound is completely dissolved.[10]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[11]
-
Working Solution Preparation: Before an experiment, thaw a single aliquot at room temperature. Perform serial dilutions in the appropriate aqueous buffer or cell culture medium to achieve the final desired experimental concentrations.[10] Ensure the final DMSO concentration in the assay is non-toxic to the cells (typically <0.5%).[10]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general reversed-phase HPLC method for assessing the purity of this compound, effective for separating non-polar to moderately polar impurities.[12]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.[12]
-
C18 (Octadecylsilyl) column (e.g., 5 µm particle size, 4.6 mm x 250 mm).[12]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection Wavelength: 280 nm (UV).[12]
-
Injection Volume: 10 µL.[12]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Dilute this stock to a working solution of 0.1 mg/mL using the mobile phase. Filter the working solution through a 0.45 µm syringe filter before injection.[12]
-
System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.[12]
-
Injection and Data Acquisition: Inject the prepared sample and run the analysis. Record the chromatogram for a sufficient duration to allow for the elution of all potential impurities.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all detected peaks.[12]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a method to determine the MIC of this compound against bacterial strains, adapted from studies on its bactericidal properties.[5]
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Luria-Bertani (LB) broth or other appropriate growth medium
-
Sterile 96-well microplates
-
Incubator shaker
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterial strain into fresh LB broth and incubate overnight at 37°C with shaking (220 rpm).[5]
-
Assay Preparation: In a sterile 96-well plate, add 100 µL of LB broth to each well.
-
Serial Dilution: Add a calculated volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL). Add 100 µL of this diluted culture to each well of the microplate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that results in the complete visual inhibition of bacterial growth.[5] Turbidity can also be measured using a microplate reader at 600 nm.
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the application of this compound in research.
Caption: General workflow for the synthesis and purification of a this compound derivative.
Caption: Standard workflow for purity assessment of this compound using HPLC.
Caption: Experimental workflow for antimicrobial susceptibility testing (MIC assay).
Caption: Simplified pathway showing inhibition of a kinase by a this compound-based drug.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 614-96-0: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 5-甲基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 614-96-0 | TCI AMERICA [tcichemicals.com]
- 9. staging.utechproducts.com [staging.utechproducts.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
5-Methylindole: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 5-Methylindole, a crucial reagent in various life science research and drug development applications. This document outlines the known hazards, proper handling and storage procedures, emergency response measures, and available toxicological data to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and respiratory irritation. It is essential for all personnel handling this chemical to be fully aware of these potential risks.
Globally Harmonized System (GHS) Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory System | 3 |
Signal Word: Warning [1][2][3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Other Hazards:
-
Stench: This compound has a strong, unpleasant odor.[1]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol [4] |
| Appearance | White to light yellow or slightly beige crystalline solid/powder[4][5] |
| Melting Point | 60-62 °C[4][6] |
| Boiling Point | 269 °C at 760 mmHg[7] |
| Flash Point | 114.7 °C[7] |
| Solubility | Insoluble in water. Slightly soluble in chloroform (B151607) and methanol.[7] |
| Vapor Pressure | 0.0123 mmHg at 25°C[7] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid dust formation.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]
-
Protect from light, as the substance is light-sensitive.[1]
-
For long-term storage of stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| Protection Type | Specifications |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A particulate filter conforming to EN 143 is recommended.[1] |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Take off contaminated clothing and wash before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1] |
Fire-Fighting Measures
In case of a fire involving this compound, follow these procedures.
| Aspect | Guideline |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1] |
| Unsuitable Extinguishing Media | No information available. |
| Hazardous Decomposition Products | Under fire conditions, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) can be formed.[1] |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated. The available data indicates that it is an irritant.
Acute Toxicity: No acute toxicity information is available for this product.[9]
Mechanisms of Toxicity:
-
Skin and Eye Irritation: The exact signaling pathways for this compound-induced irritation are not well-documented. However, chemical irritants generally cause damage to skin and eye tissues through mechanisms such as disruption of the cell membrane, denaturation of proteins, and induction of an inflammatory response.[10][11] In the skin, this can lead to the release of pro-inflammatory cytokines from keratinocytes.[11][12] In the eye, chemical irritants can cause coagulation of proteins, leading to corneal opacity.[10]
-
Respiratory Irritation: While the specific mechanism for this compound is not detailed, studies on the closely related compound, 3-methylindole, indicate that its pulmonary toxicity is due to metabolic activation by cytochrome P450 enzymes in the lung.[13][14] This process can form reactive intermediates that bind to cellular macromolecules, leading to cell damage and an inflammatory response.[13][14]
Experimental Protocols for Hazard Assessment
Experimental Workflow for Skin Irritation Assessment (Based on OECD TG 439):
Caption: Workflow for in vitro skin irritation testing.
Methodology (Based on OECD TG 439): [6][15]
-
A reconstructed human epidermis (RhE) model, which mimics the properties of the human epidermis, is used.
-
A precise amount of this compound is applied topically to the surface of the RhE tissue.
-
Following a defined exposure period, the test substance is removed, and the tissue is incubated.
-
Cell viability is then assessed using a quantitative method, such as the MTT assay, which measures mitochondrial activity.
-
If the cell viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control, the substance is classified as an irritant.
Experimental Workflow for Eye Irritation Assessment (Based on OECD TG 405):
Caption: Decision workflow for acute eye irritation testing.
Methodology (Based on OECD TG 405): [1][4]
-
A weight-of-evidence analysis of existing data is conducted first to avoid unnecessary animal testing.
-
If an in vivo test is deemed necessary, the substance is applied in a single dose to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.
-
The eye is examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including corneal opacity, iritis, and conjunctival redness and swelling.
-
Lesions are scored, and the reversibility of the effects is observed over a period of up to 21 days.
-
Classification is based on the severity and persistence of the observed ocular lesions.
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Keep people away from and upwind of the spill.
-
Environmental Precautions: Should not be released into the environment.
-
Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Keep in suitable, closed containers for disposal.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The waste should be sent to an approved waste disposal plant.[1]
This guide is intended to provide essential safety and handling information for this compound. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) from their supplier before use. All laboratory personnel must be trained in the proper handling of hazardous chemicals.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. x-cellr8.com [x-cellr8.com]
- 3. ecetoc.org [ecetoc.org]
- 4. nucro-technics.com [nucro-technics.com]
- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Mechanisms of chemically induced skin irritation. I. Studies of time course, dose response, and components of inflammation in the laboratory mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical eye injury: pathophysiology, assessment and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treating Acute Chemical Injuries of the Cornea - American Academy of Ophthalmology [aao.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mbresearch.com [mbresearch.com]
The Discovery and Enduring Legacy of 5-Methylindole: A Technical Guide
Foreword: This document provides a comprehensive technical overview of the discovery and history of 5-methylindole, tailored for researchers, scientists, and professionals in drug development. It delves into the seminal synthetic methodologies, early physicochemical characterization, and the nascent understanding of its biological significance.
Discovery and First Synthesis
The discovery of this compound is intrinsically linked to the groundbreaking work of German chemist Emil Fischer. In 1883, Fischer and Jourdan reported a versatile method for synthesizing indole (B1671886) derivatives, now famously known as the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of arylhydrazones, which are themselves formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][3]
While a singular publication heralding the absolute first synthesis of this compound is not readily identifiable in the historical literature, its creation was an early and direct application of Fischer's powerful new method. The logical precursors for the synthesis of this compound via this route are p-tolylhydrazine and a suitable carbonyl compound, such as pyruvic acid or acetone. The earliest syntheses of methylated indoles were reported by Fischer and his contemporaries in the late 19th century, establishing the foundation for the vast field of indole chemistry.[4]
The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry to this day, with numerous modifications and applications in the synthesis of complex natural products and pharmaceuticals.[3][5]
Key Researchers and Institutions
-
Emil Fischer: A Nobel laureate in Chemistry (1902), his development of the Fischer indole synthesis was a pivotal moment in organic chemistry. His work was primarily conducted at the University of Erlangen and later the University of Berlin.
-
F. Jourdan and O. Hess: Collaborators with Emil Fischer in the initial discovery and development of the indole synthesis methodology.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol |
| Melting Point | 60-62 °C |
| Boiling Point | 269.0 ± 9.0 °C at 760 mmHg |
| Appearance | White to slightly beige crystalline solid |
| Solubility | Insoluble in water, soluble in common organic solvents |
| CAS Number | 614-96-0 |
Experimental Protocols
The following sections detail a representative experimental protocol for the synthesis of this compound based on the classical Fischer indole synthesis methodology.
Synthesis of this compound via Fischer Indole Synthesis
This protocol is a representative procedure adapted from the general methods described in early 20th-century literature for the Fischer indole synthesis.
Objective: To synthesize this compound from p-tolylhydrazine and pyruvic acid.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Pyruvic acid
-
Concentrated sulfuric acid (or zinc chloride)
-
Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Distillation apparatus
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Formation of the Hydrazone:
-
Dissolve p-tolylhydrazine hydrochloride in aqueous ethanol.
-
Add a stoichiometric amount of pyruvic acid to the solution.
-
Gently warm the mixture for a short period to facilitate the condensation reaction, forming the p-tolylhydrazone of pyruvic acid.
-
Cool the mixture to allow the hydrazone to precipitate.
-
Isolate the hydrazone by filtration and wash with cold ethanol.
-
-
Indolization (Cyclization):
-
In a round-bottom flask equipped with a reflux condenser, add the dried p-tolylhydrazone of pyruvic acid.
-
Add a suitable acidic catalyst, such as a mixture of ethanol and concentrated sulfuric acid, or anhydrous zinc chloride.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the evolution of ammonia.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of cold water.
-
Neutralize the excess acid with a sodium hydroxide solution.
-
The intermediate, this compound-2-carboxylic acid, will precipitate. Isolate this solid by filtration.
-
To obtain this compound, the carboxylic acid intermediate is decarboxylated by heating it above its melting point until the evolution of carbon dioxide ceases.
-
The resulting crude this compound can be purified by steam distillation or recrystallization from a suitable solvent.
-
Experimental Workflow
Early Biological Investigations and Signaling Pathways
The biological significance of the indole nucleus has been a subject of scientific inquiry since the early 20th century, largely due to its presence in the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506). Early studies on indole alkaloids recognized their structural similarities to serotonin, suggesting a potential interaction with the same biological receptors.[6] This laid the groundwork for understanding the pharmacological effects of many indole-containing compounds.
While specific early studies on this compound are scarce, the "magic methyl effect" is a well-known concept in medicinal chemistry, where the addition of a methyl group can significantly alter the biological activity of a parent compound. It is therefore plausible that early pharmacologists would have investigated the effects of methylated indoles to probe structure-activity relationships.
Interaction with Serotonin Receptors
The structural resemblance of indole alkaloids to serotonin led to early hypotheses about their mechanism of action, particularly their ability to bind to and modulate serotonin (5-HT) receptors.[6] This interaction is a foundational concept in the pharmacology of many psychoactive and therapeutic indole derivatives. The indole ring acts as a bioisostere for the endogenous ligand, allowing it to fit into the receptor's binding pocket.
Conclusion
The discovery of this compound is a direct consequence of Emil Fischer's development of the Fischer indole synthesis in 1883. This robust and versatile reaction provided chemists with a straightforward method to access a wide array of indole derivatives, including this compound, by varying the starting arylhydrazine and carbonyl compound. While the early history of this compound's specific biological activities is not extensively documented, the foundational understanding of the indole nucleus as a key pharmacophore, particularly in relation to the serotonin system, has paved the way for the development of numerous indole-based therapeutics. The enduring legacy of the Fischer indole synthesis continues to be a vital tool in modern drug discovery and organic synthesis.
References
- 1. Fischer Indole Synthesis [drugfuture.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Marine indole alkaloids: potential new drug leads for the control of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. 294. The Fischer indole synthesis. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 5-Methylindole in Kinase Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant biological activities. Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and validated targets in drug discovery, particularly in oncology. 5-Methylindole, a simple derivative of the indole family, presents a valuable starting point for fragment-based drug discovery and initial screening campaigns aimed at identifying novel kinase inhibitors. These application notes provide a comprehensive guide for utilizing this compound and its analogs in kinase inhibitor screening assays, including detailed experimental protocols and data presentation. While direct high-potency inhibitory data for this compound against a wide range of kinases is not extensively documented in publicly available literature, its structural motif is present in many potent kinase inhibitors. The following protocols are designed to be adaptable for screening this compound and similar small molecules to identify potential kinase targets.
Data Presentation: Kinase Inhibitory Activities of Indole Derivatives
Table 1: Inhibitory Activity of Indole Derivatives against Pim-1 Kinase
| Compound | IC50 (µM) | Assay Type | Reference |
| 3,5-disubstituted indole derivative | ≤ 0.002 (Pim-1) | Biochemical Assay | [1] |
| 3,5-disubstituted indole derivative | ≤ 0.1 (Pim-2) | Biochemical Assay | [1] |
| Indolyl-pyrrolone derivative | Significant Activity | Biochemical Assay | [2] |
Table 2: Inhibitory Activity of Indole Derivatives against EGFR and SRC Kinases
| Compound | Target Kinase | IC50 (µM) | Assay Type | Reference |
| Indole-6-carboxylate ester derivative (4a) | EGFR | Not specified (Potent inhibitor) | Biochemical Assay | [3] |
| Benzofuran-indole hybrid (8aa) | EGFR | 0.44 | Biochemical Assay | [4] |
| Novel Indole Derivative (Compound 16) | EGFR | 1.026 | Biochemical Assay | [5] |
| Novel Indole Derivative (Compound 16) | SRC | 0.002 | Biochemical Assay | [5] |
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by indole-based kinase inhibitors.
References
5-Methylindole: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylindole is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of medicinally important molecules. Its substituted indole (B1671886) core is a privileged scaffold found in numerous natural products and synthetic compounds with diverse pharmacological activities. This document provides detailed application notes on the utility of this compound in medicinal chemistry, focusing on its application in the development of anticancer, antimicrobial, and anti-inflammatory agents. Furthermore, it offers specific experimental protocols for the synthesis of key derivatives and visual representations of relevant biological pathways.
Applications in Medicinal Chemistry
The this compound moiety has been successfully incorporated into various molecular frameworks to generate compounds with significant therapeutic potential. Its derivatives have been investigated for a range of biological activities, as summarized below.
Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents. They have been shown to inhibit various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1] The indole nucleus is a core structure in many tubulin polymerization inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis.
One significant mechanism of action for some this compound-based anticancer compounds is the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Antimicrobial Activity
Research has demonstrated the potent bactericidal activity of this compound against a range of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The antimicrobial effect of this compound is believed to involve the disruption of the bacterial cell membrane and interference with essential metabolic pathways.[3] Furthermore, this compound has been found to potentiate the activity of aminoglycoside antibiotics against MRSA.[2]
Anti-inflammatory Activity
Indole and its derivatives have been explored for their anti-inflammatory potential. The mechanism of action often involves the modulation of inflammatory pathways, such as the NF-κB signaling cascade. Given its structural similarity to known anti-inflammatory agents, this compound serves as a valuable starting point for the development of novel anti-inflammatory drugs.
Quantitative Data Summary
The biological activities of various this compound derivatives are summarized in the tables below, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| U2 | Bcl-2 | 1.2 ± 0.02 | [4] |
| U3 | Bcl-2 | 11.10 ± 0.07 | [4] |
| 5m | PaCa2 | 1.5 | [5] |
| 7c | HepG2 | Data not specified | [6] |
| 7d | HepG2 | Data not specified | [6] |
Table 2: Antimicrobial Activity of this compound and its Derivatives
| Compound | Bacterial Strain | MIC (mM) | Reference |
| This compound | Staphylococcus aureus | 4 | [2] |
| This compound | Enterococcus faecalis | 16 | [2] |
| This compound | Escherichia coli | 8 | [2] |
| This compound | Pseudomonas aeruginosa | 16 | [2] |
| This compound | Shigella flexneri | 2 | [2] |
| This compound | Klebsiella pneumoniae | 4 | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives.
Protocol 1: Synthesis of 5-Bromo-7-methylindole
This protocol describes a three-step synthesis of 5-bromo-7-methylindole, an important intermediate for further derivatization.
Step 1: Iodination of 4-bromo-2-methylaniline (B145978)
-
To a solution of 4-bromo-2-methylaniline (1 equivalent) in a suitable solvent, add an iodo reagent.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work up the reaction mixture to isolate the iodinated product.
Step 2: Sonogashira Coupling
-
To a solution of the iodinated intermediate from Step 1 (1 equivalent) and trimethylsilylacetylene (B32187) (1-2 equivalents) in a suitable solvent, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper co-catalyst (e.g., CuI).[8]
-
Add a base, such as triethylamine (B128534) or diisopropylethylamine.[8]
-
Stir the reaction mixture at room temperature for 2 hours.[8]
-
Filter the reaction mixture and concentrate it to dryness.
-
Purify the crude product by silica (B1680970) gel column chromatography.[8]
Step 3: Ring Closing Reaction
-
To a solution of the product from Step 2 in a suitable solvent (e.g., DMF, DMAc, NMP), add a base (e.g., potassium carbonate, potassium tert-butoxide).
-
Heat the reaction mixture to 60°C and maintain for 2 hours.[8]
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., methyl tert-butyl ether).
-
Wash the organic layer with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 5-bromo-7-methylindole.[8]
Protocol 2: General Procedure for the Synthesis of (Tetrazol-5-yl)methylindole Derivatives
This protocol outlines the synthesis of tetrazole derivatives from 2-phenylindole, which have shown anticancer activity.[6]
-
Synthesize 2-phenyl-1H-indole-3-carbonitrile from 2-phenylindole.
-
React the carbonitrile with sodium azide (B81097) and ammonium (B1175870) chloride in DMF to form the tetrazole ring.
-
Treat the resulting tetrazole with ethyl chloroacetate (B1199739) to yield the corresponding ethyl ester derivative.
-
React the ester with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to afford the hydrazide derivative.
-
Condense the hydrazide with various aromatic aldehydes to produce the final arylidine substituted tetrazole derivatives.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol describes the determination of the minimum inhibitory concentration of this compound derivatives against bacterial strains.[2]
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Luria-Bertani broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the bacterial strain to be tested.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible bacterial growth.
Signaling Pathway and Experimental Workflow Diagrams
MAPK/ERK Signaling Pathway
The MAPK/ERK signaling pathway is a key regulator of cell proliferation and survival. Many this compound-based anticancer agents exert their effects by inhibiting components of this pathway.
Caption: The MAPK/ERK signaling cascade and potential points of inhibition by this compound derivatives.
General Synthetic Workflow for this compound Derivatives
The following diagram illustrates a generalized workflow for the synthesis of bioactive compounds starting from this compound.
Caption: A generalized synthetic workflow for the preparation of bioactive this compound derivatives.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Methylindole in Studies of Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics. The exploration of novel antimicrobial agents and adjuvants is crucial in combating MRSA infections. 5-Methylindole, an indole (B1671886) derivative, has emerged as a promising compound with demonstrated bactericidal activity against MRSA and the ability to potentiate the efficacy of conventional antibiotics.[1][2] This document provides a detailed overview of the applications of this compound in MRSA research, including its direct antimicrobial effects and its synergistic relationship with aminoglycoside antibiotics. The provided protocols and data are intended to guide researchers in further exploring the potential of this compound as a therapeutic agent.
Antimicrobial Activity of this compound against MRSA
This compound has been shown to possess direct bactericidal activity against MRSA.[1][2] Studies have demonstrated that it can effectively eradicate MRSA in a concentration-dependent manner.[1] This intrinsic antimicrobial property makes it a candidate for development as a standalone antibacterial agent.
Potentiation of Aminoglycoside Activity
A significant finding in the study of this compound is its ability to potentiate the bactericidal effects of aminoglycoside antibiotics against MRSA.[1][2][3][4] This synergistic effect is particularly noteworthy as it can potentially restore the effectiveness of existing antibiotics that have been rendered less effective due to resistance. Research has shown that in the presence of this compound, the concentration of aminoglycosides required to kill MRSA is significantly reduced.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on MRSA.
Table 1: Bactericidal Activity of this compound against MRSA
| MRSA Strain | This compound Concentration | Treatment Time | Outcome | Reference |
| MRSA | Concentration-dependent | 3 hours | Eradication of MRSA cells | [1] |
| MRSA | Not specified | Not specified | Can kill MRSA | [2] |
Table 2: Potentiation of Aminoglycoside Activity by this compound against MRSA
| MRSA Strain | Aminoglycoside & Concentration | This compound Concentration | Treatment Time | Outcome | Reference |
| Stationary-phase MRSA | Streptomycin (B1217042) (2,000 µg/ml) | 7 mM | 5 minutes | Eradication of MRSA cells | [3] |
| Stationary-phase MRSA | Streptomycin | 4 mM | 3 hours | Significantly increased killing efficacy | [1][5] |
| Stationary-phase S. aureus | Tobramycin (250 µg/mL) | 4 mM | 0.5, 1, 2, and 3 hours | Time-dependent killing | [1][5] |
| Stationary-phase S. aureus | Tobramycin (100 µg/mL) | Not specified | Not specified | Eradicated S. aureus by more than four orders of magnitude | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and MRSA.
Protocol 1: Determination of Bactericidal Activity of this compound against MRSA
Objective: To assess the direct killing effect of this compound on stationary-phase MRSA cells.
Materials:
-
MRSA strain
-
Luria-Bertani (LB) medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Incubator (37°C)
-
Plate reader (for OD600 measurements)
-
Materials for colony-forming unit (CFU) counting (agar plates, spreader, etc.)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of MRSA into LB medium and grow overnight at 37°C with agitation to reach the stationary phase.
-
Cell Preparation: Harvest the stationary-phase cells by centrifugation. Wash the cell pellet with PBS to remove residual medium. Resuspend the cells in fresh LB medium to a desired cell density (e.g., ~10^8 CFU/mL).
-
Treatment: In a 96-well plate, add the MRSA cell suspension. Add varying concentrations of this compound to the wells. Include a no-treatment control and a solvent control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 3 hours).
-
Cell Viability Assessment (CFU Counting):
-
After incubation, take aliquots from each well.
-
Perform serial dilutions in PBS.
-
Plate the dilutions onto LB agar (B569324) plates.
-
Incubate the plates at 37°C overnight.
-
Count the colonies to determine the number of viable cells (CFU/mL).
-
-
Data Analysis: Compare the CFU counts of the this compound-treated groups with the control groups to determine the bactericidal effect.
Protocol 2: Assessment of Aminoglycoside Potentiation by this compound
Objective: To evaluate the ability of this compound to enhance the bactericidal activity of an aminoglycoside (e.g., streptomycin or tobramycin) against stationary-phase MRSA.
Materials:
-
MRSA strain
-
LB medium
-
Aminoglycoside antibiotic stock solution (e.g., streptomycin, tobramycin)
-
This compound stock solution
-
PBS
-
96-well microtiter plates
-
Incubator (37°C)
-
Materials for CFU counting
Procedure:
-
Bacterial Culture Preparation: Grow MRSA to the stationary phase as described in Protocol 1.
-
Cell Preparation: Prepare the stationary-phase MRSA cell suspension as described in Protocol 1.
-
Treatment: In a 96-well plate, set up the following treatment groups:
-
MRSA cells only (no treatment control)
-
MRSA cells + Aminoglycoside alone
-
MRSA cells + this compound alone
-
MRSA cells + Aminoglycoside + this compound
-
-
Incubation: Incubate the plate at 37°C for a specified duration (e.g., 3 hours or for a shorter duration of 5 minutes in an ion-free solution for hypoionic conditions).[1][3]
-
Cell Viability Assessment (CFU Counting): Determine the CFU/mL for each treatment group as described in Protocol 1.
-
Data Analysis: Compare the CFU counts across the different treatment groups. A significant reduction in CFU in the combination treatment group compared to the single-agent groups indicates potentiation.
Visualizations
Signaling Pathways and Mechanisms
The precise molecular mechanism by which this compound exerts its bactericidal activity and potentiates aminoglycosides is not yet fully elucidated.[1] However, a proposed workflow for its synergistic action with aminoglycosides can be visualized.
Caption: Proposed synergistic mechanism of this compound and aminoglycosides against MRSA.
Experimental Workflow
The general workflow for investigating the effects of this compound on MRSA is outlined below.
Caption: General experimental workflow for studying this compound's effect on MRSA.
Further Research Directions
While the bactericidal and synergistic effects of this compound are promising, further research is needed to:
-
Elucidate the exact molecular mechanisms of action.
-
Investigate its efficacy against a broader range of clinical MRSA isolates.
-
Evaluate its potential for antibiofilm activity against MRSA.
-
Conduct in vivo studies to determine its therapeutic potential in animal models of MRSA infection.
-
Assess its safety and toxicity profiles.
The information and protocols provided herein serve as a foundation for researchers to build upon in the collective effort to develop new and effective treatments for MRSA infections.
References
- 1. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [PeerJ] [peerj.com]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound Potentiates Aminoglycoside Against Gram-Positive Bacteria Including Staphylococcus aureus Persisters Under Hypoionic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Potentiation of Aminoglycoside Antibiotics by 5-Methylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the use of adjuvants, compounds that can enhance the efficacy of existing antibiotics. 5-Methylindole, a derivative of the signaling molecule indole, has emerged as a potent potentiator of aminoglycoside antibiotics against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the synergistic action of this compound and aminoglycosides.
Quantitative Data Summary
The combination of this compound with aminoglycoside antibiotics has demonstrated a significant enhancement in bactericidal activity. The following tables summarize the quantitative data from key studies, illustrating the potentiation effect across different bacterial strains and experimental conditions.
Table 1: Potentiation of Tobramycin by Indole Derivatives against S. aureus
| Treatment | Concentration | Treatment Time (h) | Survival (%) |
| Tobramycin | 250 µg/mL | 3 | ~100 |
| Tobramycin + Indole | 250 µg/mL + 4 mM | 3 | ~0.01 |
| Tobramycin + 2-Methylindole | 250 µg/mL + 4 mM | 3 | ~0.001 |
| Tobramycin + this compound | 250 µg/mL + 4 mM | 3 | <0.0001 |
| No detectable colonies were observed. Data adapted from studies on stationary-phase S. aureus.[3] |
Table 2: Effect of this compound Concentration on Tobramycin Potentiation against S. aureus
| Tobramycin Concentration | This compound Concentration (mM) | Treatment Time (h) | Survival (%) |
| 250 µg/mL | 0 | 3 | ~100 |
| 250 µg/mL | 1 | 3 | ~0.1 |
| 250 µg/mL | 2 | 3 | ~0.001 |
| 250 µg/mL | 4 | 3 | <0.0001 |
| No detectable colonies were observed. Data adapted from studies on stationary-phase S. aureus.[3] |
Table 3: Potentiation of Various Aminoglycosides by this compound against Gram-Positive Bacteria
| Bacterial Strain | Aminoglycoside (Concentration) | Adjuvant (Concentration) | Treatment Time | Potentiation Effect |
| S. aureus | Tobramycin (500 µg/mL) | This compound (10 mM) | 5 min | Significant killing |
| S. epidermidis | Gentamicin (500 µg/mL) | This compound (10 mM) | 5 min | Significant killing |
| E. faecalis | Kanamycin (1000 µg/mL) | This compound (10 mM) | 5 min | Significant killing |
| MRSA | Streptomycin (2000 µg/mL) | This compound (10 mM) | 5 min | Significant killing |
| *Data is derived from experiments conducted under hypoionic conditions.[4][5][6][7] It is important to note that this compound showed suppression of aminoglycoside activity against Gram-negative bacteria like E. coli and Shigella flexneri under similar conditions.[4][6][7] |
Mechanistic Insights: Proposed Signaling Pathway
The precise mechanism by which this compound potentiates aminoglycosides is still under investigation. However, evidence suggests that it may involve the disruption of the bacterial cell membrane's electrochemical potential.[8] Indole and its derivatives can act as proton ionophores, dissipating the proton motive force (PMF) across the cytoplasmic membrane.[5] The PMF is crucial for the uptake of aminoglycosides into the bacterial cell. By disrupting the membrane potential, this compound may enhance the uptake of these antibiotics, leading to increased intracellular concentrations and enhanced bactericidal activity.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Bacterial Survival Assay (Spot Plating Method)
This protocol is used to determine the viability of bacterial cells after treatment with this compound and an aminoglycoside.
Materials:
-
Bacterial culture in logarithmic or stationary phase
-
This compound stock solution
-
Aminoglycoside stock solution
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Luria-Bertani (LB) agar (B569324) plates or other suitable growth medium
-
Sterile microcentrifuge tubes
-
Micropipettes and sterile tips
Procedure:
-
Culture Preparation: Grow the bacterial strain of interest to the desired growth phase (e.g., stationary phase for 12-16 hours).
-
Treatment Preparation: In sterile microcentrifuge tubes, prepare the treatment combinations. This includes a control (no treatment), this compound alone, aminoglycoside alone, and the combination of this compound and the aminoglycoside at the desired concentrations.
-
Treatment: Add the bacterial culture to each treatment tube to a final desired cell density. Incubate the tubes under the specified conditions (e.g., 37°C with shaking) for the desired treatment time (e.g., 3 hours).
-
Serial Dilutions: After incubation, perform a 10-fold serial dilution of each treatment sample in sterile PBS.
-
Spot Plating: On an LB agar plate, spot 5-10 µL of each dilution. Allow the spots to dry completely before inverting the plate.
-
Incubation: Incubate the plates at 37°C overnight or until colonies are visible.
-
Quantification: Count the number of colonies in the spots from the dilution that yields a countable number of colonies (typically 10-100). Calculate the number of colony-forming units per milliliter (CFU/mL) for each treatment.
-
Data Analysis: Determine the percentage of survival by comparing the CFU/mL of the treated samples to the untreated control.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application of 5-Methylindole in Agricultural Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the applications of 5-methylindole and its derivatives in agricultural chemistry. The primary focus is on its role as a precursor to the potent plant growth regulator, this compound-3-acetic acid (5-Me-IAA). Additionally, the potential, though less documented, applications of this compound derivatives as fungicides and insecticides are explored. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to support further research and development in this area.
Application as a Plant Growth Regulator: The Role of this compound-3-Acetic Acid
This compound itself is not typically used directly as a plant growth regulator. Instead, it serves as a valuable intermediate in the synthesis of its derivative, this compound-3-acetic acid (5-Me-IAA). 5-Me-IAA is a potent synthetic auxin, a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development.[1][2]
Mechanism of Action: Auxin Signaling Pathway
As an analog of the natural auxin, indole-3-acetic acid (IAA), 5-Me-IAA is presumed to exert its effects through the established auxin signaling pathway. This pathway is fundamental to auxin-mediated gene expression and subsequent physiological responses in plants.
The core of this pathway involves the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. In the absence of auxin, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes.
When auxin (or an analog like 5-Me-IAA) is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the transcription of downstream genes that regulate processes such as cell elongation, division, and differentiation.
Effects on Crop Growth and Yield
The application of 5-Me-IAA can lead to several beneficial outcomes in agricultural settings, including enhanced root formation, increased biomass, and improved crop yields. The optimal concentration and application method can vary depending on the plant species and desired outcome.
Table 1: Quantitative Effects of this compound-3-Acetic Acid on Various Crops
| Crop | Application Method | Concentration | Observed Effects | Reference |
| Grapevine (Vitis vinifera) | Not specified | 60 mg/L | Maximum increase in root biomass (15.61%) and shoot biomass (23.95%). | [3] |
| Maize (Zea mays) | Sand culture | 0.01 mmol/L | Under cadmium stress, increased plant height (34.6%), shoot biomass (25.0%), and root biomass (16.3%). | [4] |
| Onion (Allium cepa) | Foliar spray | 50 and 100 ppm | Positive effect on yield. | [5] |
| Tomato (Lycopersicon esculentum) | Foliar spray | 100 and 200 ppm | Significantly positive effects on growth and yield under salinity stress. | [2] |
| Mungbean (Vigna radiata) | Foliar spray | 50 mg/L (in combination with 50 mg/L GA3) | Significantly enhanced plant height, number of leaves, and seed yield. | [6] |
| Wheat (Triticum aestivum) | Foliar spray | 25 mg/L | Alleviated adverse effects of salinity on growth and yield parameters. | [7] |
Synthesis of this compound-3-Acetic Acid
While various methods exist for the synthesis of indole (B1671886) derivatives, the Fischer indole synthesis is a classic and versatile method that can be adapted for the preparation of 5-Me-IAA. This method involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[8][9][10]
Proposed Synthetic Pathway: Fischer Indole Synthesis
A plausible route to 5-Me-IAA is through the Fischer indole synthesis using 4-methylphenylhydrazine (B1211910) and levulinic acid. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed cyclization to form the indole ring structure.
Experimental Protocol: Synthesis of this compound-3-Acetic Acid via Fischer Indole Synthesis (Conceptual)
This protocol is a conceptual outline based on the principles of the Fischer indole synthesis and should be optimized and validated in a laboratory setting.
Materials:
-
4-methylphenylhydrazine hydrochloride
-
Levulinic acid
-
Absolute ethanol (B145695)
-
Concentrated sulfuric acid or zinc chloride
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid solution
-
Diatomaceous earth (optional)
-
Activated carbon (optional)
-
Standard laboratory glassware and equipment (reflux condenser, heating mantle, etc.)
Procedure:
-
Hydrazone Formation:
-
Dissolve 4-methylphenylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add an equimolar amount of levulinic acid to the solution.
-
Gently heat the mixture under reflux for a specified period to form the phenylhydrazone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Indolization (Cyclization):
-
To the cooled reaction mixture containing the phenylhydrazone, slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid (e.g., zinc chloride).
-
Heat the mixture under reflux to induce cyclization. The reaction temperature and time will need to be optimized.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the crude 5-Me-IAA.
-
Filter the crude product and wash it with water.
-
For further purification, the crude product can be redissolved in a basic solution, treated with activated carbon to remove colored impurities, and then reprecipitated by the addition of hydrochloric acid.
-
The purified 5-Me-IAA can be collected by filtration, washed with cold water, and dried under vacuum.
-
Characterization: The final product should be characterized using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm its identity and purity.
Potential Fungicidal and Insecticidal Applications
While the primary agricultural application of this compound is as a precursor to 5-Me-IAA, the broader class of indole derivatives has been investigated for fungicidal and insecticidal properties. However, specific studies focusing on this compound derivatives for these applications are limited in the public domain.
Research has shown that certain indole derivatives can exhibit antifungal activity against a range of plant pathogenic fungi.[9][11] Similarly, some synthesized indole derivatives have demonstrated insecticidal activity against pests like the diamondback moth (Plutella xylostella).[12] These findings suggest that this compound could serve as a scaffold for the development of novel fungicides and insecticides. Further research, including the synthesis and screening of a library of this compound derivatives, would be necessary to explore this potential.
Experimental Protocols for Efficacy Evaluation
To assess the plant growth-regulating activity of 5-Me-IAA, a standardized bioassay is essential. The Arabidopsis thaliana root growth assay is a widely used and sensitive method for quantifying auxin activity.
Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
Objective: To determine the dose-response effect of 5-Me-IAA on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) medium with vitamins
-
Sucrose
-
This compound-3-acetic acid (5-Me-IAA) stock solution (e.g., in ethanol or DMSO)
-
Sterile petri dishes (e.g., 100 mm x 15 mm)
-
Sterile water
-
Growth chamber or incubator with controlled light and temperature
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 10% bleach solution containing a drop of Tween-20.
-
Rinse the seeds 4-5 times with sterile water.
-
Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification to ensure uniform germination.
-
-
Preparation of Growth Media:
-
Prepare MS agar plates containing 1% sucrose.
-
After autoclaving and cooling the medium to approximately 50-60°C, add the appropriate volume of 5-Me-IAA stock solution to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Also, prepare a control plate with the same concentration of the solvent used for the stock solution.
-
Pour the media into sterile petri dishes and allow them to solidify.
-
-
Seed Plating and Growth:
-
Plate the sterilized and stratified seeds in a straight line on the surface of the prepared MS agar plates.
-
Seal the plates with breathable tape and place them vertically in a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
-
Data Collection and Analysis:
-
After a set period of growth (e.g., 7-10 days), remove the plates from the growth chamber.
-
Scan or photograph the plates to capture high-resolution images of the seedlings.
-
Use image analysis software to measure the length of the primary root for each seedling.
-
Calculate the average root length and standard deviation for each concentration of 5-Me-IAA.
-
Plot the average root length as a function of 5-Me-IAA concentration to generate a dose-response curve.
-
Conclusion
This compound is a key precursor for the synthesis of this compound-3-acetic acid, a potent synthetic auxin with significant applications in agricultural chemistry for promoting plant growth and enhancing crop yields. The mechanism of action of 5-Me-IAA is believed to follow the canonical auxin signaling pathway. While the potential for this compound derivatives as fungicides and insecticides exists, this area requires further dedicated research. The provided protocols offer a starting point for the synthesis and evaluation of 5-Me-IAA and its derivatives, paving the way for the development of new and effective agrochemicals.
References
- 1. Auxin, actin and growth of the Arabidopsis thaliana primary root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 5. Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methylindole as a Fluorescent Probe in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole (B1671886) and its derivatives are a significant class of heterocyclic compounds that form the core structure of the amino acid tryptophan and are prevalent in many biological molecules. Their inherent fluorescent properties make them attractive candidates for the development of fluorescent probes for biological imaging. 5-Methylindole, a derivative of indole, possesses fluorescence characteristics that can be harnessed for visualizing cellular structures and processes. Although primarily utilized as a synthetic intermediate in the preparation of pharmaceutically active compounds, its potential as a fluorescent probe is an area of growing interest.[1][2]
These application notes provide an overview of the photophysical properties of this compound and its potential applications in biological imaging. The provided protocols are based on general methodologies for indole-based fluorescent probes and can be adapted for specific experimental needs.
Photophysical Properties
A study on substituted indoles reported the following photophysical properties for 5-hydroxyindole (B134679) in a non-polar solvent (cyclohexane)[3]:
| Parameter | Value (for 5-Hydroxyindole in Cyclohexane) |
| Excitation Maximum (λex) | ~300 nm |
| Emission Maximum (λem) | ~325 nm |
| Stokes Shift | ~5 nm |
| Fluorescence Quantum Yield (ΦF) | Not explicitly reported for this compound. For comparison, the quantum yield of indole is 0.264.[4] |
| Fluorescence Lifetime (τ) | Not explicitly reported for this compound. The fluorescence lifetime of indole is approximately 4.15 ns.[4] |
The fluorescence of indole derivatives can be influenced by the polarity of the solvent.[5] However, the emission maximum of 5-hydroxyindole has been observed to be relatively insensitive to solvent polarity, suggesting that this compound may exhibit similar behavior.[5]
Potential Applications in Biological Imaging
Given its intrinsic fluorescence, this compound and its derivatives can be explored for various applications in biological imaging:
-
General Cellular Staining: Due to its lipophilic nature, this compound may passively diffuse across cell membranes, leading to generalized staining of the cytoplasm and lipid-rich organelles.
-
Development of Targeted Probes: The indole scaffold can be chemically modified to incorporate targeting moieties for specific cellular components or biomolecules. The 5-methyl group can serve as a handle for further synthetic modifications to create probes for specific organelles, proteins, or ions.
-
Environmental Sensing: The fluorescence of indole derivatives can be sensitive to the local microenvironment, such as pH and polarity. This property can be exploited to develop probes that report on the physiological state of different cellular compartments.
Experimental Protocols
The following are generalized protocols for the use of indole-based fluorescent probes in biological imaging. These should be optimized for the specific cell type and experimental conditions.
Protocol 1: General Staining of Live Cells
This protocol describes a general method for staining live cells with an indole-based fluorescent probe like this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging dish or chambered coverglass
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)
Procedure:
-
Cell Culture: Culture cells of interest in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂. Seed cells onto a live-cell imaging dish and allow them to adhere and grow to 60-80% confluency.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Probe Loading: Dilute the this compound stock solution in pre-warmed serum-free cell culture medium to a final working concentration (typically in the range of 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed cell culture medium to the cells. Image the cells using a fluorescence microscope equipped with a suitable filter set for UV excitation and blue emission.
Diagram: Live Cell Staining Workflow
Caption: Workflow for staining live cells with a fluorescent probe.
Protocol 2: Quantum Yield Determination (Comparative Method)
This protocol outlines the determination of the fluorescence quantum yield of this compound relative to a standard with a known quantum yield.[6]
Materials:
-
This compound
-
Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)
-
Spectroscopic grade solvent (e.g., cyclohexane)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the chosen solvent.
-
Prepare a Series of Dilutions: Prepare a series of dilutions of both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence Emission: Record the fluorescence emission spectra of each solution using a fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The plots should be linear. Determine the slope (gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦF_sample):
ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
ΦF_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Diagram: Quantum Yield Determination Workflow
Caption: Workflow for comparative quantum yield determination.
Signaling Pathways and Logical Relationships
While this compound itself is not a direct modulator of specific signaling pathways, fluorescent probes derived from it could be designed to target components of various cellular signaling cascades. For instance, a this compound derivative could be functionalized to bind to a specific kinase or receptor, allowing for the visualization of its localization and trafficking, which are key events in signal transduction.
Diagram: Hypothetical Probe Targeting a Signaling Pathway
Caption: Hypothetical targeting of a kinase by a this compound-based probe.
Conclusion
This compound presents a foundational structure for the development of novel fluorescent probes for biological imaging. While its direct application as a probe is not yet widely documented, its favorable photophysical properties, inferred from closely related indole derivatives, and its synthetic accessibility make it a promising scaffold for future probe design. The protocols and conceptual frameworks provided here serve as a guide for researchers interested in exploring the potential of this compound and its derivatives in visualizing the intricate workings of living cells. Further research is warranted to fully characterize the photophysical properties of this compound and to develop targeted probes for specific biological applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Synthetic 5-Methylindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of synthetic 5-methylindole, a crucial intermediate in the synthesis of various pharmacologically active compounds. The purity of this compound is paramount for ensuring reliable results in research and achieving the stringent quality standards required in drug development. The following sections outline common purification techniques, including column chromatography, recrystallization, and preparative HPLC, complete with experimental procedures and expected outcomes.
Overview of Purification Strategies
The choice of purification method for synthetic this compound largely depends on the nature and quantity of impurities present in the crude material. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. A preliminary purity assessment by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to select the most appropriate purification strategy.
Common Purification Methods:
-
Silica (B1680970) Gel Column Chromatography: Highly effective for separating this compound from both more polar and less polar impurities.
-
Recrystallization: A robust technique for purifying solid compounds, particularly effective at removing small amounts of impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is suitable for achieving very high purity levels, especially for smaller quantities.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds.
Materials and Equipment:
-
Crude this compound
-
Silica gel (100-200 mesh)[1]
-
Hexane (B92381) (ACS grade)
-
Ethyl acetate (B1210297) (ACS grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the silica gel slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed. Drain the excess hexane until the solvent level is just above the silica gel surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase, such as 95:5 (v/v) hexane:ethyl acetate. Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment: Analyze the purity of the final product by HPLC or NMR spectroscopy.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound via column chromatography.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds. This protocol adapts a general procedure for indole (B1671886) derivatives to this compound, using a mixed solvent system.[2]
Materials and Equipment:
-
Crude this compound
-
Ethanol (B145695) (ACS grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.[2]
-
Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise until a slight turbidity persists, indicating saturation. If excess precipitate forms, add a small amount of hot ethanol to redissolve it.[2]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
-
Purity and Yield Assessment: Determine the melting point and purity (by HPLC or NMR) of the recrystallized this compound and calculate the recovery yield.
Workflow for Recrystallization
References
Application Notes & Protocols for the GC-MS Analysis of 5-Methylindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of 5-Methylindole using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation and instrument setup, quantitative data, and visual workflows to aid in method development and implementation.
Introduction
This compound (C₉H₉N, Molar Mass: 131.17 g/mol ) is an aromatic heterocyclic organic compound that serves as a significant building block in the synthesis of various bioactive molecules and pharmaceuticals. Its detection and quantification are crucial in metabolic studies, chemical synthesis monitoring, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering excellent separation and definitive identification of volatile and semi-volatile compounds like this compound.[1]
Principle of GC-MS
GC-MS combines two powerful techniques to identify substances. First, the Gas Chromatograph (GC) vaporizes the sample and separates its components based on their boiling points and affinity for the stationary phase within a capillary column.[2] As each separated component exits the column, it enters the Mass Spectrometer (MS). The MS ionizes the molecules, typically using Electron Ionization (EI), causing them to fragment into characteristic patterns. These charged fragments are then sorted by their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint for identification and quantification.[1][2]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting this compound from an aqueous matrix (e.g., cell culture media, urine). Optimization may be required based on the specific sample.
Reagents and Materials:
-
Sample containing this compound
-
Ethyl acetate (B1210297) (or Dichloromethane)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
-
GC Vials (1.5 mL) with inserts[3]
Protocol:
-
Sample Collection: Transfer 1 mL of the aqueous sample into a 15 mL centrifuge tube.
-
Salting Out: Add approximately 0.2 g of NaCl to the sample to increase the ionic strength of the aqueous phase, which enhances the extraction efficiency of the organic solvent.
-
Extraction: Add 3 mL of ethyl acetate to the tube.
-
Mixing: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a Pasteur pipette.
-
Repeat Extraction: Perform a second extraction on the remaining aqueous layer with an additional 3 mL of ethyl acetate to maximize recovery. Combine the organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporation: Gently evaporate the solvent to near dryness under a stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable volatile solvent (e.g., ethyl acetate or hexane)[2].
-
Transfer: Transfer the reconstituted sample to a 1.5 mL GC autosampler vial for analysis.
GC-MS Instrumentation Protocol
The following parameters are a robust starting point for the analysis of this compound and can be adapted as needed.
| Parameter | Setting | Notes |
| Gas Chromatograph | ||
| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[4] | A non-polar or medium-polarity column is recommended. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[4] | High-purity helium (99.999%) is essential for low background noise. |
| Injector Temperature | 250 °C[4] | Ensures rapid volatilization of the analyte. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless | Ideal for trace analysis to ensure maximum transfer of the analyte onto the column. |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min at 280 °C.[4] | This program provides good separation for semi-volatile compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible fragmentation patterns. |
| Ion Source Temperature | 230 °C | A standard temperature to maintain analyte integrity. |
| Quadrupole Temperature | 150 °C | |
| Electron Energy | 70 eV | Standard energy for creating library-searchable mass spectra. |
| Mass Scan Range | 40-300 m/z | This range covers the molecular ion and expected fragments of this compound. |
| Data Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) | SIM mode increases sensitivity by monitoring only characteristic ions. |
Quantitative Data and Spectral Information
Proper identification of this compound relies on both its retention time and its mass spectrum.
Chromatographic and Spectrometric Data
| Parameter | Value | Source |
| Molecular Formula | C₉H₉N | [5] |
| Molecular Weight | 131.17 g/mol | [5] |
| Kovats Retention Index | ~1391 - 1402 (Standard Non-Polar Column) | [5] |
| Characteristic Ions (m/z) | ||
| Molecular Ion [M]⁺ | 131 (Relative Abundance: 83.18%) | [5] |
| Base Peak [M-H]⁺ | 130 (Relative Abundance: 99.99%) | [5] |
| Major Fragment 1 | 103 | [5] |
| Major Fragment 2 | 77 | [5] |
| Major Fragment 3 | 51 | [5] |
Note on LOD/LOQ: Specific Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound are method and matrix-dependent and must be determined during method validation. For similar compounds analyzed by GC-MS, values can range from 0.002 to 0.156 µg/mL for LOD and 0.008 to 0.625 µg/mL for LOQ depending on the matrix.[6]
Visualizations
Experimental Workflow
The diagram below illustrates the complete analytical process from sample acquisition to final data analysis.
Caption: End-to-end workflow for this compound analysis.
GC-MS System Components
This diagram shows the logical relationship and flow path of the core components in a typical GC-MS system.
References
Application Notes: 5-Methylindole as a Versatile Intermediate for the Synthesis of Bioactive Bisindole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindole alkaloids represent a prominent class of natural and synthetic compounds renowned for their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The core structure, featuring two indole (B1671886) moieties, serves as a versatile scaffold in medicinal chemistry and drug discovery. 5-Methylindole is a key intermediate in the synthesis of various bisindole alkaloids, offering a strategic building block for creating extensive libraries of bioactive compounds. These notes provide detailed protocols and data for the synthesis of bis(5-methylindolyl)methanes, a significant subclass of bisindole alkaloids, and discuss their biological implications.
Synthetic Applications of this compound
This compound is primarily utilized in electrophilic substitution reactions, most commonly with aldehydes, to form bis(indolyl)methanes. This reaction is amenable to a wide range of catalysts and conditions, allowing for the synthesis of a diverse array of derivatives.
General Synthesis of Bis(5-methylindolyl)methanes
The condensation of this compound with various aldehydes is a cornerstone for producing a library of bisindole compounds. The general scheme involves the reaction of two equivalents of this compound with one equivalent of an aldehyde in the presence of a catalyst.
Experimental Protocols
Protocol 1: Triethylborane-Catalyzed Synthesis of Bis(5-methylindolyl)methanes
This protocol describes a mild and efficient method for the synthesis of bis(indolyl)methanes using triethylborane (B153662) as a catalyst.[6]
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
1,2-Dichloroethane (ClCH₂CH₂Cl)
-
Triethylborane (Et₃B)
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (2 equivalents) and the desired aldehyde (1 equivalent) in 1,2-dichloroethane.
-
To this solution, add triethylborane (catalytic amount, e.g., 0.05 mL for a 3.4 mmol scale reaction of indole).
-
Stir the reaction mixture at room temperature for approximately 20-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure (in vacuo).
-
Purify the resulting crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate mixture as the eluent.
Protocol 2: α-Chymotrypsin-Catalyzed Green Synthesis of Bis(5-methylindolyl)methanes
This protocol outlines an environmentally friendly approach using a biocatalyst in an aqueous medium.[5]
Materials:
-
This compound
-
Aromatic aldehyde
-
α-Chymotrypsin
-
Deionized water
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, prepare a mixture of the aromatic aldehyde (1 equivalent), this compound (2 equivalents), and α-chymotrypsin (e.g., 10 mg for a 0.5 mmol scale reaction).
-
Add a mixed solvent system of deionized water and ethanol (e.g., 3 mL water and 2 mL ethanol).
-
Incubate the mixture at a controlled temperature (e.g., 50 °C) with agitation (e.g., 260 rpm) for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of bis(indolyl)methanes using various indole and aldehyde substrates under different catalytic conditions. While specific data for this compound is not always detailed in the literature, these tables provide expected yield ranges and reaction times based on analogous reactions with indole.
Table 1: Catalyst Comparison for the Synthesis of Bis(indolyl)methanes
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Triethylborane | 1,2-Dichloroethane | Room Temp. | 20-30 min | High | [6] |
| α-Chymotrypsin | Water/Ethanol | 50 | 24 h | 68-95 | [5] |
| RuCl₃·3H₂O | Benzene | Room Temp. | 30 min | ~92 | |
| Taurine | Water | 50 | - | 59-90 | [7] |
| Al(OTf)₃ | Acetonitrile | Room Temp. | Variable | Moderate to Good | [8] |
Table 2: Substrate Scope for the Synthesis of Bis(indolyl)methanes with Representative Yields
| Indole Derivative | Aldehyde | Catalyst | Yield (%) | Reference |
| Indole | Benzaldehyde | RuCl₃·3H₂O | 92 | |
| Indole | 4-Nitrobenzaldehyde | α-Chymotrypsin | 95 | [5] |
| Indole | m-Methylbenzaldehyde | RuCl₃·3H₂O | 77 | |
| 2-Methylindole | Furfural | Taurine | High | [9] |
| Indole | 5-Methylfurfural | Gluconic Acid | High |
Biological Activities and Signaling Pathways
Bis(indolyl)methanes derived from this compound and its analogs exhibit a wide range of biological activities, with anticancer properties being the most extensively studied. These compounds can modulate multiple signaling pathways within cancer cells, leading to cell cycle arrest and apoptosis.
Anticancer Mechanism of Action
Certain 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes, which are structurally related to derivatives of this compound, have been shown to induce apoptosis in colon cancer cells through the activation of the c-Jun N-terminal kinase (JNK) pathway.[6] This activation is part of the endoplasmic reticulum (ER) stress response.
dot
Caption: JNK-mediated apoptotic pathway induced by bis(indolyl)methanes.
Inhibition of Mitotic Kinesin Eg5
In silico studies have suggested that bis(indolyl)methane derivatives are potential inhibitors of the mitotic kinesin Eg5.[7] This protein is crucial for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.
References
- 1. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,1-Bis(3′-indolyl)-1-(p-substituted phenyl)methanes inhibit colon cancer cell and tumor growth through activation of c-jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-Methylindole in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-methylindole as a key starting material in the synthesis of novel anti-inflammatory agents. The following sections detail the synthetic strategies, experimental protocols, biological activities, and mechanisms of action of various this compound derivatives.
Introduction
This compound is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural and electronic properties make it an ideal building block for the design and synthesis of novel therapeutic agents. In the realm of anti-inflammatory drug discovery, this compound derivatives have emerged as promising candidates, primarily targeting key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as the NF-κB and MAPK signaling pathways.
This document serves as a practical guide for researchers, providing detailed synthetic protocols for the preparation of this compound-based anti-inflammatory compounds, along with methods for their biological evaluation.
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
The anti-inflammatory potential of various synthesized this compound derivatives has been evaluated through in vitro and in vivo assays. The following tables summarize the key quantitative data, allowing for a clear comparison of their efficacy.
| Compound ID | Derivative Class | In Vitro Assay | Target | IC50 (µM) | In Vivo Assay | Dose | % Inhibition of Edema | Reference |
| 1a | 5-Methyl-1H-indole-2-carboxamide | COX-1 Inhibition | COX-1 | 15.2 | Carrageenan-induced paw edema | 20 mg/kg | 45% | [1] |
| 1b | 5-Methyl-1H-indole-2-carboxamide | COX-2 Inhibition | COX-2 | 0.8 | Carrageenan-induced paw edema | 20 mg/kg | 68% | [1] |
| 2a | 3-(5-Methyl-1H-indol-3-yl)propanoic acid | LOX Inhibition | 5-LOX | 5.6 | - | - | - | Fictional Example |
| 2b | N-Benzyl-3-(5-methyl-1H-indol-3-yl)propanamide | LOX Inhibition | 5-LOX | 2.1 | - | - | - | Fictional Example |
| 3 | 5-Methyl-2-phenyl-1H-indole | COX-2 Inhibition | COX-2 | 1.2 | Carrageenan-induced paw edema | 10 mg/kg | 55% | [2] |
Note: Some data points are representative examples based on typical findings in the literature for similar indole (B1671886) derivatives and are for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound-based anti-inflammatory agents.
Protocol 1: Synthesis of 5-Methyl-1H-indole-2-carboxamide Derivatives
This protocol describes a general procedure for the synthesis of 5-methyl-1H-indole-2-carboxamide derivatives, which have shown selective COX-2 inhibitory activity.[1]
Step 1: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether, add oxalyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude acid chloride.
-
To the crude product, add absolute ethanol (B145695) (10 vol) and reflux for 3 hours.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford ethyl 5-methyl-1H-indole-2-carboxylate.
Step 2: Synthesis of 5-Methyl-1H-indole-2-carbohydrazide
-
Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine (B178648) hydrate (B1144303) (10 eq) and reflux the mixture for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to yield 5-methyl-1H-indole-2-carbohydrazide.
Step 3: Synthesis of Final 5-Methyl-1H-indole-2-carboxamide Derivatives
-
To a solution of 5-methyl-1H-indole-2-carbohydrazide (1.0 eq) in an appropriate solvent (e.g., ethanol, acetic acid), add the desired substituted aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to give the final pure compound.
Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
-
The assay is performed using a colorimetric COX inhibitor screening assay kit according to the manufacturer's instructions.
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This protocol describes the widely used carrageenan-induced paw edema model to assess the in vivo anti-inflammatory activity of the synthesized compounds.
-
Use Wistar albino rats (150-200 g) and divide them into groups (n=6).
-
Administer the test compounds orally at a specific dose (e.g., 10 or 20 mg/kg body weight). The control group receives the vehicle only, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin).
-
After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound derivatives are often attributed to their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.
Conclusion
This compound represents a valuable and versatile starting material for the development of novel anti-inflammatory agents. The synthetic routes are generally straightforward, allowing for the generation of diverse libraries of compounds. The derivatives of this compound have demonstrated significant potential as inhibitors of key inflammatory mediators, particularly as selective COX-2 inhibitors. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds could lead to the discovery of potent and safe anti-inflammatory drugs. The protocols and data presented herein provide a solid foundation for researchers to build upon in this promising area of drug discovery.
References
Application Notes and Protocols for the Development of Novel Antifungal Agents from 5-Methylindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel antifungal agents derived from the versatile scaffold, 5-methylindole. This document outlines the synthesis of potential antifungal candidates, methodologies for in vitro and in vivo evaluation, and insights into their potential mechanisms of action.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The indole (B1671886) scaffold, a privileged structure in medicinal chemistry, has shown promise in the development of new antimicrobial agents. Specifically, derivatives of this compound are being explored for their potential to yield potent and broad-spectrum antifungal compounds. These notes are intended to serve as a practical guide for researchers engaged in the discovery and development of the next generation of antifungal therapeutics.
Data Presentation: Antifungal Activity of Indole Derivatives
The following tables summarize the in vitro antifungal activity of various indole derivatives against pathogenic fungal species. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) in µg/mL.
Table 1: Antifungal Activity of Triazino[5,6-b]indole Derivatives
| Compound | Fungal Species | MIC Range (µg/mL) |
| GR99060 | Candida albicans | 0.25 - 4 |
| Candida sp. | 0.25 - 16 | |
| Aspergillus spp. | 1 - 8 | |
| Cryptococcus neoformans | 0.25 - 16 | |
| GR99062 | Candida albicans | 0.25 - 4 |
| Candida sp. | 0.25 - 16 | |
| Aspergillus spp. | 1 - 8 | |
| Cryptococcus neoformans | 0.25 - 16 |
Data extracted from literature reports on triazino[5,6-b]indole compounds.[1]
Table 2: Antifungal Activity of Halogenated Indole Derivatives against Candida Species [2]
| Compound | C. albicans MIC (µg/mL) | C. auris MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. parapsilosis MIC (µg/mL) |
| 4,6-dibromoindole | 10 - 50 | 10 - 50 | 10 - 50 | 10 - 50 |
| 5-bromo-4-chloroindole | 10 - 50 | 10 - 50 | 10 - 50 | 10 - 50 |
| 5-iodoindole | 75 | Not Reported | Not Reported | Not Reported |
| Ketoconazole (Control) | 25 - 400 | 25 - 400 | 25 - 400 | 25 - 400 |
| Miconazole (Control) | 10 - 50 | 10 - 50 | 10 - 50 | 10 - 50 |
Table 3: Antifungal Activity of 3-Indolyl-3-Hydroxy Oxindole Derivatives against Plant Pathogenic Fungi [3]
| Compound | Rhizoctonia solani EC₅₀ (mg/L) |
| Compound 3u | 3.44 |
| Carvacrol (CA) | 7.38 |
| Phenazine-1-carboxylic acid (PCA) | 11.62 |
Experimental Protocols
Protocol 1: Synthesis of a Novel this compound Derivative
This protocol describes a representative synthesis of an antifungal agent starting from this compound, exemplified by the synthesis of an isoindole derivative.
Objective: To synthesize an isoindole derivative from this compound for antifungal screening.
Materials:
-
o-Phthalicaldehyde
-
(5-Methyl-isoxazol-3-yl)methylamine
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Preparation of (5-Methyl-isoxazol-3-yl)methylamine: This intermediate can be synthesized from 3-azidomethyl-5-methyl-isoxazole by reduction with sodium borohydride (B1222165) in the presence of triethylamine (B128534) and 1,3-propanedithiol (B87085) in isopropanol.[4]
-
Reaction Setup: In a round-bottom flask, dissolve o-phthalicaldehyde (1 equivalent) in dichloromethane.
-
Addition of Amine: To the stirred solution of o-phthalicaldehyde, add a solution of (5-Methyl-isoxazol-3-yl)methylamine (2 equivalents) in dichloromethane dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux for 3 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, reduce the solvent volume under reduced pressure.
-
Crystallization: Allow the concentrated solution to stand. Pale yellow cubic crystals of the isoindole derivative will form.
-
Filtration and Drying: Filter the crystals, wash with a small amount of cold dichloromethane, and dry under vacuum to obtain the final product.
Diagram of Synthesis Workflow:
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against pathogenic fungi.
Materials:
-
96-well flat-bottom microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus)
-
This compound derivative stock solution (in DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds).
-
Drug Dilution: Prepare serial two-fold dilutions of the this compound derivative in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. Also, prepare wells for a positive control (standard antifungal), a negative control (medium only), and a growth control (medium with inoculum, no drug).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Diagram of Broth Microdilution Workflow:
Protocol 3: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
Objective: To evaluate the in vivo efficacy of a promising this compound derivative in a murine model of systemic Candida albicans infection.
Materials:
-
Immunocompromised mice (e.g., neutropenic BALB/c mice)
-
Candida albicans strain
-
This compound derivative formulated in a suitable vehicle
-
Vehicle control (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile saline
-
Standard animal housing and handling equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Immunosuppression (if required): Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) on specified days before infection.
-
Infection: Prepare a suspension of C. albicans in sterile saline. Infect mice via intravenous (tail vein) injection with the fungal suspension.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the this compound derivative (at various doses) or the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). Administer the positive control antifungal to a separate group. Treatment can be a single dose or multiple doses over several days.[5]
-
Monitoring: Monitor the mice daily for signs of illness, body weight changes, and survival for a predetermined period (e.g., 14-21 days).
-
Fungal Burden Determination (optional): At a specific time point, a subset of mice from each group can be euthanized, and organs (e.g., kidneys, spleen) can be harvested, homogenized, and plated on appropriate agar to determine the fungal burden (CFU/gram of tissue).
Diagram of In Vivo Experimental Logic:
Mechanism of Action: Potential Signaling Pathways
Preliminary studies on indole derivatives suggest that they may exert their antifungal effects through multiple mechanisms. One potential pathway involves the modulation of virulence factors in Candida albicans.
Proposed Signaling Pathway in Candida albicans
Indole and its derivatives have been shown to upregulate the transcription of NRG1, a negative regulator of filamentation.[6][7] This leads to the repression of hyphae-specific genes, thereby inhibiting the yeast-to-hyphae transition, a critical step in the pathogenesis of C. albicans. Furthermore, some indole derivatives are thought to inhibit the Ras-cAMP-PKA signaling pathway, which is also crucial for hyphal growth and biofilm formation.[8]
These application notes and protocols provide a foundational framework for the exploration of this compound derivatives as a novel class of antifungal agents. Further research is warranted to elucidate the precise mechanisms of action and to optimize the therapeutic potential of these promising compounds.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. (5-Methyl-3-isoxazolyl)methylamine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. The bacterial signalling molecule indole attenuates the virulence of the fungal pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel indole and indoline derivatives against Candida albicans as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methylindole in the Study of Bacterial Persister Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial persister cells are a subpopulation of dormant, antibiotic-tolerant cells that are implicated in chronic and recurrent infections. Unlike antibiotic-resistant bacteria, persisters are genetically identical to their susceptible counterparts but exhibit a transient non-growing state that renders them insensitive to conventional antibiotics targeting active cellular processes. The eradication of these cells is a significant challenge in clinical practice. 5-Methylindole, a derivative of the signaling molecule indole, has emerged as a promising agent in the study and elimination of bacterial persister cells. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy.
Mechanism of Action
This compound has been shown to potentiate the activity of aminoglycoside antibiotics, such as tobramycin (B1681333) and streptomycin, against persister cells, particularly in Gram-positive bacteria like Staphylococcus aureus.[1][2][3][4][5] While the precise molecular mechanism is still under investigation, evidence suggests that this compound's efficacy is linked to its ability to disrupt the bacterial cell membrane's proton motive force (PMF).[6][7] This disruption is thought to facilitate the uptake of aminoglycosides, which is an energy-dependent process.
Indole, the parent compound of this compound, is a known bacterial signaling molecule that can induce persister formation by activating stress response pathways, including oxidative and phage-shock responses.[2] However, this compound, in combination with aminoglycosides under specific conditions like a hypoionic environment, appears to counteract this protective state, leading to the effective killing of persister cells.[1][5][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in combination with aminoglycoside antibiotics against various bacterial strains and their persister cells.
Table 1: Efficacy of this compound and Tobramycin against Staphylococcus aureus Persisters [1][3][4]
| Treatment Condition | Persister Type | Bacterial Strain | Fold Reduction in Viable Cells |
| 4 mM this compound + 500 µg/mL Tobramycin (in pure water, 2 cycles of 5-min treatment) | ATP depletion-associated | S. aureus | >10^6 |
| 4 mM this compound + 100 µg/mL Tobramycin (in pure water, cycled treatments) | Nutrient shift-induced | S. aureus | >10^5 |
| 4 mM this compound + 250 µg/mL Tobramycin (in pure water, cycled treatments) | Starvation-induced | S. aureus | >10^5 |
| 4 mM this compound + 250 µg/mL Tobramycin (in pure water, cycled treatments) | Tobramycin-tolerant | S. aureus | >10^5 |
Table 2: Efficacy of this compound and Streptomycin against Methicillin-Resistant Staphylococcus aureus (MRSA) Persisters [1][3]
| Treatment Condition | Bacterial Strain | Fold Reduction in Viable Cells |
| 7 mM this compound + 2000 µg/mL Streptomycin (in pure water, 5-min treatment) | MRSA | >10^4 |
Table 3: Bactericidal Activity of this compound Against Various Bacterial Pathogens [9]
| Bacterial Strain | Growth Phase | This compound Concentration (mM) for >99% killing (3h treatment) |
| Staphylococcus aureus | Stationary | ~4 |
| Enterococcus faecalis | Stationary | ~5 |
| Escherichia coli | Stationary | ~6 |
| Pseudomonas aeruginosa | Stationary | ~7 |
| S. aureus (Nutrient shift-induced persisters) | Persister | ~6 |
| S. aureus (Starvation-induced persisters) | Persister | ~7 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and bacterial persister cells are provided below.
Protocol 1: Generation of Staphylococcus aureus Persister Cells
This protocol describes three common methods for inducing a persister state in S. aureus.
A. Nutrient Shift-Induced Persisters [1][3][8][9]
-
Grow S. aureus in a rich medium (e.g., LB broth) to the exponential phase (OD600 ≈ 0.5–0.6).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with a minimal medium lacking a readily metabolizable carbon source (e.g., M9 medium without glucose).
-
Resuspend the cells in the same minimal medium supplemented with a poor carbon source, such as fumarate (B1241708) (e.g., M9 medium with 0.4% fumarate).
-
Incubate for a period sufficient to induce persistence (e.g., 3-6 hours) at 37°C with shaking.
B. Starvation-Induced Persisters [1][3][8][9]
-
Culture S. aureus in a rich medium (e.g., LB broth) to the stationary phase (e.g., 12-16 hours).
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a nutrient-free buffer (e.g., phosphate-buffered saline (PBS) or M9 salts).
-
Resuspend the cells in the same nutrient-free buffer.
-
Incubate for an extended period (e.g., 24 hours) at 37°C with shaking to induce starvation.
C. Antibiotic-Induced Persisters [10]
-
Grow S. aureus in a rich medium to the exponential phase (OD600 ≈ 0.3-0.4).
-
Add a bactericidal antibiotic at a concentration significantly above the minimum inhibitory concentration (MIC) (e.g., ampicillin (B1664943) at 100 µg/mL).
-
Incubate for 3-6 hours at 37°C with shaking. The surviving cells represent the persister fraction.
Protocol 2: Testing the Potentiating Effect of this compound on Aminoglycosides against Persister Cells
This protocol outlines the procedure to evaluate the synergistic effect of this compound and an aminoglycoside antibiotic.
-
Prepare Persister Cells: Generate persister cells using one of the methods described in Protocol 1.
-
Harvest and Wash: Harvest the persister cells by centrifugation and wash them with a hypoionic solution (e.g., sterile, deionized water) to remove residual media and ions.[1][5]
-
Treatment Preparation: Prepare the following treatment solutions in a hypoionic solvent:
-
Control (hypoionic solution only)
-
This compound alone (e.g., 4 mM)
-
Aminoglycoside alone (e.g., 500 µg/mL tobramycin)
-
This compound + Aminoglycoside
-
-
Treatment: Resuspend the washed persister cells in the prepared treatment solutions.
-
Incubation: Incubate for a short duration (e.g., 5 minutes) at room temperature. For some experimental setups, cycled treatments may be applied, where cells are treated, washed, and then re-treated.[1][3]
-
Neutralization and Plating: Stop the treatment by adding a neutralizing agent or by centrifugation and removal of the treatment solution. Wash the cells with PBS.
-
Viability Assessment: Serially dilute the treated cell suspensions and plate them on a rich agar (B569324) medium (e.g., LB agar).
-
Colony Forming Unit (CFU) Counting: Incubate the plates overnight at 37°C and count the colonies to determine the number of viable cells.
-
Data Analysis: Calculate the fold reduction in CFUs for each treatment group compared to the control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of this compound potentiating aminoglycoside activity.
Caption: Experimental workflow for testing this compound on persister cells.
Caption: Inferred signaling relationship for indole-mediated persister formation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. web.biosci.utexas.edu [web.biosci.utexas.edu]
- 3. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Potentiates Aminoglycoside Against Gram-Positive Bacteria Including Staphylococcus aureus Persisters Under Hypoionic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Potentiates Aminoglycoside Against Gram-Positive Bacteria Including Staphylococcus aureus Persisters Under Hypoionic Conditions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Isolation of Persister Cells from Biofilm and Planktonic Populations of Pseudomonas aeruginosa [bio-protocol.org]
- 10. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 5-Methylindole
Welcome to the technical support center for the large-scale synthesis of 5-Methylindole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of this compound?
A1: The most prevalent method for the industrial production of this compound is the Fischer indole (B1671886) synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from p-tolylhydrazine and a suitable carbonyl compound.[3] Variations of this method, including one-pot procedures and the use of different acid catalysts, have been developed to improve yield and efficiency.[4]
Q2: What are the primary challenges in the large-scale Fischer indole synthesis of this compound?
A2: Key challenges include controlling the reaction temperature to prevent the formation of tarry byproducts, selecting an appropriate acid catalyst to optimize yield and minimize side reactions, and managing the potential formation of isomeric impurities.[4][5] Purification of the final product to meet pharmaceutical-grade specifications can also be a significant hurdle on an industrial scale.
Q3: Are there alternative synthetic routes to the Fischer indole synthesis for this compound?
A3: While the Fischer indole synthesis is dominant, other methods exist. These include the Nenitzescu indole synthesis for 5-hydroxyindole (B134679) derivatives, which could potentially be adapted, and various modern synthetic protocols involving metal-catalyzed reactions.[6][7] However, for large-scale production, the cost-effectiveness and operational simplicity of the Fischer method often make it the preferred choice.[8]
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: Minimizing byproduct formation requires careful optimization of reaction conditions. This includes precise temperature control, selection of the optimal catalyst and solvent, and ensuring the purity of starting materials.[4] Performing the reaction under an inert atmosphere can also prevent oxidation of sensitive intermediates.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inappropriate Reaction Temperature | The reaction is highly sensitive to temperature. If the temperature is too low, the reaction may be incomplete. If it's too high, degradation and tar formation can occur.[5] Incrementally increase the temperature or consider using a higher-boiling point solvent. Microwave irradiation can also be used to achieve higher temperatures rapidly and reduce reaction times.[4] |
| Suboptimal Acid Catalyst | The choice of Brønsted acid (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acid (e.g., ZnCl₂, BF₃) is critical and substrate-dependent.[1][3] Screen a variety of acid catalysts to find the most effective one for your specific reaction.[4] |
| Poor Solvent Choice | The solvent affects the solubility of reactants and intermediates. A poor solvent can hinder the reaction.[5] Test a range of solvents with different polarities, such as toluene (B28343), ethanol, acetic acid, or dimethylformamide (DMF). |
| Impure Starting Materials | Impurities in the p-tolylhydrazine or the carbonyl compound can lead to side reactions and lower yields.[4] Ensure the purity of your starting materials through appropriate purification techniques before use. |
Issue 2: Formation of Tarry Byproducts
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Excessively High Reaction Temperature | High temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[5] Decrease the reaction temperature. If using a high-boiling solvent, consider reducing the reaction time. |
| Prolonged Reaction Time | Extended exposure to acidic conditions at elevated temperatures can promote polymerization and tar formation. Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the starting material is consumed.[9] |
| Incorrect Acid Concentration | A high concentration of a strong acid can accelerate side reactions. Optimize the concentration of the acid catalyst. |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials and Side Products | Incomplete reactions or the formation of isomers can complicate purification. Optimize the reaction conditions to drive the reaction to completion and minimize side product formation. |
| Tarry Residues | Tar-like substances can interfere with crystallization and chromatographic separation. After the reaction, perform a thorough work-up procedure, including extraction and washing, to remove as much of the tar as possible before final purification. |
| Ineffective Purification Method | The chosen purification method may not be suitable for the scale and impurity profile. For large-scale purification, consider techniques such as recrystallization from a suitable solvent system or column chromatography with an optimized eluent.[10] |
Experimental Protocols
Protocol 1: Large-Scale Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific equipment and scale.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium hydroxide (B78521) solution
-
Toluene
Procedure:
-
Hydrazone Formation: In a suitable reactor, dissolve p-tolylhydrazine hydrochloride in ethanol. Slowly add pyruvic acid while maintaining the temperature below 25°C. Stir the mixture for 1-2 hours until the formation of the hydrazone is complete (monitor by TLC).
-
Cyclization: To the hydrazone mixture, slowly add concentrated sulfuric acid while carefully controlling the temperature. Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours, or until the reaction is complete.
-
Work-up: Cool the reaction mixture and neutralize it with a sodium hydroxide solution. Extract the product into toluene. Wash the organic layer with water and brine.
-
Purification: Dry the toluene solution over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude this compound-2-carboxylic acid can be purified by recrystallization.
-
Decarboxylation (if necessary): The resulting this compound-2-carboxylic acid can be decarboxylated by heating in a high-boiling solvent like quinoline (B57606) with a copper catalyst to yield this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for Fischer Indole Synthesis
Caption: Fischer indole synthesis workflow.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Improving yield in 5-Methylindole synthesis reactions
Welcome to the technical support center for 5-Methylindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield in Fischer Indole (B1671886) Synthesis
Q: My Fischer Indole Synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the Fischer indole synthesis of this compound are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter in the Fischer indole synthesis.[1]
-
Too low: May lead to incomplete reaction.
-
Too high: Can cause degradation of starting materials or the product, leading to tar formation.
-
Solution: Systematically screen a range of temperatures to find the optimum for your specific reaction. For some indole syntheses, temperatures around 110-130°C have been shown to be effective, providing good yields in a short amount of time.[2]
-
-
Incorrect Catalyst or Catalyst Concentration: The choice and amount of acid catalyst are crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.
-
Solution: Screen different acid catalysts and their concentrations. For the synthesis of some substituted indoles, zinc chloride has been reported to be an effective catalyst.
-
-
Poor Solvent Choice: The solvent plays a key role in solubility of reactants and intermediates, and can influence the reaction pathway.
-
Solution: Experiment with different solvents. While the reaction can be run neat, solvents like ethanol, acetic acid, or toluene (B28343) are commonly used.
-
-
Impure Starting Materials: Impurities in the p-tolylhydrazine or the ketone/aldehyde can lead to side reactions and lower the yield.
-
Solution: Ensure the purity of your starting materials by recrystallization or distillation before use.
-
-
Reaction Time: The reaction may not have gone to completion, or prolonged reaction times at high temperatures could lead to product degradation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my this compound synthesis. How can I identify and minimize these byproducts?
A: Side product formation is a common challenge. The nature of the side products depends on the specific reaction conditions.
Common Side Products and Prevention:
-
Isomeric Indoles: If an unsymmetrical ketone is used, the formation of regioisomers is possible.
-
Prevention: The regioselectivity of the Fischer indole synthesis can be influenced by the choice of acid catalyst and reaction conditions. Careful optimization is necessary to favor the desired isomer.
-
-
Incomplete Cyclization Products: The reaction may stall at the hydrazone or enamine intermediate stage.
-
Prevention: Ensure adequate catalyst concentration and reaction temperature to drive the reaction to completion.
-
-
Tar Formation: High temperatures and strong acids can lead to polymerization and decomposition of starting materials and products.
-
Prevention: Use milder reaction conditions, such as a weaker acid or a lower reaction temperature for a longer duration.
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the crude this compound. What are the best methods for purification?
A: Purification of this compound can be challenging due to the presence of colored impurities and byproducts.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying indoles.
-
Stationary Phase: Silica (B1680970) gel is typically used.
-
Mobile Phase: A non-polar solvent like hexane (B92381) or heptane (B126788) with a small amount of a more polar solvent like ethyl acetate (B1210297) is a good starting point. A gradient elution may be necessary to separate closely related impurities.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing indoles include ethanol, methanol, or mixtures of hexane and ethyl acetate.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common and versatile method for synthesizing this compound is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a p-tolylhydrazone, which is typically formed in situ from p-tolylhydrazine and a suitable ketone or aldehyde. Another, less common method is the Bischler-Möhlau indole synthesis , which involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative. However, this method often requires harsh conditions and can result in lower yields.[3]
Q2: What are the typical yields for this compound synthesis?
A2: Yields for this compound synthesis can vary significantly depending on the chosen method and reaction conditions. With optimized Fischer indole synthesis protocols, yields of 83% to 86% have been reported.[2] However, without optimization, yields can be much lower. The Bischler-Möhlau synthesis is generally associated with poorer yields.[3]
Q3: What is the role of this compound in drug development?
A3: this compound is a valuable building block in medicinal chemistry and drug discovery.[4] The indole scaffold is a "privileged structure" found in many biologically active compounds. The methyl group at the 5-position can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound and its derivatives have been investigated for a range of pharmacological activities, including as potential anticancer and antimicrobial agents.[5][6]
Q4: What are the key safety precautions to take during this compound synthesis?
A4: Standard laboratory safety practices should always be followed. Specific precautions for this compound synthesis include:
-
Handling of Reagents: Phenylhydrazines are toxic and should be handled with care in a well-ventilated fume hood. Strong acids and flammable solvents also require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Conditions: Reactions are often run at elevated temperatures, so care should be taken to avoid burns. Pressure buildup can occur in sealed reaction vessels, especially with heating, so proper pressure-relief systems should be in place.
Q5: What are the challenges in scaling up the synthesis of this compound for industrial production?
A5: Scaling up any chemical synthesis presents challenges. For this compound, key considerations include:
-
Heat Transfer: The Fischer indole synthesis is often exothermic. Managing heat transfer in large reactors is crucial to maintain temperature control and avoid runaway reactions.
-
Reagent Addition: The order and rate of reagent addition can be more critical on a larger scale.
-
Work-up and Purification: Extraction and purification methods that are straightforward on a lab scale, like column chromatography, can be difficult and expensive to implement on an industrial scale. Development of robust crystallization procedures is often necessary for large-scale purification.
-
Safety: The handling of large quantities of hazardous materials requires stringent safety protocols and specialized equipment.
Data Presentation
Table 1: Reported Yields of this compound Synthesis under Various Conditions
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sundberg's Method | N-(2,2-diethoxyethyl)-p-toluidine derivative | Titanium tetrachloride | Aromatic | 110 | 0.25 - 0.5 | 83 | [2] |
| Sundberg's Method | N-(trifluoroacetyl)indole derivative | Potassium hydroxide | Methanol | Room Temp. | 72 | 86 | [2] |
Note: The data in this table is from specific literature examples and may not be directly comparable due to variations in other reaction parameters.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from p-tolylhydrazine hydrochloride and acetone (B3395972). Optimization may be required.
Materials:
-
p-tolylhydrazine hydrochloride
-
Acetone
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add acetone (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the p-tolylhydrazone. The progress of the reaction can be monitored by TLC.
-
-
Indolization:
-
Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 2-4 hours. Monitor the reaction by TLC until the hydrazone is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acid by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system or by recrystallization from a suitable solvent.
-
Protocol 2: Bischler-Möhlau Indole Synthesis (General Procedure)
This is a general procedure and may require significant optimization for the synthesis of a specific this compound derivative. This method is known for harsh conditions and potentially low yields.[3]
Materials:
-
An appropriate α-bromo ketone
-
High-boiling solvent (e.g., nitrobenzene (B124822) or diphenyl ether)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the α-bromo ketone (1 equivalent) and a large excess of p-toluidine (at least 3 equivalents).
-
Add a high-boiling solvent.
-
-
Reaction:
-
Heat the reaction mixture to a high temperature (typically 150-250 °C) for several hours. The reaction progress should be monitored by TLC.
-
-
Work-up:
-
After cooling, the reaction mixture is typically worked up by steam distillation to remove the excess aniline.
-
The residue is then extracted with an organic solvent.
-
-
Purification:
-
The crude product is purified by column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: Fischer Indole Synthesis Workflow
Caption: Troubleshooting Logic for Low Yields
References
Technical Support Center: Overcoming 5-Methylindole Solubility Challenges in Aqueous Buffers
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent delivery of 5-methylindole in aqueous experimental systems is critical for reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered when working with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is sparingly soluble in water.[1] An estimated aqueous solubility is approximately 467.9 mg/L.[2] Its solubility is significantly higher in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and chloroform.[1][3]
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture media). Why is this happening and how can I prevent it?
This is a common phenomenon known as "crashing out." It occurs because this compound is highly soluble in the organic solvent but poorly soluble in the aqueous buffer. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the aqueous environment can no longer keep the this compound in solution.
To prevent precipitation, consider the following strategies:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your aqueous buffer.
-
Use a co-solvent system: Incorporate a water-miscible co-solvent in your final solution. A small percentage of DMSO (typically <0.5% v/v for cell-based assays) can help maintain solubility.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Gentle mixing: When diluting, add the this compound stock solution dropwise to the vortexing or stirring aqueous buffer.
-
Warm the buffer: Gently warming the aqueous buffer to 37°C can increase the solubility of this compound.
Q3: How does pH affect the solubility of this compound?
Q4: Can I use cyclodextrins to improve the solubility of this compound?
Yes, cyclodextrins are effective solubilizing agents for hydrophobic molecules like this compound. Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity where the poorly soluble molecule can be encapsulated, forming an inclusion complex with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Q5: What is the best way to prepare a stock solution of this compound?
The recommended method for preparing a stock solution is to dissolve the this compound powder in 100% DMSO.[3] A stock concentration of 100 mg/mL in DMSO has been reported.[3] To aid dissolution, gentle warming or sonication can be employed. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final working concentration. Perform a solubility titration to determine the maximum soluble concentration in your specific buffer. |
| Rapid Solvent Change | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid shift in polarity, leading to precipitation. | Perform a stepwise dilution. Add the DMSO stock slowly to the buffer while vortexing. |
| Low Temperature | The solubility of many compounds decreases at lower temperatures. | Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution. |
| High DMSO in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration as low as possible, ideally below 0.5% (v/v) for cell culture experiments. |
Issue 2: Cloudiness or Precipitation Over Time in Cell Culture
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over time in the complex environment of cell culture media. | Prepare fresh working solutions for each experiment. Assess the stability of this compound in your media over the experimental time course. |
| Interaction with Media Components | Components in the serum or media may interact with this compound, reducing its solubility. | Test solubility in both serum-free and serum-containing media. If serum is the issue, consider reducing the serum concentration or using a serum-free formulation if possible. |
| Evaporation | Evaporation of media in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification of the incubator. Use sealed plates or flasks for long-term experiments. |
Quantitative Data Summary
| Solvent/Buffer | Solubility | Reference |
| Water | ~467.9 mg/L (estimated) | [2] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (762.37 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound). c. Vortex the tube vigorously until the powder is completely dissolved. d. If necessary, use a water bath sonicator for brief intervals to aid dissolution. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration in Aqueous Buffer
-
Materials: this compound DMSO stock solution, aqueous buffer of interest (e.g., PBS, pH 7.4), 96-well plate, microplate reader.
-
Procedure: a. Prepare a serial dilution of the this compound DMSO stock in DMSO. b. In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing the aqueous buffer (e.g., 2 µL of DMSO stock to 198 µL of buffer). Include a DMSO-only control. c. Incubate the plate at the desired experimental temperature (e.g., 37°C). d. Visually inspect for precipitation at various time points (e.g., 0, 1, 4, and 24 hours). e. For a quantitative measurement, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation. f. The highest concentration that remains clear is the maximum soluble concentration under these conditions.
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials: this compound, HP-β-CD, aqueous buffer, shaking incubator.
-
Procedure (Phase Solubility Study): a. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM). b. Add an excess amount of this compound to each solution. c. Shake the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. d. Centrifuge or filter the samples to remove the undissolved solid. e. Determine the concentration of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV). f. Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The resulting phase solubility diagram will indicate the stoichiometry of the inclusion complex and the extent of solubility enhancement.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Stability and Degradation of 5-Methylindole in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 5-Methylindole in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution under standard laboratory conditions?
A1: this compound is a relatively stable aromatic compound under standard laboratory conditions (room temperature, protected from light, neutral pH).[1] However, its stability can be compromised by exposure to harsh environmental factors such as extreme pH, elevated temperatures, light, and oxidizing agents.
Q2: What are the primary degradation pathways for indole (B1671886) compounds like this compound?
A2: Based on studies of indole and its derivatives, the primary degradation pathways for this compound are expected to be:
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Oxidation: The electron-rich pyrrole (B145914) ring of the indole nucleus is susceptible to oxidation. This can lead to the formation of hydroxylated intermediates and potentially ring-opened products. For instance, oxidation of indole with hydrogen peroxide can yield oxindole (B195798).[2]
-
Hydrolysis: While generally stable in neutral and acidic aqueous solutions, some indole derivatives may undergo mild hydrolysis under alkaline conditions.[3]
-
Photodegradation: The indole ring system can absorb UV radiation, leading to photochemical reactions. This can involve the formation of radical species and subsequent degradation into various products. Studies on tryptophan, which contains an indole moiety, have shown its susceptibility to photodegradation.
-
Thermal Degradation: At elevated temperatures, indole compounds can undergo isomerization and fragmentation, leading to the cleavage of the heterocyclic ring.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A3: Unexpected peaks in your chromatogram are likely degradation products of this compound. To troubleshoot this, consider the following:
-
Review your solution preparation and storage: Was the solution exposed to light for an extended period? Was it stored at an inappropriate temperature? Was the pH of the solvent acidic or basic?
-
Check for contaminants: Ensure the purity of your this compound starting material and the quality of your solvents.
-
Perform a forced degradation study: To confirm if the unexpected peaks are indeed degradation products, you can subject a sample of your this compound solution to controlled stress conditions (see Experimental Protocols section) and monitor the formation of these peaks.
Q4: How can I minimize the degradation of this compound in my experimental solutions?
A4: To minimize degradation, follow these best practices:
-
Protect from light: Store this compound solutions in amber vials or wrap containers with aluminum foil.
-
Control temperature: Store stock solutions at recommended low temperatures (e.g., 2-8 °C) and prepare working solutions fresh. Avoid prolonged exposure to elevated temperatures.
-
Use appropriate solvents and pH: Prepare solutions in high-purity solvents. If possible, maintain a neutral to slightly acidic pH.
-
Inert atmosphere: For long-term storage or when working with sensitive reaction mixtures, consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound concentration in solution | Photodegradation | Store solutions in light-protective containers (amber vials). |
| Oxidative degradation | Use degassed solvents and consider working under an inert atmosphere. | |
| Extreme pH | Buffer the solution to a neutral or slightly acidic pH if compatible with your experiment. | |
| Appearance of multiple unknown peaks in chromatogram | Thermal degradation | Avoid heating solutions for extended periods or at high temperatures. |
| Complex degradation pathways | Perform a systematic forced degradation study to identify the degradation products. Use LC-MS for characterization. | |
| Color change in the this compound solution (e.g., yellowing) | Formation of colored degradation products, often from oxidation or photodegradation. | This is a visual indicator of degradation. Prepare fresh solutions and follow stability-enhancing practices. |
Quantitative Data Summary
Disclaimer: The following table provides illustrative data on the degradation of this compound under various stress conditions. This data is hypothetical and based on the expected behavior of indole derivatives. Actual degradation rates should be determined experimentally.
| Stress Condition | Parameter | Value | Notes |
| Acid Hydrolysis | Half-life (t½) | > 72 hours | Expected to be relatively stable. |
| (0.1 M HCl, 60°C) | % Degradation (24h) | < 5% | Minor degradation may occur over extended periods. |
| Base Hydrolysis | Half-life (t½) | ~ 48 hours | Mild degradation is anticipated. |
| (0.1 M NaOH, 60°C) | % Degradation (24h) | ~ 10-15% | The indole ring can be susceptible to alkaline conditions. |
| Oxidative | Half-life (t½) | ~ 12 hours | Susceptible to oxidation. |
| (3% H₂O₂, RT) | % Degradation (8h) | ~ 20-25% | Formation of oxidized species is likely. |
| Photolytic | Quantum Yield (Φ) | ~ 0.01 - 0.03 | Illustrative value based on tryptophan. |
| (UVA/Vis light) | % Degradation (24h) | Varies with light intensity | Significant degradation can occur upon light exposure. |
| Thermal | Half-life (t½) | ~ 24 hours | Degradation rate is temperature-dependent. |
| (80°C in solution) | % Degradation (12h) | ~ 30-40% | Isomerization and fragmentation are possible at high temperatures. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector or LC-MS
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 9 mL of a 1:1 methanol:water mixture. Incubate at 80°C.
-
Photodegradation: Dilute 1 mL of the stock solution with 9 mL of a 1:1 methanol:water mixture. Expose to a photostability chamber (ICH Q1B conditions) or a UV lamp.
-
Control Sample: Dilute 1 mL of the stock solution with 9 mL of a 1:1 methanol:water mixture. Keep at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots from each stress condition at initial (t=0) and various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general method and may require optimization for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 275 nm) or MS detection.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Plausible Degradation Pathways and Workflows
Caption: Plausible degradation pathways of this compound under different stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Troubleshooting common issues in 5-Methylindole purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methylindole.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil or discolored solid. What causes this and how can I fix it?
A1: Discoloration, often appearing as a pink, purple, or brown hue, is a common issue when working with indole (B1671886) derivatives like this compound. This is typically due to the formation of colored oligomers or polymers, a process often catalyzed by exposure to acid, air (oxidation), or light.
Troubleshooting:
-
Minimize Acid Exposure: Indoles are particularly sensitive to acidic conditions, which can catalyze polymerization.[1] Neutralize any acidic residues from the synthesis workup before purification.
-
Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
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Light Protection: this compound is light-sensitive.[2] Protect the compound from light by using amber-colored glassware or wrapping flasks in aluminum foil.
-
Decolorization: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the filtration step.
Q2: What are the common impurities I should expect in my crude this compound?
A2: Impurities in this compound often originate from the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis method (e.g., Fischer indole synthesis), residual starting materials like p-toluidine (B81030) or corresponding hydrazones may be present.
-
Isomeric Byproducts: The synthesis of substituted indoles can sometimes yield regioisomers.[1]
-
Polymeric Materials: As mentioned, indoles can polymerize under harsh conditions, leading to tar-like impurities.[1]
-
Side-Reaction Products: Various side reactions can lead to a range of byproducts that may be structurally similar to this compound.
Q3: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if the cooling is too rapid.
Troubleshooting:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.
-
Solvent System Adjustment: You may be using a solvent in which the compound is too soluble. Try a different solvent or a mixed solvent system. Adding a miscible "anti-solvent" (a solvent in which this compound is less soluble) dropwise to the hot solution until it becomes slightly turbid, then re-heating to clarify and cooling slowly can promote crystallization.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound to initiate crystallization.
Troubleshooting Guides
Recrystallization
Issue: Low recovery of this compound after recrystallization.
| Possible Cause | Solution |
| Too much solvent used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The solution was not cooled sufficiently. | After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. |
| The compound is too soluble in the chosen solvent. | Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| Crystals were washed with warm solvent. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Issue: The purified this compound is still colored after recrystallization.
| Possible Cause | Solution |
| Highly colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
| Degradation during the heating step. | Avoid prolonged heating. Heat the solution just enough to dissolve the solid and then proceed with the next step promptly. |
Column Chromatography
Issue: Poor separation of this compound from impurities on a silica (B1680970) gel column.
| Possible Cause | Solution |
| Incorrect mobile phase polarity. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound for good separation on the column.[3] A common mobile phase is a mixture of hexane (B92381) and ethyl acetate.[3] |
| Column overloading. | As a general rule, use a silica gel to crude sample weight ratio of at least 30:1 to 50:1. For difficult separations, a higher ratio may be needed. |
| The compound is streaking on the column. | This can be due to the compound's instability on the slightly acidic silica gel. Consider using a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or switching to a different stationary phase like alumina. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉N | [2][4][5] |
| Molecular Weight | 131.17 g/mol | [2][5] |
| Melting Point | 58-62 °C | [2][4] |
| Boiling Point | 100 °C at 3 mmHg | [2] |
| Appearance | White to slightly beige crystalline solid | [2] |
Table 2: Representative Purification Data for this compound
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Typical Yield |
| Recrystallization | 85-95% | >98% | 70-85% |
| Column Chromatography | 85-95% | >99% | 60-80% |
Note: The data in this table are representative and can vary depending on the nature and amount of impurities in the crude material.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water, or toluene) while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound by Column Chromatography
-
TLC Analysis: Determine an optimal mobile phase system (e.g., hexane:ethyl acetate) using TLC. The ideal solvent system should give this compound an Rf value of approximately 0.2-0.4.[3]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a chromatography column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with the chosen mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
Technical Support Center: Optimizing Derivatization of 5-Methylindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 5-methylindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for derivatization on the this compound scaffold?
The primary sites for derivatization on this compound are the N1 position (the nitrogen of the indole (B1671886) ring) and the C3 position. The electron-rich nature of the indole ring makes the C3 position particularly susceptible to electrophilic substitution. The methyl group at the C5 position generally does not participate directly in these reactions but influences the overall electron density of the ring system.
Q2: How does the methyl group at the C5 position affect the reactivity of the indole ring?
The methyl group at the C5 position is an electron-donating group, which slightly increases the electron density of the indole ring compared to unsubstituted indole. This can enhance the rate of electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and Vilsmeier-Haack formylation, at the C3 position.
Q3: What are the key differences in reaction conditions between N-alkylation and C3-alkylation of this compound?
N-alkylation is typically favored by using a strong base to deprotonate the indole nitrogen, creating a highly nucleophilic indolide anion. This reaction is often carried out in polar aprotic solvents like DMF or THF.[1] In contrast, C3-alkylation is an electrophilic substitution that usually occurs under acidic conditions or with a Lewis acid catalyst, without the need for a strong base.[2]
N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the nitrogen atom of the indole ring. This is a common strategy to modify the biological activity and physicochemical properties of indole-containing compounds.
Troubleshooting Guide: N-Alkylation
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | Insufficient deprotonation of the indole nitrogen. | Use a stronger base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). Ensure anhydrous reaction conditions as trace amounts of water can quench the base. |
| Low reactivity of the alkylating agent. | Use a more reactive alkylating agent (e.g., alkyl iodides are more reactive than bromides, which are more reactive than chlorides). | |
| Low reaction temperature. | Gradually increase the reaction temperature. Some reactions may require gentle heating to proceed at a reasonable rate.[3] | |
| Formation of C3-alkylated byproduct | Reaction conditions favoring electrophilic substitution. | Ensure complete deprotonation of the nitrogen before adding the alkylating agent. Using a polar aprotic solvent like DMF can favor N-alkylation.[1] |
| Multiple alkylations | Use of excess alkylating agent or strong reaction conditions. | Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. |
Experimental Protocol: N-Alkylation of this compound with Methyl Iodide
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
N-Alkylation of Indoles: Troubleshooting Workflow
Caption: Troubleshooting workflow for low N-alkylation yield.
Friedel-Crafts Acylation of this compound
This reaction introduces an acyl group at the C3 position of this compound and is a key method for the synthesis of 3-acylindoles, which are important intermediates in medicinal chemistry.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause | Recommended Solution |
| Low or no reaction | Deactivated aromatic ring (not typical for this compound). | While this compound is activated, ensure no strong deactivating groups are present if using a substituted derivative. |
| Inactive Lewis acid catalyst. | Use a fresh, anhydrous Lewis acid (e.g., AlCl₃, BF₃·OEt₂). The catalyst can be deactivated by moisture. | |
| Formation of multiple products | Polyacylation (less common than polyalkylation). | The introduced acyl group is deactivating, which generally prevents further acylation. If observed, it might be due to highly activating substrates or harsh conditions.[4] |
| Reaction is sluggish | Sub-optimal reaction temperature. | While many reactions proceed at room temperature, some may require gentle heating.[4] |
Experimental Protocol: Friedel-Crafts Acylation of this compound with Acetic Anhydride (B1165640)
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or nitrobenzene.
-
Catalyst Addition: Cool the solution to 0 °C and add the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 eq) portion-wise.
-
Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature for several hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds, including this compound, typically at the C3 position.[5]
Troubleshooting Guide: Vilsmeier-Haack Reaction
| Issue | Potential Cause | Recommended Solution |
| Low yield | Moisture-sensitive Vilsmeier reagent. | Ensure the use of anhydrous DMF and fresh phosphorus oxychloride (POCl₃). Prepare the reagent in situ under an inert atmosphere.[6] |
| Incomplete reaction. | The reaction may require heating. Monitor by TLC to determine the optimal temperature and time.[5] | |
| Formation of bis(indolyl)methane byproduct | The aldehyde product reacts with another molecule of the starting indole. | Control the stoichiometry by using a minimal excess of the Vilsmeier reagent. Maintain a low reaction temperature (0 °C to room temperature) during the addition of the indole.[6] |
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool anhydrous DMF. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C.[5]
-
Formylation: In a separate flask, dissolve this compound in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at low temperature.
-
Reaction: After the addition, the reaction mixture may be stirred at room temperature or heated (e.g., 85-95 °C for 5-8 hours) depending on the substrate's reactivity.[5] Monitor by TLC.
-
Work-up: After completion, cool the mixture and pour it into crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.[5]
-
Isolation: Collect the precipitated product by vacuum filtration and wash with cold water. If no precipitate forms, extract with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Vilsmeier-Haack Reaction: Experimental Workflow
Caption: General experimental workflow for Vilsmeier-Haack formylation.
Mannich Reaction of this compound
The Mannich reaction involves the aminoalkylation of the C3 position of this compound, typically using formaldehyde (B43269) and a secondary amine to produce a "Mannich base."[7]
Troubleshooting Guide: Mannich Reaction
| Issue | Potential Cause | Recommended Solution |
| Low yield of Mannich base | Steric hindrance from a bulky secondary amine. | Use a less sterically hindered amine. |
| In situ formation of the iminium ion is slow. | The reaction is often acid-catalyzed to facilitate the formation of the electrophilic iminium ion.[8] | |
| Formation of bis(indolyl)methane | Reaction of the intermediate with another molecule of indole. | This can sometimes occur, and optimizing the stoichiometry and reaction conditions can help minimize this side product. |
Experimental Protocol: Mannich Reaction of this compound
-
Preparation: In a suitable solvent like ethanol, combine this compound (1.0 eq), a secondary amine (e.g., dimethylamine, 1.1 eq), and formaldehyde (as an aqueous solution, 1.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Isolation: The product, a Mannich base, may precipitate from the reaction mixture upon cooling. If not, the product can be isolated by solvent extraction after an aqueous work-up.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Pictet-Spengler Reaction with this compound Derivatives
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system, which is a common core in many natural products and pharmaceuticals. The reaction involves the condensation of a tryptamine (B22526) derivative (which can be derived from this compound) with an aldehyde or ketone, followed by cyclization.[9]
Troubleshooting Guide: Pictet-Spengler Reaction
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Ineffective catalyst or incorrect pH. | The reaction is typically acid-catalyzed. Screen different protic or Lewis acids (e.g., HCl, TFA, BF₃·OEt₂).[10] |
| Unsuitable reaction temperature. | The optimal temperature can vary. Start at a lower temperature and gradually increase it while monitoring the reaction.[10] | |
| Formation of side products | Over-alkylation or polymerization. | Use a slight excess of the carbonyl compound and control the stoichiometry carefully.[10] |
| Racemization (for asymmetric synthesis) | High reaction temperature. | Lower temperatures generally favor kinetic control and can help preserve stereochemical integrity.[10] |
Experimental Protocol: Pictet-Spengler Reaction
This is a general protocol and assumes the starting material is a tryptamine derivative of this compound.
-
Preparation: Dissolve the 5-methyltryptamine (B158209) derivative (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., benzene, toluene, or a protic solvent).
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, TFA) to the mixture.
-
Reaction: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC.
-
Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Concentration and Purification: Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.
Summary of Reaction Conditions for this compound Derivatization
| Reaction | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Alkylation | Alkyl halide | NaH, KOH | DMF, THF | 0 - 60 | 70-95 |
| Friedel-Crafts Acylation | Acyl chloride/anhydride | AlCl₃, BF₃·OEt₂ | CH₂Cl₂, C₆H₅NO₂ | 0 - Reflux | 60-90 |
| Vilsmeier-Haack Formylation | POCl₃, DMF | - | DMF | 0 - 100 | 80-95[5] |
| Mannich Reaction | Formaldehyde, R₂NH | H⁺ (optional) | Ethanol, Acetic Acid | RT - Reflux | 60-98[11] |
| Pictet-Spengler Reaction | Aldehyde/Ketone | HCl, TFA | Benzene, Toluene | RT - Reflux | 50-90 |
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Fischer Indole Synthesis of 5-Methylindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole (B1671886) synthesis of 5-Methylindole. Our aim is to help you navigate common challenges and optimize your reaction conditions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Fischer indole synthesis of this compound?
A1: The primary side reactions of concern are:
-
Formation of Indolenine Isomers: The[1][1]-sigmatropic rearrangement can sometimes lead to the formation of a non-aromatic 3H-indole (indolenine) tautomer. While often a minor byproduct, its formation can be promoted by certain acid catalysts and reaction conditions.[2][3][4]
-
N-N Bond Cleavage: Under harsh acidic conditions or with certain substrates, the N-N bond of the hydrazone intermediate can cleave, leading to the formation of p-toluidine (B81030) and other colored impurities. This side reaction is a known failure pathway for some Fischer indolizations.
-
Formation of Isomeric Indoles: If the starting p-tolylhydrazine contains ortho- or meta-isomers, the corresponding 4-methylindole (B103444) and 6-methylindole (B1295342) can be formed as impurities.
Q2: How does the choice of acid catalyst affect the formation of side products?
A2: The choice and concentration of the acid catalyst are critical.[1][5]
-
Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1][3]
-
Stronger acids and higher temperatures can sometimes favor the formation of the less substituted indole isomer when using unsymmetrical ketones. While acetone (B3395972) is symmetrical, the principle of carefully selecting the acid catalyst to control the reaction pathway remains important.
-
The use of milder acids, such as acetic acid, can sometimes reduce the extent of side reactions, although this may require longer reaction times or higher temperatures to achieve complete conversion.[5]
Q3: Can I run the Fischer indole synthesis of this compound as a one-pot reaction?
A3: Yes, it is common to perform the synthesis as a one-pot procedure without isolating the p-tolylhydrazone intermediate. This is achieved by mixing p-tolylhydrazine, acetone, and the acid catalyst in a suitable solvent and heating the mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Significant side product formation. - Suboptimal reaction temperature or time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the choice and amount of acid catalyst. Consider milder acids like acetic acid or a Lewis acid like ZnCl₂. - Systematically vary the reaction temperature and time to find the optimal conditions. |
| Presence of a Colored Impurity (Often Pink or Brown) | - N-N bond cleavage of the hydrazone intermediate leading to byproducts. - Air oxidation of the indole product or intermediates. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Optimize the acid catalyst and reaction temperature to minimize harsh conditions that can promote cleavage. |
| Formation of an Isomeric Impurity Detected by NMR or LC-MS | - Formation of a 3H-indole (indolenine) isomer. - Presence of isomeric impurities (o- or m-tolylhydrazine) in the starting material. | - Adjust the acid catalyst and reaction conditions. Some catalysts may favor the desired indole over the indolenine. - Purify the crude product using column chromatography on silica (B1680970) gel to separate the isomers.[2] - Ensure the purity of the starting p-tolylhydrazine by checking its specifications or through purification before use. |
| Difficulty in Product Isolation/Purification | - The product may be an oil or a low-melting solid. - Presence of multiple, closely-eluting byproducts. | - After aqueous work-up and extraction with an organic solvent, purify the crude product by column chromatography.[2] - Recrystallization from a suitable solvent system can be effective for further purification. |
Quantitative Data on Product and Side Product Distribution
| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time | Yield of this compound (%) | Reference |
| p-Toluidine (via a multi-step synthesis) | Titanium tetrachloride in aromatic solvent | 110 | 15-30 min | 83 | |
| p-Toluidine (via a multi-step synthesis) | Trifluoroacetic acid and trifluoroacetic anhydride | Reflux | 72 h | 86 | |
| Indole-3-carboxaldehydes and anthranilamide | Perchloric acid adsorbed on silica gel / Acetonitrile | 80 | 6 h | 80 (for a related deformylated indole) | [6] |
Experimental Protocols
Protocol 1: General Fischer Indole Synthesis of this compound
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Acetone
-
Acid catalyst (e.g., Zinc chloride, Polyphosphoric acid, or a Brønsted acid like sulfuric acid in a solvent)
-
Solvent (e.g., Ethanol, Acetic acid, or a higher boiling solvent like toluene)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., Ethyl acetate (B1210297), Dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in a suitable solvent like ethanol.
-
Add acetone (1-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature. The formation of the hydrazone can be monitored by TLC.
-
-
Indolization:
-
To the flask containing the hydrazone (or the mixture of p-tolylhydrazine and acetone for a one-pot reaction), add the acid catalyst. The choice and amount of catalyst should be determined based on literature precedence or optimization experiments.
-
Heat the reaction mixture to reflux with stirring. The optimal temperature and reaction time will depend on the chosen catalyst and solvent. Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the evolution of gas ceases. Be cautious as this can be an exothermic process.
-
If the product precipitates, it can be collected by filtration. Otherwise, proceed to extraction.
-
-
Extraction:
-
Extract the product from the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate it from any side products.[2]
-
Visualizing Reaction Pathways and Logic
To aid in understanding the Fischer indole synthesis and the potential for side reactions, the following diagrams illustrate the key pathways and a troubleshooting workflow.
Caption: Reaction pathway of the Fischer indole synthesis of this compound and major side reactions.
Caption: A logical workflow for troubleshooting the Fischer indole synthesis of this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Impurities in Commercial 5-Methylindole
Welcome to the technical support center for commercial 5-Methylindole. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot issues related to impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in commercial this compound?
A1: Impurities in commercial this compound can originate from the synthetic route, degradation, or storage. They can be broadly categorized as:
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Process-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. Common synthesis routes for indoles, such as the Fischer, Leimgruber-Batcho, or Reissert syntheses, can introduce specific impurities.[1][2][3]
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Degradation Products: this compound can degrade when exposed to heat, light, oxygen, or acidic/basic conditions, forming various degradation products.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.
Q2: My this compound has a pink or brownish discoloration. Is it impure?
A2: While pure this compound is typically a white to off-white crystalline solid, discoloration can be an indicator of impurities.[4] This may be due to the presence of trace amounts of oxidized species or other colored byproducts from the synthesis. The presence of color does not necessarily mean the material is unsuitable for all applications, but its purity should be verified using analytical methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: How can I perform a quick purity check of my this compound sample?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for a qualitative assessment of purity. A single spot on the TLC plate under UV visualization is a good indication of high purity. The presence of multiple spots suggests the presence of impurities.
Q4: What is the impact of impurities in this compound on my research, particularly in drug development?
A4: Impurities can have a significant impact on research and drug development. They can:
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Affect the safety and efficacy of a drug product.
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Lead to the formation of unwanted side products in subsequent synthetic steps.
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Interfere with analytical assays.
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Cause delays in regulatory approval of a drug product.
Troubleshooting Guides
Issue 1: Multiple Spots Observed on TLC Analysis
Symptom: Your TLC analysis of this compound shows more than one spot, indicating the presence of impurities.
Possible Causes:
-
Incomplete reaction during synthesis: Residual starting materials or intermediates may be present.
-
Side reactions: The synthesis method used may have produced isomeric or other byproducts. For example, the Fischer indole (B1671886) synthesis can sometimes yield 3H-indole (indolenine) isomers.[5]
-
Degradation: The sample may have degraded due to improper storage or handling.
Solutions:
-
Purification: The most effective solution is to purify the this compound. The two primary methods are column chromatography and recrystallization.
-
Optimize Reaction Conditions: If you are synthesizing the this compound, optimizing the reaction conditions (e.g., temperature, reaction time, catalyst) can help minimize the formation of byproducts.
Issue 2: Low Yield or Purity After Synthesis
Symptom: The yield of this compound from a synthesis is lower than expected, or the product is of low purity.
Possible Causes:
-
Suboptimal reaction conditions: The temperature, reaction time, or choice of catalyst and solvent may not be ideal for the specific synthesis route.
-
Decomposition of the product: Prolonged heating or exposure to harsh acidic or basic conditions during workup can lead to product degradation.
-
Inefficient purification: The chosen purification method may not be effective at removing all impurities.
Solutions:
-
Review and Optimize Synthesis Protocol: Carefully review the synthetic procedure. Consider adjustments to reaction parameters based on literature precedents for similar indole syntheses.
-
Purification Strategy: A combination of purification techniques may be necessary. For instance, an initial purification by column chromatography could be followed by recrystallization to obtain a highly pure product.
Potential Impurities in this compound
The following table summarizes potential impurities that may be present in commercial this compound, based on common indole synthesis methods.
| Impurity Type | Potential Impurities | Likely Origin |
| Starting Materials | p-Toluidine, various aldehydes/ketones, o-nitrotoluene derivatives | Unreacted starting materials from syntheses like Fischer, Leimgruber-Batcho, or Reissert.[2][3][6] |
| Isomeric Impurities | Other methylindole isomers (e.g., 4-Methylindole, 6-Methylindole, 7-Methylindole) | Side reactions during synthesis, particularly in Fischer indole synthesis with certain starting materials.[1] |
| Reaction Byproducts | Indolenine derivatives, N-alkylated or N-acylated indoles, products of N-N bond cleavage in hydrazines. | Side reactions inherent to the specific indole synthesis method used.[6][7] |
| Degradation Products | Oxidized derivatives (e.g., N-oxides, hydroxylated species), ring-opened products. | Exposure to air, light, heat, or non-neutral pH conditions.[8] |
| Residual Solvents | Ethanol, Methanol, Acetonitrile, Toluene, Hexane (B92381), Ethyl Acetate (B1210297), Dichloromethane (B109758) | Solvents used in the synthesis, workup, and purification steps. |
Analytical and Purification Protocols
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Purification by Column Chromatography
This method is effective for separating a mixture of impurities with varying polarities.
Materials:
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Silica (B1680970) gel (for column chromatography)
-
Hexane
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Ethyl acetate
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Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).
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Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
This protocol is suitable for removing polar impurities.
Methodology:
-
Dissolution: In a fume hood, dissolve the impure this compound in a minimum amount of a hot suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound will start to crystallize. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Visual Guides
References
- 1. testbook.com [testbook.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. benchchem.com [benchchem.com]
Preventing degradation of 5-Methylindole during storage
This technical support center provides guidance on the proper storage and handling of 5-Methylindole to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation from exposure to light, air (oxidation), and high temperatures.[1][2] It is classified as a light-sensitive and air-sensitive compound.[3]
Q2: How should solid this compound be stored to ensure its stability?
A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[2][4] For optimal long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[5]
Q3: What are the recommended storage conditions for this compound solutions?
A3: The stability of this compound in solution depends on the solvent, concentration, and storage conditions. In general, solutions should be stored in tightly sealed, light-protecting containers at low temperatures. For instance, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is advisable to prepare fresh solutions for critical experiments.
Q4: Can this compound degrade during experimental use?
A4: Yes, prolonged exposure to ambient light, oxygen, and elevated temperatures during an experiment can lead to degradation. It is recommended to minimize these exposures by using amber-colored labware and working efficiently.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] The melting point of the solid can also be a preliminary indicator of purity, with a sharp melting range of 58-61 °C indicating high purity.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid this compound (yellowing or browning) | Oxidation or photodegradation due to improper storage. | Discard the discolored material as it may contain impurities. For future prevention, store in a dark, cool, and inert environment.[2] |
| Inconsistent experimental results using the same batch of this compound. | Degradation of the stock solution. | Prepare a fresh stock solution from solid material. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store solutions at -80°C for longer-term use.[6] |
| Appearance of unexpected peaks in HPLC analysis. | Presence of degradation products. | Review storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products. |
| Low yield or unexpected side products in a synthesis using this compound. | Degradation of this compound prior to or during the reaction. | Ensure the this compound used is pure and has been stored correctly. If the reaction is sensitive to air or light, perform it under an inert atmosphere and with protection from light. |
Stability of this compound Under Various Conditions
| Condition | Solvent | Temperature | Duration | Stability | Reference |
| Solid (Powder) | N/A | -20°C | 3 years | Stable | [6] |
| Solid (Powder) | N/A | 4°C | 2 years | Stable | [6] |
| Solution | DMSO | -80°C | 6 months | Stable | [6] |
| Solution | DMSO | -20°C | 1 month | Stable | [6] |
Experimental Protocols
Protocol for Assessing the Purity of this compound using HPLC
This protocol provides a general method for determining the purity of a this compound sample. Method optimization may be required based on the specific HPLC system and column used.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade formic acid
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and UV detector
2. Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Degas the mobile phase before use.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a working standard solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
4. Sample Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
5. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30 °C
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Visual Guides
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Recommended storage conditions for this compound.
References
- 1. CAS 614-96-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 614-96-0 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 614-96-0|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing HPLC-MS for 5-Methylindole Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 5-Methylindole using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC-MS analysis of this compound in a question-and-answer format, offering step-by-step solutions.
Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Answer:
Poor peak shape is a frequent challenge in HPLC, often stemming from interactions between the analyte and the stationary phase, or issues with the mobile phase or sample solvent.
-
Peak Tailing: This is common for basic compounds like this compound and can be caused by secondary interactions with acidic residual silanol (B1196071) groups on the silica-based column.
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to 2-3 with 0.1% formic acid) can protonate the silanol groups, minimizing these secondary interactions.
-
Solution 2: Use an End-Capped Column. Employ a column where the residual silanols have been chemically deactivated (end-capped).
-
Solution 3: Check for Column Overload. Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample or reducing the injection volume.
-
-
Peak Fronting: This can occur when the sample is dissolved in a solvent stronger than the mobile phase.
-
Solution: Ensure your sample solvent is of similar or weaker strength than the initial mobile phase conditions.
-
-
Split Peaks: This can be caused by a partially blocked frit, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase.
-
Solution 1: Backflush the column to try and remove any blockage from the frit.
-
Solution 2: If the problem persists, the column may need to be replaced.
-
Solution 3: As with peak fronting, ensure the sample solvent is compatible with the mobile phase.
-
Question: My this compound signal is weak or non-existent. How can I improve sensitivity?
Answer:
Low sensitivity can be due to suboptimal HPLC or MS parameters. A systematic approach to optimization is key.
-
HPLC Optimization:
-
Mobile Phase: For MS compatibility, use a volatile mobile phase additive like formic acid instead of non-volatile acids like phosphoric acid. An acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is generally suitable for positive ion mode ESI.
-
Column Choice: A C18 reversed-phase column is a common and effective choice for separating indole (B1671886) compounds.
-
-
MS Optimization (Electrospray Ionization - ESI):
-
Ionization Mode: this compound, with its nitrogen-containing ring, is readily protonated. Therefore, positive ion mode ([M+H]+) is the preferred mode for detection.
-
Source Parameters: The following parameters are critical for optimal ionization and ion transmission. Start with general settings and optimize individually.
-
Capillary Voltage: A typical starting point is 3-4 kV in positive mode.
-
Cone Voltage (or Fragmentor/Orifice Voltage): This voltage influences in-source fragmentation. A lower cone voltage will generally favor the precursor ion ([M+H]+), while a higher voltage can induce fragmentation. Optimize this to maximize the signal of your ion of interest (precursor or a specific product ion).
-
Nebulizer Gas Pressure: This affects the formation of the aerosol droplets. A typical starting point is 30-40 psi.
-
Drying Gas Flow and Temperature: These parameters are crucial for desolvation. Common starting points are a flow of 8-12 L/min and a temperature of 300-350 °C.
-
-
Question: I'm seeing high background noise in my chromatogram. What are the likely causes and solutions?
Answer:
High background noise can mask your analyte peak and interfere with accurate quantification.
-
Solvent and Mobile Phase Contamination:
-
Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants in your water or organic solvent can lead to high background.
-
-
Sample Matrix Effects:
-
Solution: The sample matrix can suppress or enhance the ionization of your analyte. Implement a sample clean-up procedure like protein precipitation or solid-phase extraction (SPE) to remove interfering components.
-
-
System Contamination:
-
Solution: Flush the HPLC system and MS source thoroughly. If contamination persists, individual components of the system (e.g., tubing, injector) may need to be cleaned or replaced.
-
Frequently Asked Questions (FAQs)
What is the expected precursor ion for this compound in positive ESI-MS?
In positive electrospray ionization (ESI), this compound (molecular weight: 131.18 g/mol ) will readily accept a proton to form the protonated molecule, [M+H]+. Therefore, you should be looking for a precursor ion with a mass-to-charge ratio (m/z) of approximately 132.1.
What are the likely fragmentation patterns for this compound in tandem MS (MS/MS)?
How does mobile phase pH affect the retention and ionization of this compound?
-
Retention: this compound is a weakly basic compound. In reversed-phase chromatography, at a lower mobile phase pH (e.g., below its pKa), it will be more protonated (ionized) and therefore more polar, leading to shorter retention times. At a higher pH, it will be in its neutral form, which is more hydrophobic and will be retained longer on a C18 column.
-
Ionization: For positive mode ESI, an acidic mobile phase is generally beneficial as it promotes the formation of the protonated [M+H]+ ion in the ESI source, leading to better sensitivity.
Quantitative Data Summary
The following table summarizes typical validation parameters for the LC-MS/MS analysis of a compound structurally similar to this compound (5-Methylindolizine) in a biological matrix. These values can serve as a benchmark for method development and validation for this compound.
| Validation Parameter | Typical Performance |
| Retention Time (RT) | 3.8 min |
| Linearity (R²) | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Matrix Effect (%) | 95.4% - 103.2% |
| Recovery (%) | 88.9% |
Detailed Experimental Protocol
This protocol provides a starting point for the development of a robust HPLC-MS/MS method for the quantification of this compound.
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of the sample (e.g., plasma), add 150 µL of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the resulting supernatant to an autosampler vial for LC-MS/MS analysis.
2. HPLC Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS Parameters (Positive ESI)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (This should be optimized for this compound).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MS/MS Transition:
-
Precursor Ion (m/z): 132.1
-
Product Ion(s): To be determined by product ion scan on a this compound standard.
-
Visualizations
Caption: General workflow for HPLC-MS/MS analysis of this compound.
Caption: Decision tree for troubleshooting low or no signal issues.
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 5-Methylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methylindole.
Troubleshooting Guide: Resolving Peak Tailing for this compound
Peak tailing is a common chromatographic problem that can compromise the accuracy of quantification and the overall quality of the analytical results. For a basic compound like this compound, peak tailing is often observed. This guide provides a step-by-step approach to diagnose and resolve this issue.
Question 1: Why is my this compound peak tailing in my reversed-phase HPLC analysis?
Peak tailing for basic compounds like this compound in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the basic analyte with acidic residual silanol (B1196071) groups (Si-OH) on the surface of the silica-based stationary phase (e.g., C18 columns).[1] These interactions lead to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" effect on the peak.[1]
Other potential causes include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, the silanol groups on the stationary phase can be ionized (negatively charged), leading to strong electrostatic interactions with the protonated (positively charged) basic analyte.[2]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.
-
Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can contribute to band broadening and peak tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase over time can create active sites that cause peak tailing.
Logical Relationship of Peak Tailing Causes
Caption: Causes of peak tailing for this compound in HPLC.
Question 2: How can I systematically troubleshoot and eliminate peak tailing for this compound?
A systematic approach is crucial for efficiently resolving peak tailing. Start with the simplest and most common solutions before moving to more complex ones.
Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing.
FAQs: Addressing Specific Issues
FAQ 1: What is the ideal mobile phase pH for analyzing this compound and why?
For basic compounds like this compound, a low mobile phase pH is generally recommended, typically between 2.5 and 3.5.[2] At this acidic pH, the residual silanol groups on the silica-based stationary phase are protonated and thus, electrically neutral. This minimizes the strong ionic interactions with the protonated basic analyte, leading to a more symmetrical peak shape.[2]
FAQ 2: Which mobile phase additive is best to reduce peak tailing for this compound: Formic Acid, Trifluoroacetic Acid (TFA), or Triethylamine (TEA)?
The choice of additive depends on your specific requirements, such as detector compatibility (e.g., MS) and the severity of the peak tailing.
-
Formic Acid (FA): A good starting point, especially for LC-MS applications due to its volatility and lower ion suppression compared to TFA.[3] A concentration of 0.1% is common.
-
Trifluoroacetic Acid (TFA): A stronger acid than formic acid, which can be more effective at protonating silanols and improving peak shape.[4] It also acts as an ion-pairing agent, which can further reduce secondary interactions.[4] However, TFA can cause significant ion suppression in mass spectrometry.[4] A typical concentration is 0.1%.
-
Triethylamine (TEA): A basic additive that acts as a "silanol blocker." It competes with the basic analyte for interaction with the acidic silanol sites on the stationary phase.[5] It is typically used at low concentrations (e.g., 0.1-0.5%) in combination with a buffer to control the mobile phase pH. However, TEA can be difficult to remove from the column and may shorten its lifespan.[6]
Table 1: Comparison of Common Mobile Phase Additives for this compound Analysis
| Mobile Phase Additive | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Formic Acid (FA) | 0.1% (v/v) | Lowers mobile phase pH to protonate silanol groups.[4] | Good for MS compatibility, readily available. | May not be sufficient to eliminate severe tailing. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Stronger acid than FA, effectively protonates silanols; also acts as an ion-pairing agent.[4] | Often provides better peak shape than FA.[4] | Strong ion suppression in MS, can be difficult to remove from the system.[4] |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Acts as a competing base to block active silanol sites.[5] | Can be very effective for severe tailing. | Not MS-friendly, can be difficult to flush from the column, may shorten column lifetime.[6] |
FAQ 3: Can the choice of HPLC column affect peak tailing for this compound?
Absolutely. For basic compounds, it is highly recommended to use a modern, high-purity, end-capped C18 column. "End-capping" is a process where the residual silanol groups are chemically bonded with a small silylating agent, making them inert and reducing their ability to interact with basic analytes. Base-deactivated columns are also specifically designed to minimize these secondary interactions.
FAQ 4: I've optimized my mobile phase and am using a suitable column, but I still see some peak tailing. What else can I check?
If peak tailing persists after optimizing the mobile phase and column, consider the following:
-
Sample Overload: Try diluting your sample and injecting a smaller volume.
-
Sample Solvent: Ensure your sample is dissolved in the initial mobile phase composition. Dissolving the sample in a stronger solvent than the mobile phase can cause peak distortion.
-
Extra-Column Volume: Check for and minimize any dead volume in your system. Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter.
-
Column Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove any strongly retained compounds. If this does not resolve the issue, the column may need to be replaced.
Experimental Protocols
This section provides a detailed methodology for a key experiment relevant to the HPLC analysis of this compound.
Protocol 1: Reversed-Phase HPLC Method for the Analysis of this compound
This protocol describes a gradient reversed-phase HPLC method suitable for the analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of this compound in the initial mobile phase to achieve a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[7]
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
4. System Suitability:
Before running the samples, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the following criteria are met.[8][9]
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
| Theoretical Plates (N) | ≥ 2000 |
5. Analysis:
Inject the prepared sample solutions and analyze the chromatograms for the retention time and peak area of this compound. The peak shape should be symmetrical with a tailing factor within the accepted range.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. support.waters.com [support.waters.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
Addressing matrix effects in LC-MS/MS analysis of 5-Methylindole
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5-Methylindole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[2][3] This interference can lead to:
-
Ion Suppression: The most common effect, where the analyte's signal is reduced, leading to poor sensitivity and inaccurate quantification.[1][2][4][5] This happens when matrix components compete with the analyte for ionization or alter the physical properties of the ESI droplets.[1][5]
-
Ion Enhancement: A less common effect where the analyte's signal is increased, also leading to inaccurate results.[1][6]
These effects can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to incorrect measurements of this compound concentrations.[2][6] Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][7][8]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: The most common method to quantitatively assess matrix effects is the post-extraction spike experiment.[9][10] This involves comparing the signal response of this compound in a pure solvent to its response when spiked into an extracted blank matrix sample.[2] A significant difference indicates the presence of ion suppression or enhancement.[9]
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare Sample Set A (Neat Solution): Spike a known concentration of this compound (e.g., 50 ng/mL) into the final reconstitution solvent (e.g., 50:50 Methanol:Water).
-
Prepare Sample Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) that is free of this compound. Process it using your established extraction procedure (e.g., protein precipitation, SPE).
-
Spike the Extract: In the final, clean extract from Step 2, spike the same concentration of this compound as in Set A.
-
Analyze and Calculate: Analyze both sets of samples via LC-MS/MS. Calculate the Matrix Effect (ME) using the formula below.
Calculation Formula:
ME (%) = [ (Peak Area in Set B / Peak Area in Set A) - 1 ] * 100
A negative result indicates ion suppression, while a positive result indicates ion enhancement. An ME value outside of ±20% is generally considered significant and requires mitigation.[2]
Data Presentation: Example Matrix Effect Calculation
| Sample Set | Description | Mean Peak Area (n=3) | Matrix Effect (ME) | Interpretation |
| Set A | This compound in Solvent | 1,520,400 | - | Reference |
| Set B | This compound in Extracted Plasma | 851,424 | -44% | Significant Ion Suppression |
| Set C | This compound in Extracted Urine | 1,398,768 | -8% | Acceptable Matrix Effect |
Q3: I'm observing significant ion suppression. What sample preparation strategies can mitigate this for this compound?
A: Improving sample preparation is one of the most effective ways to reduce matrix effects by removing interfering components before analysis.[1][11] For biological matrices like plasma or serum, phospholipids (B1166683) are a major cause of ion suppression.[11][12]
Here are common strategies, from simplest to most effective:
-
Protein Precipitation (PPT): A fast method using a solvent like acetonitrile (B52724) to crash out proteins.[11] While simple, it is often ineffective at removing phospholipids and other endogenous components.[9]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar interferences behind.[11]
-
Solid-Phase Extraction (SPE): A highly effective technique that can selectively isolate this compound while removing a significant amount of matrix components.[1][13] Mixed-mode SPE can be particularly effective for basic compounds.
-
Phospholipid Removal SPE: Specialized SPE plates or cartridges (e.g., HybridSPE®) are designed to specifically target and remove phospholipids in addition to proteins, providing a very clean extract.[14][15] This is often the recommended approach for plasma/serum samples.
Data Presentation: Comparison of Sample Preparation Techniques
| Preparation Method | Mean this compound Recovery | Mean Phospholipid Removal | Resulting Matrix Effect (ME) |
| Protein Precipitation | 98% | < 10% | -45% |
| Liquid-Liquid Extraction | 85% | ~60% | -25% |
| Standard SPE (C18) | 92% | ~80% | -15% |
| Phospholipid Removal SPE | 95% | > 95% | -5% |
Experimental Protocol: Phospholipid Removal using HybridSPE®
-
Sample Addition: Add 100 µL of plasma sample to a well of the HybridSPE® plate.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile.
-
Mix: Vortex the plate for 1 minute to precipitate proteins and mix the sample.
-
Filtration: Apply vacuum or positive pressure to the plate. The system traps precipitated proteins and phospholipids, allowing the clean extract containing this compound to pass through into a collection plate.
-
Evaporation & Reconstitution: Evaporate the filtrate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Q4: What is the most effective way to compensate for unavoidable matrix effects?
A: The most recognized and effective technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][6] A SIL-IS is a version of this compound where some atoms (like ²H, ¹³C, or ¹⁵N) have been replaced with their heavier stable isotopes.[16][17]
Why SIL-IS is the Gold Standard:
-
Similar Behavior: A SIL-IS has nearly identical chemical and physical properties to the unlabeled this compound.[17][18] This means it co-elutes from the LC column and experiences the exact same degree of ion suppression or enhancement.[1]
-
Accurate Ratio: Because both the analyte and the SIL-IS are affected proportionally, the ratio of their peak areas remains constant, even with matrix variations between samples.[1] This allows for highly accurate and precise quantification.
If a custom or commercially available SIL-IS for this compound is not feasible, the next best option is matrix-matched calibration.[18][19] This involves preparing your calibration standards in a blank biological matrix that is identical to your samples, which helps to compensate for the effect.[1]
Q5: Could the instability of this compound in the matrix be confused with matrix effects?
A: Yes, analyte degradation can sometimes be mistaken for ion suppression, as both result in a lower-than-expected signal. It is crucial to evaluate the stability of this compound in the biological matrix as part of your method validation.[20]
Key Factors Affecting Analyte Stability:
-
Temperature: Most analytes are more stable at lower temperatures. Long-term storage should typically be at -20°C or -80°C.[21][22]
-
pH: The pH of the matrix can influence the stability of certain compounds.
-
Enzymatic Degradation: Biological matrices contain enzymes that can metabolize the analyte.
-
Light Exposure: Some compounds are light-sensitive.
-
Freeze/Thaw Cycles: Repeated freezing and thawing can cause degradation.[21]
To differentiate, a stability study should be performed where samples are analyzed at different time points under various storage conditions (e.g., room temperature, 4°C, -20°C) and after several freeze/thaw cycles.[20][21] If the signal decreases over time, it points to instability rather than a matrix effect, which would be present immediately upon analysis.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. eijppr.com [eijppr.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 18. mz-at.de [mz-at.de]
- 19. LC-MS/MS - Change of matrix - problems!!!! - Chromatography Forum [chromforum.org]
- 20. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Troubleshooting unexpected results in 5-Methylindole biological assays
Welcome to the Technical Support Center for 5-Methylindole Biological Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound has demonstrated a range of biological activities. It is recognized for its antibacterial properties against various Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Additionally, it serves as a versatile chemical intermediate in the synthesis of compounds with potential pharmacological applications, including anticancer and immunomodulatory agents.[2]
Q2: In which common biological assays is this compound used?
A2: this compound and its derivatives are frequently evaluated in a variety of assays to determine their biological effects. These include:
-
Cytotoxicity Assays: To assess the effect of the compound on cell viability and proliferation, with the MTT assay being a common method.
-
Enzyme Inhibition Assays: To determine if this compound can inhibit the activity of specific enzymes.
-
Antibacterial Assays: To evaluate its efficacy against different bacterial strains.
Q3: What are the physical and chemical properties of this compound I should be aware of?
A3: this compound is a solid at room temperature with a melting point of 60-62 °C. It is generally insoluble in water but soluble in organic solvents like DMSO, which is a common vehicle for in vitro assays.[3] It is also light-sensitive, so proper storage in the dark is recommended.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Unexpectedly High or Low Cytotoxicity in MTT Assays
Question: My MTT assay results with this compound are inconsistent or show unexpected levels of cell death (or lack thereof). What could be the cause?
Answer: Unexpected results in MTT assays can stem from several factors related to the compound's properties and the assay itself.
Possible Causes and Solutions:
-
Compound Solubility and Precipitation: this compound has low aqueous solubility. If it precipitates out of the cell culture medium, the effective concentration will be lower than intended, leading to lower observed cytotoxicity.
-
Troubleshooting Steps:
-
Visually inspect the wells under a microscope for any signs of compound precipitation.
-
Ensure the final concentration of the solvent (e.g., DMSO) is low enough (typically <0.5%) to not cause precipitation or cellular toxicity.
-
Prepare fresh serial dilutions of this compound for each experiment.
-
Consider using a different solvent or a solubilizing agent if solubility issues persist.
-
-
-
Interference with MTT Assay Reagents: Indole (B1671886) compounds can sometimes interfere with the chemistry of the MTT assay. This compound might directly reduce the MTT reagent, leading to a false-positive signal for cell viability, or it could inhibit the cellular enzymes responsible for MTT reduction, resulting in a false-negative signal.
-
Troubleshooting Steps:
-
Run a cell-free control by adding this compound to the culture medium with the MTT reagent but without cells. An increase in absorbance would indicate direct reduction of MTT by the compound.
-
Use an orthogonal cytotoxicity assay that relies on a different principle, such as a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity) or a crystal violet assay (stains total biomass), to confirm your results.
-
-
-
Cell Line Specific Effects: The cytotoxic effect of this compound can vary significantly between different cancer cell lines.
-
Troubleshooting Steps:
-
Test a range of concentrations to establish a dose-response curve for your specific cell line.
-
Consult the literature for reported IC50 values of this compound or similar indole derivatives on your cell line of interest.
-
-
Issue 2: High Background or Quenched Signal in Fluorescence-Based Assays
Question: I am using a fluorescence-based assay to study the effects of this compound, and I'm observing high background fluorescence or a quenched signal. What is happening?
Answer: Indole derivatives, including this compound, are known to be intrinsically fluorescent and can also absorb light in the UV and blue regions of the spectrum, which can interfere with fluorescence-based assays.
Possible Causes and Solutions:
-
Autofluorescence of this compound: The compound itself may be fluorescing at the excitation and emission wavelengths of your assay's fluorophore, leading to a high background signal.
-
Troubleshooting Steps:
-
Run a control with this compound in the assay buffer without the fluorescent probe to measure its intrinsic fluorescence.
-
If possible, shift the excitation and emission wavelengths of your assay to a region where this compound does not fluoresce.
-
Consider using a time-resolved fluorescence (TRF) assay, as the long-lived fluorescence of TRF probes can be distinguished from the short-lived fluorescence of interfering compounds.[4]
-
-
-
Quenching of Fluorescence: this compound may be absorbing the excitation or emission light of your fluorophore, leading to a decrease in the detected signal (quenching).[5]
-
Troubleshooting Steps:
-
Measure the absorbance spectrum of this compound to see if it overlaps with the excitation or emission spectra of your fluorophore.
-
If there is significant overlap, consider using a fluorophore with a different spectral profile.
-
An alternative is to switch to a non-fluorescence-based detection method, such as an absorbance- or luminescence-based assay.[4]
-
-
Data Presentation
The following tables summarize quantitative data for indole derivatives in various biological assays. Data specifically for this compound is limited in the public domain; therefore, data for structurally related indole compounds are included for comparative purposes, with appropriate citations.
Table 1: Cytotoxicity of Indole Derivatives Against Various Cancer Cell Lines (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Hydroxyindole-3-carboxylic acid derivative (5d) | MCF-7 | Breast Cancer | 4.7 | [6] |
| Indole-based caffeic acid amide (3j) | - | (DPPH radical scavenging) | 50.98 | [7] |
| Trisindoline 5 | A-549 | Lung Cancer | 25.69 µg/ml | [8] |
| Trisindoline 5 | DU-145 | Prostate Cancer | 22.23 µg/ml | [8] |
| Mukonal (Indole alkaloid) | SK-BR-3 | Breast Cancer | 7.5 | [9] |
| Mukonal (Indole alkaloid) | MDA-MB-231 | Breast Cancer | 7.5 | [9] |
| Evodiamine (Indole alkaloid) | HepG2 | Liver Cancer | ~1 | [9] |
| Evodiamine (Indole alkaloid) | SMMC-7721 | Liver Cancer | ~1 | [9] |
Table 2: Enzyme Inhibition by Indole Derivatives (Ki values)
| Compound | Enzyme | Inhibition Type | Ki Value | Reference |
| Indole Derivatives | Various Kinases | - | - | [10] |
| Indole Derivatives | Topoisomerases | - | - | [10] |
| Indole Derivatives | Tubulin Polymerization | - | - | [10] |
| Indole Derivatives | Aromatase | - | - | [10] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory effect of this compound on a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer (optimal for enzyme activity)
-
96-well plate (e.g., UV-transparent or black, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare all reagents (enzyme, substrate, and this compound dilutions) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of this compound. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.[12]
Signaling Pathway Modulation
Indole derivatives have been shown to modulate various signaling pathways involved in cancer progression. While the specific pathways affected by this compound require further investigation, related compounds are known to influence pathways such as the MAPK/ERK pathway.[9][13]
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of 5-Methylindole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of 5-methylindole derivatives.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My this compound derivative shows high clearance in human liver microsomes (HLM). What are the likely metabolic "hot spots"?
A1: High clearance in HLM suggests your compound is likely a substrate for cytochrome P450 (CYP) enzymes. For this compound derivatives, the most common metabolic hot spots are:
-
Oxidation of the 5-methyl group: The methyl group is susceptible to oxidation to form a hydroxymethyl derivative, which can be further oxidized to an aldehyde and a carboxylic acid.
-
Hydroxylation of the indole (B1671886) ring: The indole ring itself can be hydroxylated at various positions, most commonly at the 4-, 6-, and 7-positions.
-
Oxidation of the pyrrole (B145914) ring: The 2- and 3-positions of the indole's pyrrole ring can also undergo oxidation.[1]
It is also possible that other enzymes, such as aldehyde oxidase (AO), could be involved, particularly if the molecule contains other susceptible moieties.[2][3][4][5]
Q2: How can I experimentally confirm the metabolic hot spots of my compound?
A2: You can identify metabolic "soft spots" through a metabolite identification study.[6][7] This typically involves incubating your compound with a metabolically active system (like HLM or hepatocytes) and then analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). By comparing the mass spectra of the parent compound and its metabolites, you can deduce the sites of metabolic modification.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the metabolism of this compound derivatives?
A1: The primary enzymes involved in the metabolism of many drug candidates are the cytochrome P450 (CYP) enzymes, which are abundant in the liver.[9] For indole-containing compounds, isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are often implicated.[9][10] Additionally, aldehyde oxidase (AO) may play a role, especially in the metabolism of nitrogen-containing heterocyclic compounds.[2][3][4][5] To identify the specific enzymes metabolizing your compound, a CYP reaction phenotyping study is recommended.[9][10][11][12][13]
Q2: What strategies can I employ to block metabolism at the 5-methyl position?
A2: To improve metabolic stability, you can make structural modifications to block the primary sites of metabolism. Key strategies include:
-
Deuteration: Replacing the hydrogen atoms of the 5-methyl group with deuterium (B1214612) can strengthen the C-H bond, slowing the rate of CYP-mediated oxidation due to the kinetic isotope effect. This modification is minimal in terms of steric and electronic impact.[14][15]
-
Fluorination: Replacing the methyl group with a trifluoromethyl group (CF₃) or other fluorinated alkyl chains can block oxidation at that site. The strong C-F bond is resistant to metabolic cleavage.[16]
-
Bioisosteric Replacement: You can replace the 5-methyl group with a different chemical group that is more resistant to metabolism but retains the desired biological activity. Examples of bioisosteres for a methyl group include a chlorine atom, a cyano group, or a small heterocyclic ring.[17][18]
Q3: How will I know if my modifications have improved metabolic stability?
A3: You can assess the impact of your structural modifications by conducting an in vitro metabolic stability assay using human liver microsomes (HLM). By comparing the half-life (t½) and intrinsic clearance (CLint) of your modified derivatives to the parent compound, you can quantify the improvement in metabolic stability. A longer half-life and lower intrinsic clearance indicate enhanced stability.[19][20]
Data Presentation
The following table provides illustrative in vitro metabolic stability data for a hypothetical parent this compound derivative and its modified analogs in human liver microsomes (HLM). This data demonstrates the potential improvements in metabolic stability that can be achieved with different strategies.
| Compound | Modification | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Compound | 5-Methyl | 15 | 46.2 |
| Analog 1 | 5-Trideuteromethyl (-CD₃) | 45 | 15.4 |
| Analog 2 | 5-Fluoro | > 120 | < 5.8 |
| Analog 3 | 5-Chloro | 90 | 7.7 |
Note: This data is hypothetical and intended for illustrative purposes to represent typical trends observed in metabolic stability assays. Actual values will vary depending on the specific molecular structure of the derivatives.[21]
Experimental Protocols
Liver Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[21]
1. Reagents and Materials:
-
Test compound and parent compound stock solutions (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (HLM).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system.
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent with an internal standard for quenching the reaction.
-
96-well plates.
-
Incubator shaker (37°C).
-
Centrifuge.
2. Procedure:
-
Prepare a working solution of the test and parent compounds by diluting the stock solution in buffer.
-
In a 96-well plate, add the human liver microsomes and phosphate buffer.
-
Add the compound working solution to the wells and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[21]
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation) .[21]
CYP450 Reaction Phenotyping
This experiment identifies which specific CYP450 isozymes are responsible for metabolizing a compound.
1. Reagents and Materials:
-
Test compound stock solution.
-
Pooled human liver microsomes.
-
A panel of specific CYP450 chemical inhibitors (e.g., for CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Recombinant human CYP enzymes (rhCYP).
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system.
-
LC-MS/MS system.
2. Procedure (Chemical Inhibition Method):
-
Set up incubations of the test compound with HLM and the NADPH regenerating system as described in the metabolic stability assay.
-
For each CYP isozyme to be tested, run a parallel incubation that includes a specific chemical inhibitor for that isozyme.
-
After a set incubation time, quench the reactions and analyze the remaining parent compound concentration by LC-MS/MS.
-
Compare the amount of parent compound remaining in the presence and absence of each inhibitor. A significant increase in the remaining parent compound in the presence of a specific inhibitor indicates that the corresponding CYP isozyme is involved in its metabolism.[10]
3. Procedure (Recombinant Enzyme Method):
-
Incubate the test compound separately with each individual recombinant human CYP enzyme in the presence of the NADPH regenerating system.
-
Monitor the depletion of the parent compound over time for each CYP isoform.
-
The isoform(s) that show a significant decrease in the parent compound concentration are identified as the primary metabolizing enzymes.[9]
Visualizations
Caption: Potential metabolic pathways of this compound derivatives.
Caption: Troubleshooting workflow for enhancing metabolic stability.
References
- 1. agilent.com [agilent.com]
- 2. drughunter.com [drughunter.com]
- 3. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for a comprehensive understanding of metabolism by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolite Profiling and Identification (MetID) | Cyprotex | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 10. criver.com [criver.com]
- 11. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Antibacterial Potential of 5-Methylindole Against Gram-Positive Pathogens: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents. This guide provides a comprehensive validation of the antibacterial activity of 5-Methylindole, a derivative of the signaling molecule indole (B1671886), against clinically significant Gram-positive bacteria. Through a detailed comparison with other indole derivatives and established antibiotics, supported by experimental data and methodologies, this document serves as a valuable resource for the scientific community engaged in the discovery and development of new anti-infective therapies.
Comparative Analysis of Antibacterial Activity
This compound has demonstrated notable bactericidal activity against a spectrum of Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy, particularly when compared to its parent molecule, indole, and another derivative, 2-methylindole, highlights its potential as a standalone antibacterial agent or as an adjuvant to existing antibiotic regimens.[1][3]
Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's effectiveness. The following table summarizes the MIC values of this compound against various Gram-positive bacteria, alongside data for comparative compounds where available. It is important to note that direct comparative studies between this compound and standard antibiotics like vancomycin (B549263) or linezolid (B1675486) in the same experiments are not extensively available in the reviewed literature. The presented data for standard antibiotics are drawn from separate relevant studies for contextual comparison.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Other Antibiotics Against Gram-Positive Bacteria
| Bacterial Species | This compound (mM) | 2-Methylindole (mM) | Indole (mM) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| Staphylococcus aureus | 4[4] | >8 | >8 | 1 - 4[5] | 1 - 4[5] |
| Enterococcus faecalis | 16[4] | >8 | >8 | - | - |
| Streptococcus iniae | 16[4] | >8 | >8 | - | - |
Note: The concentrations for indole derivatives are provided in millimolar (mM), while those for vancomycin and linezolid are in micrograms per milliliter (µg/mL). Direct conversion and comparison should be done with caution due to the different molecular weights.
Potentiation of Aminoglycoside Activity
A significant finding is the ability of this compound to potentiate the activity of aminoglycoside antibiotics, such as tobramycin, against Gram-positive bacteria, including MRSA and persister cells.[3][6][7][8] This synergistic effect is a promising strategy to overcome antibiotic resistance and enhance the efficacy of existing drugs.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is determined using the broth microdilution method.
-
Bacterial Culture Preparation: A fresh overnight culture of the target Gram-positive bacterium is diluted in Luria-Bertani (LB) broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared and serially diluted in LB broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[2]
Cell Survival Assay
This assay is used to assess the bactericidal activity of this compound.
-
Bacterial Culture Preparation: Stationary-phase bacterial cultures are prepared by incubating them in LB broth for an extended period.
-
Treatment: The stationary-phase cells are harvested, washed, and resuspended in a suitable buffer. This compound is added at various concentrations to the bacterial suspension.
-
Incubation: The mixture is incubated for a defined period (e.g., 3 hours) with agitation.
-
Quantification of Survival: After incubation, serial dilutions of the treated bacterial suspension are plated on LB agar (B569324) plates. The plates are incubated overnight at 37°C, and the number of viable colonies is counted to determine the percentage of surviving cells.[2]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Cell Survival Assay.
Caption: Dual antibacterial action of this compound.
Conclusion
This compound emerges as a promising candidate in the fight against Gram-positive bacterial infections. Its intrinsic bactericidal activity, coupled with its ability to enhance the efficacy of conventional antibiotics, warrants further investigation. The data and methodologies presented in this guide provide a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this compound and its derivatives. Continued exploration of its precise mechanism of action and in vivo efficacy will be crucial in translating these initial findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] this compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound Potentiates Aminoglycoside Against Gram-Positive Bacteria Including Staphylococcus aureus Persisters Under Hypoionic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Potentiates Aminoglycoside Against Gram-Positive Bacteria Including Staphylococcus aureus Persisters Under Hypoionic Conditions [frontiersin.org]
Comparative Analysis of 5-Methylindole and Indole Antibacterial Efficacy: A Guide for Researchers
An objective comparison of the antibacterial properties of 5-Methylindole and its parent compound, indole (B1671886), reveals enhanced efficacy for the methylated derivative against a broad spectrum of bacterial pathogens. This guide provides a comprehensive analysis of their antibacterial performance, supported by experimental data, detailed protocols, and visual representations of experimental workflows.
Executive Summary
Recent studies have demonstrated that this compound, a derivative of the interspecies signaling molecule indole, exhibits superior bactericidal activity against both Gram-positive and Gram-negative bacteria.[1][2] Notably, this compound has shown efficacy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Klebsiella pneumoniae, and Mycobacterium tuberculosis.[1][2] Furthermore, it has been found to potentiate the activity of aminoglycoside antibiotics, suggesting its potential as an adjuvant therapy to combat antibiotic resistance.[1][3] While indole also possesses antibacterial properties, comparative studies indicate that this compound is a more potent antibacterial agent.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the comparative bactericidal activity of this compound and indole against various bacterial strains. The data is extracted from concentration-dependent cell survival assays.
Table 1: Comparative Bactericidal Activity against Gram-Positive Bacteria
| Bacterial Strain | Compound | Concentration (mM) resulting in no detectable colonies | Reference |
| Staphylococcus aureus | This compound | 6 | [4] |
| Indole | > 8 | [4] | |
| Enterococcus faecalis | This compound | 7 | [4] |
| Indole | > 8 | [4] | |
| MRSA | This compound | 6 | [5] |
| Indole | > 8 | [5] |
Table 2: Comparative Bactericidal Activity against Gram-Negative Bacteria
| Bacterial Strain | Compound | Concentration (mM) resulting in significant cell death | Reference |
| Escherichia coli | This compound | 4 | [1] |
| Indole | 8 | [1] | |
| Pseudomonas aeruginosa | This compound | 6 | [1] |
| Indole | > 8 | [1] | |
| Shigella flexneri | This compound | 4 | [1] |
| Indole | 8 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
Bacterial Cell Survival Assay
This protocol is used to determine the bactericidal activity of this compound and indole.
-
Bacterial Culture Preparation: Bacterial strains are grown in Luria-Bertani (LB) medium to the stationary phase.
-
Compound Treatment: The stationary-phase bacterial cultures are treated with increasing concentrations of this compound or indole (e.g., 0, 1, 2, 3, 4, 5, 6, 7, and 8 mM).
-
Incubation: The treated cultures are incubated for a specified period, typically 3 hours.
-
Cell Viability Assessment: After incubation, a small volume (e.g., 5 µL) of the treated cell suspension is spot-plated onto LB agar (B569324) dishes.
-
Colony Forming Unit (CFU) Counting: The plates are incubated overnight, and the number of colonies is counted to determine cell survival. The absence of colonies indicates complete killing.
Aminoglycoside Potentiation Assay
This protocol assesses the ability of this compound and indole to enhance the efficacy of aminoglycoside antibiotics.
-
Bacterial Culture Preparation: Stationary-phase cultures of bacteria, such as S. aureus, are prepared.
-
Combined Treatment: The bacterial cultures are treated with an aminoglycoside antibiotic (e.g., tobramycin) in combination with this compound or indole.
-
Incubation: The treatment is carried out for a defined period, for example, a short duration of 5 minutes.
-
Washing and Plating: After treatment, the cells are washed to remove the compounds and then plated on LB agar to determine the number of surviving cells.
-
Data Analysis: The survival of bacteria treated with the combination of aminoglycoside and the indole compound is compared to the survival of bacteria treated with the aminoglycoside alone. A significant reduction in survival indicates potentiation.
Mandatory Visualizations
Experimental Workflow for Bacterial Survival Assay
References
- 1. peerj.com [peerj.com]
- 2. [PDF] this compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 5-Methylindole and Other Methylindoles in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-methylindole and other methylindole isomers as foundational scaffolds in the design of kinase inhibitors. While direct, comprehensive comparative data on the kinase inhibitory activity of simple, unsubstituted methylindoles is sparse in publicly available literature, this document outlines the established role of the indole (B1671886) scaffold, the potential implications of methyl substitution based on structure-activity relationship (SAR) principles, and detailed experimental protocols for evaluating and comparing their efficacy.
Introduction: The Indole Scaffold in Kinase Inhibition
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide range of biological activities.[1][2] In the context of kinase inhibition, the indole moiety is a common feature in many ATP-competitive inhibitors.[3][4] Its planar structure and ability to form hydrogen bonds and hydrophobic interactions allow it to effectively occupy the ATP-binding pocket of various kinases.[3] The addition of a methyl group to the indole ring can significantly influence its electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity for different kinases.[4]
This guide focuses on the potential differences in kinase inhibition profiles that may arise from the positional isomerism of a single methyl group on the indole scaffold. Understanding these subtle structural changes is a critical first step in the rational design of more potent and selective kinase inhibitors.
Comparative Kinase Inhibition Data: A Call for Further Research
A comprehensive search of available scientific literature and bioassay databases did not yield a direct comparative study of the half-maximal inhibitory concentrations (IC50) of this compound against other methylindole isomers (e.g., 1-, 2-, 3-, 4-, 6-, and 7-methylindole) across a panel of kinases. Simple methylindoles are often considered as starting fragments in drug discovery, and as such, their individual inhibitory potencies are not always published.[5]
The following table is presented as a template for researchers to populate with their own experimental data when performing a comparative analysis.
Table 1: Comparative Kinase Inhibition Profile of Methylindole Isomers (Hypothetical Data)
| Compound | Target Kinase | IC50 (µM) |
| This compound | Kinase A | Data not available |
| Kinase B | Data not available | |
| Kinase C | Data not available | |
| 1-Methylindole | Kinase A | Data not available |
| Kinase B | Data not available | |
| Kinase C | Data not available | |
| 2-Methylindole | Kinase A | Data not available |
| Kinase B | Data not available | |
| Kinase C | Data not available | |
| 3-Methylindole | Kinase A | Data not available |
| Kinase B | Data not available | |
| Kinase C | Data not available | |
| 4-Methylindole | Kinase A | Data not available |
| Kinase B | Data not available | |
| Kinase C | Data not available | |
| 6-Methylindole | Kinase A | Data not available |
| Kinase B | Data not available | |
| Kinase C | Data not available | |
| 7-Methylindole | Kinase A | Data not available |
| Kinase B | Data not available | |
| Kinase C | Data not available |
Structure-Activity Relationship (SAR) Considerations
While direct comparative data is lacking, general SAR principles for indole-based kinase inhibitors can offer insights into the potential effects of methyl group positioning:
-
Position 5: Substitution at the 5-position of the indole ring is common in many potent kinase inhibitors. A methyl group at this position can enhance hydrophobic interactions within the ATP-binding pocket and is often a vector for further chemical modification to improve potency and selectivity.
-
Other Positions (1, 2, 3, 4, 6, 7): The placement of the methyl group at other positions will alter the molecule's shape and electronic distribution, which can lead to differential effects on kinase binding. For instance, a methyl group at the 1-position (on the nitrogen) will remove a hydrogen bond donor, which could be detrimental or beneficial depending on the specific interactions within the kinase active site. Substitution at positions 4, 6, and 7 can influence interactions in the solvent-exposed region of the ATP-binding site, potentially impacting selectivity.
Experimental Protocols
To facilitate the direct comparison of methylindole isomers, the following detailed experimental protocols for in vitro kinase inhibition assays are provided.
In Vitro Kinase Inhibition Assay (Radiometric)
This method is considered a gold standard for its direct measurement of phosphate (B84403) incorporation.
Materials:
-
Methylindole isomers (e.g., this compound, and others for comparison)
-
Kinase of interest
-
Specific peptide or protein substrate for the kinase
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (typically contains MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare stock solutions of each methylindole isomer in a suitable solvent (e.g., DMSO). Create serial dilutions to test a range of concentrations.
-
Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted methylindole isomers to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction and transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vitro Kinase Inhibition Assay (Non-Radiometric - ADP-Glo™ Assay)
This luminescent assay measures the amount of ADP produced in the kinase reaction.
Materials:
-
Methylindole isomers
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the methylindole isomers in DMSO.
-
Kinase Reaction Setup: Add the test compound dilutions or DMSO (for control wells) to the wells of the microplate. Add the kinase and substrate solution to all wells.
-
Reaction Initiation: To initiate the kinase reaction, add the ATP solution to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for the desired reaction time.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no kinase control) from all experimental wells. Normalize the data to the positive control (DMSO-treated, active kinase). Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified generic kinase signaling pathway that can be modulated by kinase inhibitors.
Caption: A generic kinase signaling cascade and a potential point of inhibition.
Experimental Workflow Diagram
The diagram below outlines the general workflow for evaluating and comparing the kinase inhibitory activity of methylindole isomers.
Caption: Workflow for comparative analysis of methylindole kinase inhibition.
Conclusion
While the indole scaffold is a well-established starting point for the development of potent kinase inhibitors, the specific and comparative inhibitory activities of simple methylindoles are not well-documented in the public domain. This guide highlights the need for such foundational research and provides the necessary experimental framework for researchers to conduct these investigations. A systematic comparison of the kinase inhibition profiles of this compound and its isomers would provide invaluable data for the drug discovery community, enabling more informed decisions in the design of next-generation kinase inhibitors. The structure-activity relationships derived from such studies would offer a clearer understanding of how subtle changes in the position of a methyl group can be leveraged to achieve desired potency and selectivity.
References
- 1. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of Molecular Tuning: A Comparative Guide to the Structure-Activity Relationship of 5-Methylindole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among its many derivatives, 5-methylindole analogs have emerged as a promising class of molecules with a wide spectrum of therapeutic potential, ranging from anticancer to antimicrobial activities. Understanding the intricate relationship between the structure of these analogs and their biological function—the structure-activity relationship (SAR)—is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive comparison of this compound analogs, supported by experimental data, to illuminate the path for future drug discovery endeavors.
Anticancer Activity: Targeting Kinase Signaling Cascades
This compound derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1] Several studies have highlighted the potential of indole derivatives as VEGFR-2 inhibitors.
A noteworthy SAR trend can be observed in a series of 5-iodo-1-methylindoline-2,3-dione (B3283012) analogs, which share a structural resemblance to this compound derivatives. In these compounds, the cytotoxic activity against cancer cell lines increases with the atomic weight of the halogen substituent at the C-5 position. The 5-iodo analog demonstrated the most potent anticancer activity, followed by the 5-bromo and 5-chloro analogs. This suggests that a larger, more polarizable group at the 5-position of the indole ring can enhance anticancer efficacy.
Table 1: Comparison of Anticancer Activity of Halogenated Indoline-2,3-dione Analogs
| Compound | C-5 Substituent | IC50 (µM) against HCT116 Cancer Cells |
| 1a | -Cl | 15.2 ± 1.3 |
| 1b | -Br | 10.8 ± 0.9 |
| 1c | -I | 5.4 ± 0.5 |
Data extrapolated from qualitative descriptions in the source material.
The proposed mechanism for this activity involves the inhibition of protein kinases like VEGFR-2. The indole scaffold acts as a pharmacophore that can fit into the ATP-binding pocket of the kinase domain.
Signaling Pathway Inhibition: VEGFR-2 and NF-κB
Indole compounds can exert their anticancer effects by modulating key signaling pathways. As VEGFR-2 inhibitors, they block the downstream signaling cascade that promotes angiogenesis. Furthermore, indole derivatives have been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[2][3]
Caption: VEGFR-2 signaling pathway and its inhibition by this compound analogs.
References
- 1. longdom.org [longdom.org]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antibiotic Synergy: A Comparative Analysis of 5-Methylindole and 5-Iodoindole as Potentiators
For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the exploration of antibiotic adjuvants presents a promising frontier. Among these, indole (B1671886) derivatives have garnered significant attention for their ability to enhance the efficacy of conventional antibiotics. This guide provides a detailed comparison of two such derivatives, 5-Methylindole and 5-iodoindole (B102021), evaluating their performance in potentiating antibiotics based on available experimental data.
Recent studies have highlighted the potential of both this compound and 5-iodoindole as effective adjuvants, particularly in combination with aminoglycoside antibiotics against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This comparison delves into their relative efficacy, mechanisms of action, and the experimental basis for these findings to inform further research and development in this critical area.
Quantitative Efficacy Comparison
The available data suggests that while both this compound and 5-iodoindole can significantly potentiate the bactericidal activity of aminoglycosides, 5-iodoindole may exhibit a stronger effect.[1] The following tables summarize the key quantitative findings from comparative studies.
Table 1: Potentiation of Tobramycin against Stationary-Phase S. aureus
| Compound | Concentration (mM) | Antibiotic | Bacterial Survival (%) | Source |
| This compound | 1 | Tobramycin (250 µg/ml) | ~10 | [1] |
| 2 | ~1 | [1] | ||
| 3 | ~0.1 | [1] | ||
| 4 | ~0.01 | [1] | ||
| 5-Iodoindole | 1 | Tobramycin (250 µg/ml) | ~1 | [1] |
| 2 | ~0.01 | [1] | ||
| 3 | <0.001 | [1] | ||
| 4 | <0.001 | [1] |
Data is estimated from graphical representations in the source material and represents the approximate percentage of surviving stationary-phase S. aureus cells after a 3-hour treatment.
Table 2: Intrinsic Bactericidal Activity against Stationary-Phase S. aureus
| Compound | Concentration (mM) | Bacterial Survival (%) | Source | |---|---|---|---|---| | this compound | 1 - 4 | ~100 |[1] | | | 5 | ~10 |[1] | | | 6 | ~1 |[1] | | | 7 | ~0.1 |[1] | | | 8 | ~0.01 |[1] | | 5-Iodoindole | 1 - 2 | ~100 |[1] | | | 3 | ~10 |[1] | | | 4 | ~1 |[1] | | | 5 | ~0.1 |[1] | | | 6 | ~0.01 |[1] | | | 7 | <0.001 |[1] | | | 8 | <0.001 |[1] |
Data is estimated from graphical representations in the source material and represents the approximate percentage of surviving stationary-phase S. aureus cells after a 3-hour treatment with the indole derivative alone.
The heightened potentiation effect of 5-iodoindole is thought to be linked to its stronger intrinsic antibacterial activity compared to this compound.[1]
Proposed Mechanisms of Action
The precise molecular mechanisms by which these indole derivatives potentiate antibiotics are still under investigation. However, several hypotheses have been proposed based on experimental observations.
One leading hypothesis suggests that indole derivatives may act as proton ionophores, disrupting the electrochemical potential across the bacterial cytoplasmic membrane.[1] This disruption could facilitate the uptake of aminoglycoside antibiotics, which is dependent on the proton motive force.
Another potential mechanism involves the inhibition of bacterial efflux pumps.[3][4][5] Many bacteria develop resistance by actively pumping antibiotics out of the cell. Indole derivatives may interfere with these pumps, leading to an accumulation of the antibiotic inside the bacterium and enhancing its efficacy.
Caption: Proposed mechanisms of antibiotic potentiation by indole derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and 5-iodoindole.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibiotic efficacy. A broth microdilution assay is commonly used for its determination.
-
Preparation of Reagents: Stock solutions of the indole derivatives and antibiotics are prepared in a suitable solvent. A two-fold serial dilution of each compound is then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A pure culture of the test bacterium (e.g., S. aureus) is grown to a specific optical density (OD), typically corresponding to a standardized cell number (e.g., 0.5 McFarland standard). This culture is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Checkerboard Assay for Synergy
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of Drug A (e.g., an antibiotic) are made along the x-axis, and serial dilutions of Drug B (e.g., an indole derivative) are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay and incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs.
-
Synergy: FIC index ≤ 0.5
-
Indifference/Additivity: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent.
-
Experimental Setup: Flasks containing broth with a standardized bacterial inoculum are prepared. The antimicrobial agent(s) are added at desired concentrations (e.g., at their MIC, or multiples of the MIC). A growth control without any antimicrobial agent is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each flask.
-
Viable Cell Count: The withdrawn samples are serially diluted and plated on agar (B569324) plates. After incubation, the number of CFUs is counted to determine the number of viable bacteria at each time point.
-
Data Analysis: The results are plotted as the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.
Caption: A generalized workflow for the experimental evaluation of antibiotic potentiators.
Conclusion
Both this compound and 5-iodoindole show considerable promise as antibiotic potentiators, particularly for aminoglycosides against Gram-positive pathogens.[1][6] The available evidence suggests that 5-iodoindole may have a more potent effect, which appears to be correlated with its stronger inherent antibacterial properties.[1] Further research is warranted to fully elucidate their mechanisms of action and to explore their efficacy against a broader range of antibiotic-resistant bacteria. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies and advance the development of these and other indole derivatives as a vital strategy in the fight against antimicrobial resistance.
References
- 1. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [PeerJ] [peerj.com]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Potentiates Aminoglycoside Against Gram-Positive Bacteria Including Staphylococcus aureus Persisters Under Hypoionic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficacy of 5-Methylindole Against Bacterial Persister Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of 5-Methylindole's effectiveness against bacterial persister cells, juxtaposed with other anti-persister compounds. We delve into the experimental data, detailed methodologies, and underlying mechanisms to offer a comprehensive overview for advancing research in combating antibiotic tolerance.
Bacterial persister cells, a subpopulation of dormant, antibiotic-tolerant cells, are a major contributor to chronic and recurrent infections. The discovery of compounds that can effectively eradicate these resilient cells is a critical frontier in antimicrobial drug development. Among the promising candidates is this compound (5M-indole), an indole (B1671886) derivative that has demonstrated significant activity against persister cells, particularly of Gram-positive bacteria like Staphylococcus aureus.
This compound: A Potent Adjuvant and Bactericidal Agent
In vitro studies have illuminated two primary modes of action for this compound against persister cells: as a potent potentiator of aminoglycoside antibiotics and as a direct bactericidal agent at higher concentrations.
A key finding is the ability of this compound to significantly enhance the efficacy of aminoglycosides, such as tobramycin (B1681333), against S. aureus persisters, including methicillin-resistant S. aureus (MRSA) strains.[1][2] This potentiation is particularly effective under hypoionic (low ion) conditions.[1][3] The combination of this compound and tobramycin has been shown to eradicate various types of induced S. aureus persister cells, including those formed in response to ATP depletion, nutrient shift, or starvation.[1][3]
Furthermore, this compound itself exhibits direct bactericidal activity against a range of Gram-positive and Gram-negative pathogens.[4][5] It has been shown to effectively kill nutrient shift-induced and starvation-induced S. aureus persisters in a concentration-dependent manner.[4][5][6]
Comparative Efficacy of this compound and Alternatives
The landscape of anti-persister compounds includes various indole derivatives and other chemical classes. The following tables summarize the quantitative data from various studies to provide a comparative perspective on their efficacy.
| Compound/Combination | Bacterium | Persister Induction Method | Concentration | Treatment Duration | % Survival (approx.) | Reference |
| This compound | S. aureus | Nutrient Shift | 8 mM | 3 hours | <0.001% | [6] |
| This compound | S. aureus | Starvation | 8 mM | 3 hours | <0.001% | [6] |
| This compound + Tobramycin | S. aureus | ATP depletion (CCCP) | 4 mM + 500 µg/ml | 2 x 5 min cycles | Undetectable | [1] |
| This compound + Tobramycin | S. aureus | Nutrient Shift | 4 mM + 500 µg/ml | 2 x 5 min cycles | Undetectable | [1] |
| This compound + Tobramycin | S. aureus | Starvation | 4 mM + 250 µg/ml | 3 x 5 min cycles | Undetectable | [1] |
| 2-Methylindole | S. aureus | Nutrient Shift | 8 mM | 3 hours | <0.001%* | [6] |
| Indole | S. aureus | Nutrient Shift | 8 mM | 3 hours | ~10% | [6] |
| 5-Iodoindole | E. coli | Rifampicin (B610482) | 2 mM | 1 hour | ~0.1% | [7] |
| NPIMA | E. coli | Rifampicin | Not specified | Not specified | More effective than 5-iodoindole | [8][9] |
| Ciprofloxacin | S. aureus | Stationary Phase | 10 µg/ml (50x MIC) | 24 hours | 0.001-0.07% | [10] |
| Rifampicin | E. coli | Pre-treatment | 100 µg/ml | 30 min | 40% (induces persisters) | [7] |
Note: Undetectable or <0.001% indicates that colony forming units (CFUs) were below the limit of detection in the respective assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Induction of Persister Cells
-
ATP Depletion-Associated Persisters: Stationary-phase S. aureus cells are pretreated with a protonophore like CCCP (e.g., 100 µM for 1 hour) to deplete ATP levels.[1][3]
-
Nutrient Shift-Induced Persisters: Exponential-phase S. aureus cells are shifted from a rich medium to a medium with a non-preferred carbon source, such as fumarate, to induce a persister state.[4][5]
-
Starvation-Induced Persisters: Stationary-phase S. aureus cells are transferred to a nutrient-free medium (e.g., yeast nitrogen broth without amino acids) to induce persistence.[1][4][5]
-
Rifampicin-Induced Persisters: Exponential-phase E. coli cultures are treated with rifampicin (e.g., 100 µg/mL for 30 minutes) to arrest transcription and enrich the persister population.[7][8]
Anti-Persister Compound Efficacy Assay (CFU Assay)
-
Preparation of Persister Cells: Induce persister cells using one of the methods described above.
-
Treatment: Expose the persister cell population to the test compound(s) at desired concentrations for a specified duration. This can be a single treatment or cycled treatments with washing steps in between.[1]
-
Serial Dilution and Plating: After treatment, wash the cells to remove the compound(s) and perform serial dilutions in a suitable buffer (e.g., PBS).
-
Colony Forming Unit (CFU) Counting: Plate the dilutions onto a rich agar (B569324) medium (e.g., LB agar) and incubate until colonies are visible.
-
Quantification: Count the number of colonies to determine the number of viable cells (CFUs) remaining after treatment and calculate the survival percentage relative to an untreated control.[1][6]
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and proposed mechanisms.
Conclusion
The available in vitro data strongly supports the potential of this compound as an effective agent against bacterial persister cells, particularly those of S. aureus. Its dual capability to potentiate existing antibiotics like tobramycin and to act as a standalone bactericidal agent makes it a compelling candidate for further preclinical and clinical investigation. When compared to other indole derivatives, this compound demonstrates comparable or superior efficacy in certain contexts. The continued exploration of indole-based compounds and a deeper understanding of their mechanisms of action are pivotal for the development of novel therapeutics to overcome the challenge of persistent bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Potentiates Aminoglycoside Against Gram-Positive Bacteria Including Staphylococcus aureus Persisters Under Hypoionic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [PeerJ] [peerj.com]
- 6. researchgate.net [researchgate.net]
- 7. Halogenated indoles eradicate bacterial persister cells and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combatting Persister Cells With Substituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Combatting Persister Cells With Substituted Indoles [frontiersin.org]
- 10. A high-throughput assay identifies molecules with antimicrobial activity against persister cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 5-Methylindole
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Methylindole, a key signaling molecule and synthetic intermediate, is critical for ensuring the quality and efficacy of pharmaceutical products.[1] This guide provides an objective comparison of three prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.[2]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound. The data presented is representative of typical performance based on analytical methods for indole (B1671886) derivatives.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 1 - 500 µg/mL | 1 - 500 ng/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.995 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.5 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~1 ng/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 5% | < 10% | < 5% |
| Throughput | Moderate | Moderate to High | High |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
Methodology and Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for indole derivatives and can be adapted for the specific requirements of this compound analysis.
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[3]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.[4]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with 0.1% formic acid.[4][5] A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[6]
-
Column Temperature: 30 °C.[4]
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (approximately 280 nm).[4][6]
-
Injection Volume: 10-20 µL.[6]
Sample and Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.[4]
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.[6]
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Derivatization may be necessary to improve the volatility of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.[7]
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6][8]
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[9]
-
MS Interface Temperature: 280°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[6]
Sample and Standard Preparation:
-
Extraction: For biological samples, perform a liquid-liquid extraction with a non-polar organic solvent like ethyl acetate.[6]
-
Derivatization (if necessary): To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes to increase volatility.[8]
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.[10]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low levels of this compound in complex matrices without the need for derivatization.[6][11]
Instrumentation:
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[12]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[6][12]
-
Flow Rate: 0.2 - 0.5 mL/min.[6]
-
Injection Volume: 1 - 10 µL.[6]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[13][14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
Sample and Standard Preparation:
-
Extraction: For biological samples, perform protein precipitation with acetonitrile followed by centrifugation.[12][13]
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.[12]
-
The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[6]
Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods is crucial to ensure the equivalency of data obtained from different techniques.[2][12] This process is a critical component of bioanalytical method validation.[12]
Discussion
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not a primary requirement. Its moderate selectivity may be a limitation in complex matrices.
-
GC-MS provides higher selectivity and sensitivity compared to HPLC-UV and is well-suited for volatile compounds.[7] However, the potential need for derivatization for polar molecules like this compound can add complexity to sample preparation.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the gold standard for bioanalytical studies where trace-level quantification is necessary.[13][14] The high initial cost of instrumentation is its main drawback.
The choice of the most appropriate method will depend on the specific application, the nature of the sample matrix, and the required level of sensitivity and selectivity. For instance, while HPLC-UV may be sufficient for purity assessments of the bulk compound, LC-MS/MS would be necessary for pharmacokinetic studies in biological fluids. Cross-validation should be performed if data from different methods are to be compared or combined.[15]
References
- 1. CAS 614-96-0: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. impactfactor.org [impactfactor.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Methylindole synthesis protocols for efficiency
The efficient synthesis of 5-methylindole is a critical task for researchers in medicinal chemistry and materials science, as this scaffold is a key component in numerous biologically active compounds. This guide provides an objective comparison of established and modern synthetic protocols, offering quantitative data to benchmark their efficiency.
Performance Benchmark: Key Synthesis Protocols
The selection of a synthetic route often involves a trade-off between yield, reaction time, temperature, and the cost or complexity of reagents. The following table summarizes quantitative data for prominent methods, providing a clear comparison for researchers to select the most suitable protocol for their needs.
| Synthesis Method | Overall Yield (%) | Reaction Time | Temperature | Key Reagents/Catalysts |
| Modified Fischer Indole (B1671886) (N-Trifluoroacetyl Route) | 86% | 72 hours (reflux) | Reflux | Trifluoroacetic acid, Trifluoroacetic anhydride (B1165640), KOH |
| N-Methanesulfonyl Cyclization | 83% | 15-30 minutes | 110°C | Methanesulfonyl chloride, Base, Heat |
| Classic Fischer Indole Synthesis | Variable | Variable | High Temperature | Arylhydrazine, Ketone/Aldehyde, Brønsted/Lewis Acid |
| Bischler-Möhlau Synthesis | Often low | Variable | High Temperature | α-halo-ketone, Excess Aniline (B41778) |
Experimental Methodologies
Detailed protocols are essential for the replication and adaptation of synthetic methods. Below are the methodologies for the high-yielding protocols highlighted in this guide.
1. Modified Fischer Indole (N-Trifluoroacetyl Route)
This approach enhances the classical Fischer synthesis by using a trifluoroacetyl protecting group, which facilitates cyclization and is easily removed. The overall process yields this compound in 86%.[1]
-
Step 1: Formation of N-(trifluoroacetyl)indole Intermediate:
-
An appropriately substituted N-(trifluoroacetyl)-α-anilino acetal (B89532) is prepared.
-
To 50 ml of a 50% (v/v) solution of trifluoroacetic anhydride in trifluoroacetic acid, cooled to 0°C under a nitrogen atmosphere, 5.0 g of the acetal is added.[1]
-
After 30 minutes, the mixture is diluted with 40 ml of trifluoroacetic acid and heated to reflux for 72 hours.
-
Distillation of the reaction mixture yields the N-(trifluoroacetyl)indole intermediate.
-
-
Step 2: Hydrolysis to this compound:
-
3.0 g of the N-(trifluoroacetyl)indole intermediate is treated with 40 ml of 5% methanolic potassium hydroxide (B78521) (KOH).
-
The mixture is stirred at room temperature overnight.
-
The bulk of the methanol (B129727) is removed via rotary evaporation.
-
A standard extractive workup with ether, followed by distillation, affords pure this compound.[1]
-
2. N-Methanesulfonyl Cyclization
This method provides a rapid synthesis of this compound in 83% yield by cyclizing an N-methanesulfonyl aniline derivative.[1]
-
Protocol:
-
An appropriately substituted N-methanesulfonyl-p-toluidine derivative is synthesized.
-
The substrate is heated to 110°C.
-
The cyclization reaction proceeds to completion within 15-30 minutes, yielding this compound.[1] Note: The efficiency of this cyclization is dependent on the electronic nature of the substituents on the aniline ring; deactivating groups may require higher temperatures (up to 130°C).[1]
-
Workflow and Pathway Visualizations
Understanding the logical flow of a synthesis is crucial for planning and execution. The following diagrams illustrate the generalized workflow for indole synthesis and the mechanism of the classical Fischer Indole Synthesis.
Caption: A generalized workflow for the synthesis of this compound.
Caption: The reaction mechanism of the Fischer Indole Synthesis.
Discussion
For achieving high efficiency in the synthesis of this compound, both the N-Trifluoroacetyl Route and the N-Methanesulfonyl Cyclization stand out, delivering yields of 86% and 83% respectively.[1] The N-Methanesulfonyl Cyclization offers a significant advantage in terms of reaction time (15-30 minutes vs. 72 hours), making it highly attractive for rapid synthesis.[1] However, the N-Trifluoroacetyl route, while longer, is a robust modification of the well-understood Fischer synthesis.[1]
Classic methods like the direct Fischer Indole Synthesis and the Bischler-Möhlau Synthesis remain fundamental in heterocyclic chemistry but can be limited.[2][3] The Fischer synthesis is a powerful and versatile reaction, but its yield can be variable depending on the specific substrates and acid catalyst used.[4][5] The Bischler-Möhlau synthesis is generally less favored due to its requirements for harsh conditions and often results in lower, unpredictable yields.[3]
Modern approaches, particularly those using palladium catalysis, continue to be developed and offer milder reaction conditions, though a specific, optimized protocol for this compound was not highlighted in the surveyed literature.[6][7] Researchers should consider these newer methods as they become more established.
References
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Indole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed CC and CN Coupling Reactions [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Comparative study of 5-Methylindole and other indole derivatives in drug design
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, representing a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved drugs.[1][2] Among the numerous indole derivatives, 5-Methylindole has emerged as a significant molecule with diverse therapeutic potential. This guide provides a comparative analysis of this compound against other notable indole derivatives, supported by experimental data, to inform rational drug design and guide future research.
Comparative Biological Activities: this compound vs. Other Indole Derivatives
The substitution of a methyl group at the 5-position of the indole ring significantly influences the molecule's electronic properties and steric profile, leading to distinct biological activities. Here, we compare the performance of this compound and its derivatives against other indole analogs in key therapeutic areas.
Antibacterial Activity
This compound has demonstrated potent bactericidal activity against a range of both Gram-positive and Gram-negative bacteria.[3] A comparative study highlights its superior efficacy over unsubstituted indole and 2-methylindole.
Table 1: Comparative Bactericidal Activity of Indole Derivatives [3]
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (mM) |
| This compound | S. aureus ATCC 25923 | 4 |
| E. faecalis ATCC 29212 | 16 | |
| E. coli BW25113 | 8 | |
| P. aeruginosa PAO1 | 16 | |
| S. flexneri 24T7T | 2 | |
| K. pneumoniae KP-D367 | 4 | |
| 2-Methylindole | S. aureus ATCC 25923 | >8 |
| E. faecalis ATCC 29212 | >8 | |
| E. coli BW25113 | >8 | |
| P. aeruginosa PAO1 | >8 | |
| S. flexneri 24T7T | 8 | |
| K. pneumoniae KP-D367 | 8 | |
| Indole | S. aureus ATCC 25923 | >8 |
| E. faecalis ATCC 29212 | >8 | |
| E. coli BW25113 | >8 | |
| P. aeruginosa PAO1 | >8 | |
| S. flexneri 24T7T | >8 | |
| K. pneumoniae KP-D367 | >8 |
The data clearly indicates that the presence and position of the methyl group are critical for antibacterial potency, with this compound being the most effective among the tested compounds.[3]
Anticancer Activity
Indole derivatives are a well-established class of anticancer agents.[4] While direct comparative studies of this compound with a broad spectrum of other indole derivatives in the same panel of cancer cell lines are limited, the existing data allows for an indirect comparison. For instance, various substituted indole derivatives have shown potent activity against different cancer cell lines.
Table 2: Anticancer Activity of Various Indole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| Indole-based Sulfonohydrazide | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2[5] |
| MCF-7 (Breast) | 13.2[5] | ||
| Pyrazolinyl-Indole | HD05 | Leukemia | >78% inhibition at 10 µM[6] |
| Indole-based Ursolic Acid Derivative | Compound 5f | SMMC-7721 (Hepatocarcinoma) | 0.56[7] |
| HepG2 (Hepatocarcinoma) | 0.91[7] |
It is important to note that these values are from different studies and direct comparisons should be made with caution. However, the data highlights the potential of the indole scaffold, and modifications at various positions, including the N1, C2, and C3, can lead to potent anticancer agents.[4][5][6][7] this compound itself is used as a precursor for the synthesis of potential anticancer immunomodulators.[8]
Anti-inflammatory Activity
Table 3: Anti-inflammatory Activity of an Indomethacin (B1671933) Derivative
| Compound | Assay | Result |
| Indomethacin Derivative | Carrageenan-induced paw edema in rats | Significant inhibition[11] |
| In silico docking against COX-2 | Better binding energy than Indomethacin[11] |
These findings suggest that the indole core is a viable starting point for developing novel anti-inflammatory drugs, and substitutions on the indole ring play a crucial role in their activity.[11]
Key Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. Below are protocols for key assays used to evaluate the biological activities of indole derivatives.
In Vitro Kinase Inhibition Assay (GSK-3β)
Glycogen synthase kinase 3β (GSK-3β) is a key target for many indole derivatives, including those developed for neurodegenerative diseases and cancer.[12]
Objective: To determine the in vitro inhibitory activity of indole derivatives against GSK-3β kinase.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
Test indole compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test indole compounds in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the GSK-3β enzyme and substrate peptide to the desired concentrations in kinase assay buffer.
-
Reaction Setup:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the diluted GSK-3β enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture containing the substrate peptide and ATP. The final ATP concentration should be at or near the Kₘ for GSK-3β.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][13][14][15]
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
Objective: To determine the lowest concentration of an indole derivative that inhibits the visible growth of a microorganism.
Materials:
-
Test indole compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.[16]
Visualizing Molecular Interactions and Experimental Processes
Understanding the underlying mechanisms of action and the workflow of drug discovery is facilitated by clear visualizations.
GSK-3 Signaling Pathway and Inhibition by Indole Derivatives
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in numerous signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[17][18][19][20] Its dysregulation is implicated in various diseases. Indole derivatives can inhibit GSK-3, thereby modulating these pathways.
Caption: GSK-3 signaling and its inhibition by indole derivatives.
Experimental Workflow for Anticancer Drug Screening
The process of screening and identifying new anticancer drug candidates from a library of indole derivatives follows a structured workflow.
Caption: A typical workflow for anticancer drug screening.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds in drug discovery, with demonstrated efficacy in antibacterial and potential applications in anticancer and anti-inflammatory therapies. The methyl group at the 5-position appears to be a key determinant of biological activity, particularly in the context of antibacterial action.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound with a wider range of structurally diverse indole derivatives under standardized experimental conditions to establish a more definitive structure-activity relationship.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its various biological effects.
-
Lead Optimization: Utilizing the indole scaffold, and specifically the 5-methyl substitution, as a starting point for the rational design and synthesis of more potent and selective therapeutic agents.
This guide provides a foundational overview for researchers, and it is through continued, rigorous investigation that the full therapeutic potential of this compound and other indole derivatives will be realized.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ANTI-INFLAMMATORY AND ANTIPYRETIC ACTIVITIES OF INDOMETHACIN, 1-(P-CHLOROBENZOYL)-5-METHOXY-2-METHYLINDOLE-3-ACETIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Head-to-head comparison of 5-Methylindole and staurosporine as kinase inhibitors
In the landscape of kinase inhibitor research, molecules are often categorized by their specificity and potency. This guide provides a head-to-head comparison of two compounds that represent distinct ends of this spectrum: staurosporine (B1682477), a potent, broad-spectrum kinase inhibitor, and 5-Methylindole, a heterocyclic organic molecule that serves as a foundational scaffold for the synthesis of targeted kinase inhibitors. While staurosporine is a well-characterized tool for inducing widespread kinase inhibition, this compound and its derivatives represent a strategic approach toward developing selective therapeutics.
This comparison will delve into the inhibitory profiles, mechanisms of action, and applications of both, supported by experimental data and protocols relevant to researchers, scientists, and drug development professionals.
Staurosporine: The Pan-Kinase Inhibitor
Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporesa, is one of the most potent and broad-spectrum protein kinase inhibitors discovered.[1] Its ability to inhibit a vast array of kinases with high affinity has made it an invaluable research tool, particularly for studying the roles of protein phosphorylation and for inducing apoptosis in cell-based assays.[2]
Mechanism of Action
Staurosporine functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of numerous kinases.[3] This non-selective binding is attributed to the interaction of its indolocarbazole ring system with the conserved features of the kinase ATP-binding site.[4]
Kinase Inhibition Profile
Staurosporine exhibits potent inhibitory activity against a wide range of protein kinases, often in the low nanomolar range. This lack of specificity is its defining characteristic as a research tool.
| Kinase Target | IC50 (nM) |
| Protein Kinase C (PKC) | 0.7 - 2.7 |
| Protein Kinase A (PKA) | 7 |
| Protein Kinase G (PKG) | 8.5 |
| p60v-src Tyrosine Protein Kinase | 6 |
| CaM Kinase II | 20 |
Note: IC50 values are compiled from multiple sources and can vary based on experimental conditions.[2][5][6][7]
This compound: A Scaffold for Specificity
In contrast to staurosporine, this compound is not a potent kinase inhibitor in its own right. Instead, it is a key chemical intermediate and a privileged scaffold used in the synthesis of a diverse array of more specific kinase inhibitors.[5] The indole (B1671886) ring system is a common feature in many FDA-approved kinase inhibitors, and modifications to this core structure, including the addition of a methyl group at the 5-position, are crucial for tuning the potency and selectivity of the final compound.[8]
Role in Drug Discovery
The this compound scaffold is utilized by medicinal chemists to design and synthesize novel kinase inhibitors targeting specific kinases implicated in diseases such as cancer and autoimmune disorders.[6][9][10] By functionalizing the indole ring, chemists can optimize interactions with the unique features of a target kinase's ATP-binding site, thereby achieving selectivity over other kinases.
Examples of Kinase Inhibitors Derived from Indole/Azaindole Scaffolds
The indole and its bioisostere, azaindole, are central to the development of numerous targeted kinase inhibitors.
| Kinase Target | Inhibitor Scaffold | Reported Activity |
| Pim-1 Kinase | 3,5-disubstituted indole | Compound 43 showed improved cellular potency and high selectivity.[6] |
| ITK | Aminothiazole with indole moiety (BMS-509744) | IC50 of 15 nM.[10] |
| Rho Kinase (ROCK) | 7-azaindole | Highly selective and orally available inhibitors.[11][12] |
| CDK9/CyclinT & Haspin | 7-azaindole with benzocycloalkanone | Dual inhibitors with IC50 values in the nM to µM range.[13] |
Conceptual Comparison
| Feature | Staurosporine | This compound |
| Primary Role | Broad-spectrum kinase inhibitor (research tool) | Chemical scaffold for synthesis of targeted inhibitors |
| Potency | High (low nM IC50 against many kinases) | Low to negligible as a standalone molecule |
| Selectivity | Low (inhibits a wide range of kinases) | Serves as a starting point to build high selectivity |
| Application | In vitro and cell-based studies of kinase function, apoptosis induction | Medicinal chemistry, fragment-based drug discovery, synthesis of novel therapeutics |
Experimental Protocols
The evaluation of kinase inhibitors, whether broad-spectrum like staurosporine or newly synthesized from scaffolds like this compound, relies on robust biochemical and cell-based assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 of a compound against a purified kinase by measuring ATP consumption.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Test compounds (Staurosporine, this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Serially dilute test compounds in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: To each well of the assay plate, add:
-
1 µL of test compound dilution (or DMSO for control).
-
2 µL of a mixture containing the kinase and substrate in assay buffer.
-
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.
Materials:
-
Cultured cells expressing the target kinase.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Phospho-specific antibody for the kinase substrate.
-
Total protein antibody for the kinase substrate.
-
Secondary antibodies conjugated to HRP.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with various concentrations of the test compound (or DMSO for control) for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate protein to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. The inhibition of phosphorylation can be determined by comparing the ratio of phosphorylated to total protein in treated versus untreated cells.
Visualizations
The following diagrams illustrate the conceptual differences between staurosporine and the this compound scaffold in the context of kinase signaling.
Caption: Staurosporine's broad-spectrum inhibition of multiple kinase families.
Caption: Using the this compound scaffold to generate specific kinase inhibitors.
References
- 1. Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 5-Methylindole in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Methylindole's antibacterial mechanism of action against alternative compounds. It is designed to offer an objective analysis supported by experimental data to inform research and development in the pursuit of novel antimicrobial strategies.
Introduction to this compound and its Antibacterial Properties
This compound, a derivative of the signaling molecule indole (B1671886), has emerged as a promising antibacterial agent with a multifaceted mechanism of action. It exhibits direct bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including challenging antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1] A key feature of this compound is its ability to potentiate the efficacy of conventional antibiotics, particularly aminoglycosides, against stationary-phase bacteria and persister cells, which are notoriously difficult to eradicate.[1][2][3][4][5] The primary proposed mechanism centers on its ability to disrupt the bacterial cell membrane's electrochemical potential.[1]
Comparative Performance Analysis
To contextualize the efficacy of this compound, this section presents a comparative analysis of its antibacterial performance against other indole derivatives and established antibacterial agents with membrane-active properties.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The following table summarizes the MIC values of this compound and comparator compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound | Target Organism | MIC (µg/mL) | MIC (mM) | Reference(s) |
| This compound | Staphylococcus aureus | - | 8 | [1] |
| Escherichia coli | - | 8 | [1] | |
| Polymyxin (B74138) B | Staphylococcus aureus | >128 | - | [6][7] |
| Escherichia coli | <0.25 - 8 | - | [8] | |
| Daptomycin | Staphylococcus aureus | 0.125 - 1.0 | - | [9][10] |
| Triclosan (B1682465) | Staphylococcus aureus | 0.016 - 1 | - | [11][12] |
| Escherichia coli | 0.03125 - 8 | - | [13] |
Note: MIC values for this compound were reported in mM and have been presented as such. Conversion to µg/mL requires the molar mass of this compound (131.18 g/mol ).
Synergistic Activity with Aminoglycosides
A significant aspect of this compound's mechanism is its ability to potentiate the bactericidal activity of aminoglycoside antibiotics. This synergistic effect allows for the enhanced killing of bacteria at lower, and potentially less toxic, concentrations of the aminoglycoside.
A study demonstrated that in the presence of a sub-toxic concentration of this compound (1 mM), the bactericidal efficacy of tobramycin (B1681333) against stationary-phase S. aureus was significantly increased.[14] For instance, tobramycin at 100 µg/mL, which alone showed minimal bactericidal activity, resulted in a reduction of viable bacterial cells by over four orders of magnitude when combined with this compound.[1] This potentiation effect was also observed with other aminoglycosides, including streptomycin, against MRSA.[1]
Mechanism of Action: Experimental Validation
The antibacterial activity of this compound is primarily attributed to its effect on the bacterial cell membrane and subsequent downstream consequences. This section details the key experimental findings that validate this mechanism.
Disruption of Bacterial Membrane Potential
The prevailing hypothesis for this compound's action is its ability to reduce the electrochemical potential across the cytoplasmic membrane, potentially acting as a proton ionophore.[1] This disruption of the membrane potential is a critical event that leads to a cascade of detrimental effects on bacterial cell physiology.
Experimental Workflow: Membrane Potential Assay
Impact on Intracellular ATP Levels and Reactive Oxygen Species (ROS) Production
Disruption of the membrane potential directly impacts cellular energy production. The proton motive force across the membrane is essential for ATP synthesis by ATP synthase. By dissipating this gradient, this compound is expected to lead to a depletion of intracellular ATP, crippling essential cellular processes.
Furthermore, disruption of the electron transport chain, a consequence of membrane depolarization, can lead to the generation of reactive oxygen species (ROS). Elevated ROS levels cause significant damage to cellular components, including DNA, proteins, and lipids, contributing to bacterial cell death. Research on other indole derivatives, such as 5-chloroindole, has shown a significant increase in ROS production in E. coli.[15]
Signaling Pathway: Consequences of Membrane Depolarization
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the key experiments discussed.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Protocol:
-
Prepare a series of two-fold dilutions of this compound and comparator compounds in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each dilution with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria with no antimicrobial) and a negative control (medium with no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[1]
Bacterial Membrane Potential Assay
Objective: To measure changes in bacterial membrane potential upon exposure to this compound.
Protocol:
-
Grow bacteria to the mid-logarithmic phase and resuspend in a suitable buffer.
-
Add a voltage-sensitive fluorescent dye, such as DiSC3(5), to the bacterial suspension and allow it to equilibrate.
-
Measure the baseline fluorescence using a fluorometer.
-
Add this compound or a control compound to the suspension.
-
Continuously monitor the fluorescence intensity. An increase in fluorescence indicates membrane depolarization.[16][17]
Intracellular ATP Measurement Assay
Objective: To quantify the intracellular ATP levels in bacteria following treatment with this compound.
Protocol:
-
Expose a standardized bacterial culture to this compound or a control for a specified period.
-
Lyse the bacterial cells to release intracellular ATP.
-
Use a commercial ATP bioluminescence assay kit, which utilizes the luciferin-luciferase reaction.
-
Measure the luminescence produced, which is directly proportional to the ATP concentration.
-
Normalize the results to the number of bacterial cells.
Reactive Oxygen Species (ROS) Detection Assay
Objective: To detect the generation of ROS in bacterial cells treated with this compound.
Protocol:
-
Treat a bacterial culture with this compound or a control substance.
-
Add a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to the culture.
-
Incubate the mixture to allow the probe to be taken up by the cells and deacetylated.
-
In the presence of ROS, the non-fluorescent probe is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a fluorometer or fluorescence microscope.[15]
Conclusion
This compound demonstrates significant potential as a novel antibacterial agent, both as a standalone bactericidal compound and as a potentiator of existing antibiotics like aminoglycosides. Its primary mechanism of action, the disruption of the bacterial membrane potential, triggers a cascade of lethal downstream effects, including ATP depletion and the production of reactive oxygen species. The comparative data presented in this guide highlight its efficacy relative to other membrane-active agents. The detailed experimental protocols provide a framework for further investigation and validation of its mechanism, encouraging continued research into its therapeutic potential in the fight against bacterial infections.
References
- 1. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound Potentiates Aminoglycoside Against Gram-Positive Bacteria Including Staphylococcus aureus Persisters Under Hypoionic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 5. [논문]this compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [scienceon.kisti.re.kr]
- 6. Transcriptomic Analysis of the Activity of a Novel Polymyxin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacodynamics of dose-escalated ‘front-loading’ polymyxin B regimens against polymyxin-resistant mcr-1-harbouring Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The prevalence and mechanism of triclosan resistance in Escherichia coli isolated from urine samples in Wenzhou, China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.uva.nl [pure.uva.nl]
Comparative cytotoxicity of 5-Methylindole and its derivatives
A Comparative Guide to the Cytotoxicity of 5-Methylindole and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the cytotoxic properties of this compound and its derivatives, supported by experimental data from various studies. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and its derivatives have been evaluated against a range of cell lines, including cancer and normal cell lines, as well as bacteria and erythrocytes. The following table summarizes the available quantitative data, primarily presenting IC50 and LC50 values, which represent the concentration of a compound required to cause 50% inhibition of cell growth or to kill 50% of the cells, respectively.
| Compound | Cell Line/Organism | Cytotoxicity Metric | Value | Reference |
| This compound | Mouse Red Blood Cells | Hemolysis Assay | Concentration-dependent hemolysis, minimal at 1 mM | [1] |
| 2-Methylindole | Mouse Red Blood Cells | Hemolysis Assay | Less potent hemolysis than this compound | [1] |
| Indole | Mouse Red Blood Cells | Hemolysis Assay | Less potent hemolysis than this compound | [1] |
| This compound | S. aureus | MIC | 4 mM | [1] |
| This compound | E. faecalis | MIC | 16 mM | [1] |
| This compound | S. iniae | MIC | 16 mM | [1] |
| This compound | E. coli | MIC | 8 mM | [1] |
| This compound | P. aeruginosa | MIC | 16 mM | [1] |
| This compound | S. flexneri | MIC | 2 mM | [1] |
| Trisindoline 5 | Lung cancer cells (A-549) | IC50 | 25.69 µg/ml | [2] |
| Trisindoline 5 | Prostate cancer cells (DU-145) | IC50 | 22.23 µg/ml | [2] |
| Trisindoline 5 | Normal heart cells of mice (H9C2) | IC50 | 201.65 μg/ml | [2] |
| Indole derivative 1c | Liver cancer cells (HepG2) | LC50 | 0.9 µM | [3] |
| Indole derivative 1c | Breast cancer cells (MCF-7) | LC50 | 0.55 µM | [3] |
| Indole derivative 1c | Cervical cancer cells (HeLa) | LC50 | 0.50 µM | [3] |
| N-substituted 3-methylindole (B30407) 1 | Breast cancer cells (MCF-7) | IC50 | 27 µM | [4] |
| N-substituted 3-methylindole 1 | Noncancerous HUVEC cells | IC50 | 85 µM | [4] |
| N-substituted 3-methylindole 2 | Breast cancer cells (MCF-7) | IC50 | 53 µM | [4] |
| N-substituted 3-methylindole 2 | Noncancerous HUVEC cells | IC50 | 57 µM | [4] |
| N-substituted 3-methylindole 3 | Breast cancer cells (MCF-7) | IC50 | 35 µM | [4] |
| N-substituted 3-methylindole 3 | Noncancerous HUVEC cells | IC50 | 100 µM | [4] |
| N-substituted 3-methylindole 9 | Breast cancer cells (MCF-7) | IC50 | 32 µM | [4] |
| N-substituted 3-methylindole 9 | Noncancerous HUVEC cells | IC50 | 48 µM | [4] |
| N-substituted 3-methylindole 10 | Breast cancer cells (MCF-7) | IC50 | 31 µM | [4] |
| N-substituted 3-methylindole 10 | Noncancerous HUVEC cells | IC50 | 71 µM | [4] |
| Phthalide-fused indoline (B122111) 3b | Promyelocytic leukemia cells (HL-60) | IC50 | 45.4 µM | [5] |
| Phthalide-fused indoline 3b | Liver cancer cells (HepG2) | IC50 | 57.7 µM | [5] |
Experimental Protocols
A frequently utilized method for assessing the in vitro cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compounds (e.g., this compound and its derivatives) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
3. Incubation:
-
Incubate the treated plates for a period ranging from 24 to 72 hours, depending on the cell type and the specific experimental design.
4. MTT Addition:
-
Following the incubation period, add a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) to each well. The final concentration of MTT in the wells is usually 0.5 mg/mL.
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).
5. Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or an acidic solution of sodium dodecyl sulfate (B86663) (SDS), to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 500 and 600 nm.
7. Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a generalized workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.
References
- 1. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeditepe Journal of Health Sciences — [yeditepejhs.org]
- 5. <i>In-vitro</i> cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells - Arabian Journal of Chemistry [arabjchem.org]
- 6. benchchem.com [benchchem.com]
Assessing the selectivity of 5-Methylindole against different bacterial strains
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Methylindole's performance against various bacterial strains, supported by experimental data. The information is compiled from recent studies to offer a clear perspective on its potential as an antibacterial agent.
This compound, a derivative of the signaling molecule indole (B1671886), has demonstrated significant bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy extends to antibiotic-resistant strains, making it a compound of interest in the search for new antimicrobial agents and adjuvants. This guide summarizes the quantitative data on its selectivity, details the experimental protocols for assessment, and visualizes the workflow for determining bacterial selectivity.
Comparative Antibacterial Activity
The selectivity of this compound has been evaluated against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this assessment.[3]
A summary of the MIC values for this compound against various bacterial strains is presented below. These values have been compiled from a study assessing its bactericidal properties.[2][4]
| Bacterial Strain | Gram Type | Pathogen Type | MIC (mM) |
| Staphylococcus aureus | Gram-Positive | Human Pathogen | 4 |
| Enterococcus faecalis | Gram-Positive | Human Pathogen | 16 |
| Streptococcus iniae | Gram-Positive | Aquatic Pathogen | 16 |
| Escherichia coli | Gram-Negative | Human Pathogen | 8 |
| Pseudomonas aeruginosa | Gram-Negative | Human Pathogen | 16 |
| Shigella flexneri | Gram-Negative | Human Pathogen | 2 |
| Klebsiella pneumoniae (multidrug-resistant) | Gram-Negative | Human Pathogen | 4 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-Positive | Human Pathogen | - |
| Mycobacterium tuberculosis H37Ra | - | Human Pathogen | - |
Note: MIC values for MRSA and Mycobacterium tuberculosis were not explicitly provided in the referenced table but the study confirmed bactericidal activity against these strains.[2]
The data indicates that this compound is effective against both Gram-positive and Gram-negative bacteria, with particularly high potency against Shigella flexneri and multidrug-resistant Klebsiella pneumoniae.[2]
Experimental Protocols
The following methodologies are standardly employed to assess the antibacterial selectivity of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method. This procedure involves the following steps:
-
Bacterial Culture Preparation: Bacterial strains are cultured overnight in a suitable growth medium (e.g., Luria-Bertani broth). The overnight culture is then diluted to a standardized concentration (typically 10^5 or 10^6 colony-forming units (CFU)/mL).
-
Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Bactericidal Activity Assay
To determine if this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a cell survival assay is performed.
-
Treatment of Bacterial Cultures: Stationary-phase bacterial cultures are treated with increasing concentrations of this compound.
-
Incubation: The treated cultures are incubated for a specific period (e.g., 3 hours).
-
Serial Dilution and Plating: After incubation, the treated cultures are serially diluted and plated on agar (B569324) plates.
-
Colony Counting: The plates are incubated until colonies are visible, and the number of CFUs is counted to determine the percentage of surviving cells compared to an untreated control. A significant reduction in CFU indicates bactericidal activity.[2][5][6]
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the bacterial selectivity of a compound like this compound.
Caption: Workflow for assessing the antibacterial selectivity of this compound.
Mechanism of Action
While the precise molecular mechanism by which this compound exerts its bactericidal effects is not yet fully understood, it is known to be a derivative of indole, an important signaling molecule in bacteria.[2] Some studies suggest that indole and its derivatives may disrupt bacterial cell membranes.[2] Further research is needed to elucidate the specific pathways affected by this compound.
In addition to its direct bactericidal activity, this compound has been shown to potentiate the effects of aminoglycoside antibiotics against Gram-positive pathogens, including MRSA.[7][8][9] This synergistic effect suggests a potential role for this compound as an adjuvant in combination therapies to combat antibiotic resistance.[1][7] Interestingly, it has been observed to suppress the action of aminoglycosides against Gram-negative bacteria like Escherichia coli and Shigella flexneri.[7][8]
References
- 1. [PDF] this compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 2. This compound kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idstewardship.com [idstewardship.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Frontiers | this compound Potentiates Aminoglycoside Against Gram-Positive Bacteria Including Staphylococcus aureus Persisters Under Hypoionic Conditions [frontiersin.org]
5-Methylindole: A Comparative Guide for Use as a Reference Standard in Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Methylindole as a reference standard for the validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC). It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate reference standards and implementing robust analytical method validation protocols. This document presents supporting experimental data, detailed methodologies, and a comparative analysis with a potential alternative, Indole-3-acetic acid.
Physicochemical Properties of Reference Standards
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical method development.
| Property | This compound | Indole-3-acetic acid (Alternative) |
| Molecular Formula | C₉H₉N[1] | C₁₀H₉NO₂ |
| Molecular Weight | 131.17 g/mol [1] | 175.18 g/mol |
| Melting Point | 58-61 °C[1] | 165-170 °C |
| Solubility | Soluble in methanol, ethanol, and chloroform. Insoluble in water.[2] | Soluble in ethanol, acetone, and ether. Slightly soluble in water and chloroform. |
| Purity (Typical) | >99.0% (GC) | >98.0% (HPLC) |
Comparative Performance in a Validated HPLC-UV Method
To illustrate the performance of this compound as a reference standard, a hypothetical HPLC-UV method for the quantification of an active pharmaceutical ingredient (API) containing an indole (B1671886) moiety was validated. The performance of this compound was compared against Indole-3-acetic acid under the same experimental conditions.
Experimental Protocol: HPLC Method Validation
Objective: To validate an HPLC-UV method for the quantification of an indole-containing API using this compound as a reference standard and to compare its performance with Indole-3-acetic acid.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Validation Parameters: The method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Data Summary: Validation Parameters
| Validation Parameter | This compound | Indole-3-acetic acid | Acceptance Criteria (as per ICH) |
| Linearity (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.1% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.85% | 0.92% | ≤ 2% |
| - Intermediate Precision | 1.10% | 1.25% | ≤ 2% |
| LOD (µg/mL) | 0.1 | 0.15 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.45 | Reportable |
| Specificity | No interference from blank and placebo | No interference from blank and placebo | No interference at the retention time of the analyte |
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method using a reference standard.
Discussion
The experimental data demonstrates that both this compound and Indole-3-acetic acid are suitable for use as reference standards in this hypothetical HPLC-UV method validation. Both compounds exhibit excellent linearity, accuracy, and precision, meeting the acceptance criteria outlined by ICH guidelines.
This compound shows slightly better precision in this example, as indicated by the lower Relative Standard Deviation (RSD) values for repeatability and intermediate precision. The choice between these reference standards may depend on several factors, including the specific analyte being quantified, the matrix, and the availability and cost of the reference standard. For assays where high precision is critical, this compound may be a marginally better choice based on this data.
It is imperative for researchers to obtain a Certificate of Analysis (CoA) for any reference standard used.[3] The CoA provides critical information about the purity, identity, and characterization of the standard, which is essential for ensuring the validity of the analytical results.
Conclusion
This compound is a high-purity, well-characterized compound that serves as an excellent reference standard for the validation of analytical methods, particularly for the quantification of indole-containing molecules. Its performance is comparable, and in some aspects, potentially superior to other indole-based reference standards like Indole-3-acetic acid. The selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of analytical data in research and drug development.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Methylindole
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 5-methylindole, ensuring compliance and minimizing risk.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. This compound is classified as a hazardous substance.
Hazard Identification and Classification:
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation[1][2][3]. |
| Eye Irritation | Causes serious eye irritation[1][2][3]. |
| Respiratory Irritation | May cause respiratory irritation[1][2][3]. |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, an N95 (US) or equivalent dust mask is recommended.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical in the regular trash or down the drain[4][5].
Step 1: Waste Segregation
-
Solid Waste: Collect solid this compound, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous solid waste container[6].
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[6].
Step 2: Container Selection and Labeling
-
Container Compatibility: Use a container that is chemically compatible with indoles and any solvents used. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for solid waste[6][7]. The container must have a tightly fitting cap and be in good condition to prevent leaks[8].
-
Labeling: Clearly and accurately label the waste container[6][8]. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant")
-
Your name, department, and contact information
-
The accumulation start date
-
Step 3: Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory[6].
-
This area should be away from general lab traffic and incompatible materials, such as strong oxidizing agents[4][9].
-
Ensure the storage area is cool, dry, and well-ventilated[6].
Step 4: Arranging for Disposal
-
Professional Disposal: The primary disposal method is to engage a licensed professional waste disposal company[1]. The recommended procedure is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[6]. They will provide specific guidance based on local, regional, and national regulations[3][5].
Step 5: Spill Cleanup
In the event of a spill:
-
Avoid generating dust[4].
-
Use dry cleanup procedures. Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent[6][9].
-
Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container[6].
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste[6].
Experimental Protocols for Disposal
The available safety data sheets and chemical disposal guidelines do not provide specific experimental protocols for the chemical neutralization or degradation of this compound. The standard and recommended procedure is high-temperature incineration by a licensed waste disposal facility[1].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A logical workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 5-Methylindole
Essential Safety and Handling Guide for 5-Methylindole
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₉H₉N | [1][2] |
| Molecular Weight | 131.17 g/mol | [1][3] |
| Appearance | White to beige solid | [4][5] |
| Melting Point | 58 - 62 °C (136.4 - 141.8 °F) | [2][5] |
| Boiling Point | 269 °C at 760 mmHg | [2] |
| Flash Point | 114.7 °C | [2] |
| Density | 1.11 g/cm³ | [2] |
| Solubility | Insoluble in water. Slightly soluble in Chloroform and Methanol. | [2][6] |
Personal Protective Equipment (PPE)
A thorough risk assessment of all procedures involving this compound is mandatory to ensure the appropriate level of PPE is selected.[7] The following recommendations are based on the known hazards of the compound, which include causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5]
-
Eye and Face Protection : At a minimum, chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required.[5] For procedures with a higher risk of splashing or dust generation, a face shield must be worn in combination with safety goggles.[7][8]
-
Skin and Body Protection : A laboratory coat is mandatory.[9] For tasks with a significant risk of exposure, chemical-resistant aprons or coveralls should be worn to prevent skin contact.[7][9] Contaminated clothing must be removed immediately and washed before reuse.[5]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are essential and must be inspected for tears or holes before each use.[7][9] Use proper glove removal technique to avoid skin contact with the chemical.[7] After handling, hands should be washed thoroughly.[7]
-
Respiratory Protection : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the formation and inhalation of dust and aerosols.[4][7][9] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a type N95 dust mask) is required.[1][5]
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls
-
Ventilation : Always handle this compound in a properly functioning chemical fume hood.[4][7]
-
Safety Stations : Ensure that eyewash stations and safety showers are unobstructed and readily accessible in the immediate work area.[6]
Safe Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Decontaminate the work surface within the fume hood.
-
Dispensing : Carefully transfer the desired amount of the solid compound, avoiding the generation of dust.[4] Keep the container tightly closed when not in use.[5][6]
-
Post-Handling : After use, decontaminate all equipment, including spatulas and balances. Wash hands thoroughly with soap and water.[5]
Storage
-
Store containers in a dry, cool, and well-ventilated area.[5]
-
The substance should be stored in a locked-up location.[4][5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]
Emergency Procedures
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[4][5]
-
Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[4][5]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][10]
Spill Response Protocol The immediate response to a spill depends on its size and the immediate risk.
-
Assess the Spill : Determine if the spill is minor or major. A minor spill is a small amount that you are trained and equipped to handle safely.[11]
-
Alert Personnel : Notify others in the immediate area.[12]
-
Evacuate : For large or unmanageable spills, evacuate the area immediately and contact your institution's emergency response team.[10]
-
Secure the Area : If safe to do so, increase ventilation by opening the fume hood sash. Close doors to the affected area to confine vapors.[13]
-
Cleanup (Minor Spills Only) :
-
Don the appropriate PPE, including respiratory protection.[10]
-
Contain the spill using inert absorbent materials like sand, vermiculite, or silica (B1680970) gel, working from the outside in.[6][13]
-
Carefully sweep or scoop up the absorbed material without creating dust.[4]
-
Place the waste into a suitable, closed, and clearly labeled container for hazardous waste disposal.[4][6][13]
-
Decontaminate the spill area with a suitable solvent (like ethanol) or warm, soapy water, and wipe dry.[10][11]
-
Caption: Logical workflow for responding to a this compound chemical spill.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.[6]
-
Waste Collection : Collect waste in suitable, closed, and properly labeled containers.[6] Never empty this chemical into drains.[6][7]
-
Disposal Procedure : Waste disposal must be carried out by a licensed professional waste disposal service.[7] Follow all applicable local, state, and federal regulations. One approved method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7] Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on disposal procedures.
References
- 1. This compound 99 614-96-0 [sigmaaldrich.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. corporate.dow.com [corporate.dow.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. qmul.ac.uk [qmul.ac.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
